molecular formula C45H82N7O17P3S B15545858 15-Methyltricosanoyl-CoA

15-Methyltricosanoyl-CoA

Cat. No.: B15545858
M. Wt: 1118.2 g/mol
InChI Key: GQTVQYYTESTGPH-UHFFFAOYSA-N
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Description

15-Methyltricosanoyl-CoA is a useful research compound. Its molecular formula is C45H82N7O17P3S and its molecular weight is 1118.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H82N7O17P3S

Molecular Weight

1118.2 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 15-methyltricosanethioate

InChI

InChI=1S/C45H82N7O17P3S/c1-5-6-7-8-16-19-22-33(2)23-20-17-14-12-10-9-11-13-15-18-21-24-36(54)73-28-27-47-35(53)25-26-48-43(57)40(56)45(3,4)30-66-72(63,64)69-71(61,62)65-29-34-39(68-70(58,59)60)38(55)44(67-34)52-32-51-37-41(46)49-31-50-42(37)52/h31-34,38-40,44,55-56H,5-30H2,1-4H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)

InChI Key

GQTVQYYTESTGPH-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Synthesis of 15-Methyltricosanoyl-CoA: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of 15-Methyltricosanoyl-CoA, a saturated, methyl-branched, very-long-chain fatty acyl-CoA. While direct experimental evidence exclusively detailing the synthesis of this specific molecule is limited, this document constructs a scientifically robust and plausible pathway by integrating established principles of fatty acid metabolism. The guide covers the enzymatic machinery, substrate requirements, and cellular localization of the synthesis process. Detailed hypothetical experimental protocols for the analysis and quantification of this compound are provided, alongside structured data tables and signaling pathway diagrams to facilitate a comprehensive understanding for researchers in lipid biochemistry and drug development.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their CoA esters are crucial components of cellular lipids, playing significant roles in membrane structure, energy storage, and signaling pathways.[1][2] Methyl-branched VLCFAs represent a specialized class of these lipids, with the position and number of methyl groups conferring unique physicochemical properties and biological functions. This compound, a 23-carbon saturated fatty acyl-CoA with a methyl group at the 15th position, is an example of such a specialized lipid. Its biosynthesis is not as ubiquitously characterized as that of straight-chain fatty acids but can be inferred from the known mechanisms of fatty acid elongation and methylation.

This guide will delineate the putative synthesis pathway of this compound, drawing parallels with the known synthesis of other branched-chain and odd-chain fatty acids.

Proposed Biosynthetic Pathway of this compound

The synthesis of this compound is proposed to occur through a multi-step process involving the coordinated action of the fatty acid synthase (FAS) system for initial chain synthesis and the fatty acid elongase (ELOVL) complex for subsequent chain extension, coupled with a specific methylation event.

Priming with Propionyl-CoA for an Odd-Chain Backbone

The 23-carbon backbone of tricosanoic acid indicates an odd-chain fatty acid. The biosynthesis of odd-chain fatty acids is typically initiated by the use of propionyl-CoA as a primer instead of acetyl-CoA.[3]

The initial steps, catalyzed by the cytosolic fatty acid synthase (FAS) complex, would be as follows:

  • Priming: Propionyl-CoA is loaded onto the acyl carrier protein (ACP) of the FAS complex.

  • Elongation Cycles: A series of condensation, reduction, dehydration, and second reduction reactions occur, with malonyl-CoA serving as the two-carbon donor in each cycle.[3] This process is repeated until a long-chain fatty acid is formed.

Elongation of the Fatty Acid Chain by the ELOVL Complex

Once the initial fatty acid chain is synthesized by FAS, it is transferred to the endoplasmic reticulum for further elongation to a very-long-chain fatty acid. This process is carried out by the fatty acid elongase (ELOVL) complex, which consists of four key enzymes:[1][2]

  • 3-Ketoacyl-CoA Synthase (KCS or ELOVL): Catalyzes the initial condensation of the acyl-CoA with malonyl-CoA.

  • 3-Ketoacyl-CoA Reductase (KCR): Reduces the 3-ketoacyl-CoA intermediate.

  • 3-Hydroxyacyl-CoA Dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA.

  • Enoyl-CoA Reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA.

This four-step cycle is repeated to extend the fatty acid chain by two carbons in each cycle until the 23-carbon tricosanoyl backbone is formed.

Methylation at the 15th Position

The introduction of the methyl group at the 15th position is a critical step. This is hypothesized to be catalyzed by a specific S-adenosylmethionine (SAM)-dependent methyltransferase .[4][5] The timing of this methylation event could occur at two potential stages:

  • Methylation during Elongation: The methyltransferase may act on a fatty acid intermediate of a specific chain length (e.g., a C16 or C18 precursor) that is either free or bound to CoA or ACP.

  • Post-synthetic Methylation: The fully formed tricosanoyl-CoA or tricosanoic acid could be the substrate for the methyltransferase.

The former is considered more likely, as the specificity of methyltransferases is often directed towards intermediates within a metabolic pathway. The enzyme would transfer a methyl group from SAM to the 15th carbon of the growing fatty acid chain.

The overall proposed pathway is visualized in the following diagram:

Synthesis_Pathway cluster_FAS Fatty Acid Synthase (FAS) - Cytosol cluster_ELOVL Fatty Acid Elongase (ELOVL) - Endoplasmic Reticulum cluster_Methylation Methylation Propionyl_CoA Propionyl-CoA FAS_Complex FAS Complex Propionyl_CoA->FAS_Complex Primer Malonyl_CoA_FAS Malonyl-CoA Malonyl_CoA_FAS->FAS_Complex 2C Donor Long_Chain_FA Long-Chain Fatty Acyl-CoA FAS_Complex->Long_Chain_FA Elongation Cycles Precursor_FA Precursor Acyl-CoA Long_Chain_FA->Precursor_FA Transport to ER ELOVL_Complex ELOVL Complex Tricosanoyl_CoA Tricosanoyl-CoA ELOVL_Complex->Tricosanoyl_CoA Elongation Cycles Malonyl_CoA_ELOVL Malonyl-CoA Malonyl_CoA_ELOVL->ELOVL_Complex 2C Donor Precursor_FA->ELOVL_Complex Methyltransferase SAM-dependent Methyltransferase Tricosanoyl_CoA->Methyltransferase SAH S-adenosylhomocysteine Methyltransferase->SAH Methylated_Intermediate 15-Methylated Intermediate Methyltransferase->Methylated_Intermediate SAM S-adenosylmethionine SAM->Methyltransferase Final_Product This compound Methylated_Intermediate->Final_Product Final Elongation (if applicable)

Figure 1: Proposed synthesis pathway of this compound.

Quantitative Data

ParameterHypothetical ValueSignificance
Enzyme Kinetics (SAM-Methyltransferase)
Km (Fatty Acyl-CoA)10-50 µMAffinity of the methyltransferase for its fatty acid substrate.
Km (SAM)5-20 µMAffinity of the methyltransferase for the methyl donor.
kcat0.1-5 s-1Catalytic turnover rate of the methyltransferase.
Cellular Concentrations
This compound0.1-1 µMBasal cellular concentration in specific tissues or organisms.
Propionyl-CoA10-100 µMConcentration of the primer for odd-chain fatty acid synthesis.
Malonyl-CoA5-25 µMConcentration of the two-carbon donor for elongation.
Enzyme Expression Levels
Methyltransferase mRNATissue-specificRelative expression level of the methyltransferase gene.

Experimental Protocols

This section provides detailed methodologies for key experiments that would be necessary to elucidate and characterize the synthesis pathway of this compound.

Protocol for Identification and Quantification of this compound by GC-MS

This protocol is adapted from standard methods for the analysis of branched-chain fatty acids.[6][7]

Objective: To identify and quantify this compound in a biological sample.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Internal standard (e.g., deuterated C17:0 or another odd-chain fatty acid not present in the sample)

  • Chloroform/Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • BF3-Methanol (14%)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., polar cyano-column)

Procedure:

  • Lipid Extraction:

    • Homogenize the biological sample in a chloroform/methanol (2:1, v/v) solution containing the internal standard.

    • Vortex thoroughly and incubate at room temperature for 30 minutes.

    • Add 0.9% NaCl solution to induce phase separation.

    • Centrifuge and collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • Add BF3-methanol to the dried lipid extract.

    • Incubate at 100°C for 30 minutes in a sealed tube.

    • Cool the reaction mixture and add hexane and water.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the FAME sample into the GC-MS system.

    • Use a temperature program that allows for the separation of long-chain fatty acid methyl esters.

    • The mass spectrometer should be operated in electron ionization (EI) mode.

    • Identify the 15-methyltricosanoate methyl ester peak based on its retention time and mass spectrum. The fragmentation pattern will be characteristic of a methyl-branched fatty acid ester.

    • Quantify the amount of 15-methyltricosanoate relative to the internal standard.

Workflow for a Cell-Free Enzyme Assay for the SAM-dependent Methyltransferase

Objective: To determine the activity and substrate specificity of the putative SAM-dependent methyltransferase.

Enzyme_Assay_Workflow Start Start: Prepare reaction mixture Components Reaction Components: - Cell lysate or purified enzyme - Putative fatty acyl-CoA substrate - [3H]-SAM (radiolabeled) - Buffer Start->Components Incubation Incubate at optimal temperature Components->Incubation Stop Stop reaction (e.g., with acid) Incubation->Stop Extraction Extract lipids with organic solvent Stop->Extraction TLC Separate lipids by Thin Layer Chromatography (TLC) Extraction->TLC Scintillation Scrape TLC spot and perform liquid scintillation counting TLC->Scintillation Analysis Analyze data to determine enzyme activity Scintillation->Analysis

Figure 2: Workflow for a cell-free methyltransferase assay.

Conclusion

The synthesis of this compound is a specialized metabolic pathway that likely involves the integration of odd-chain fatty acid priming, very-long-chain fatty acid elongation, and a specific S-adenosylmethionine-dependent methylation step. While direct experimental validation of this entire pathway for this specific molecule is an area for future research, the proposed mechanism provides a strong foundation for hypothesis-driven investigation. The experimental protocols and conceptual framework presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to further explore the fascinating world of methyl-branched very-long-chain fatty acids and their potential roles in health and disease.

References

The Enigmatic Role of 15-Methyltricosanoyl-CoA in Bacterial Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

While the specific biological functions of 15-Methyltricosanoyl-CoA in bacteria remain largely uncharacterized in scientific literature, this technical guide aims to provide an in-depth exploration of its probable role by examining the well-established principles of branched-chain fatty acid (BCFA) biosynthesis and function in prokaryotes. This document will delve into the critical role of BCFAs in maintaining bacterial membrane fluidity, a key factor in environmental adaptation and survival. We will propose a plausible biosynthetic pathway for this compound, drawing parallels with known mechanisms for the synthesis of other mid-chain and very-long-chain fatty acids. Furthermore, this guide will present quantitative data on the effects of environmental factors on bacterial fatty acid composition and provide detailed experimental protocols for the analysis of these vital membrane components.

Introduction: The Significance of Branched-Chain Fatty Acids in Bacteria

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacterial species, particularly Gram-positive bacteria.[1][2] Unlike the straight-chain fatty acids that predominate in eukaryotes, BCFAs introduce conformational kinks in the lipid bilayer, thereby increasing membrane fluidity and lowering the phase transition temperature.[3][4] This "homeoviscous adaptation" is crucial for bacteria to maintain optimal membrane function in the face of environmental stresses such as temperature fluctuations.[4] BCFAs are typically found as either iso- or anteiso-branched, with the methyl group located at the penultimate or antepenultimate carbon atom, respectively.[3] However, mid-chain branched fatty acids, though less common, also play a role in modulating membrane properties.[3]

The molecule of interest, this compound, is a very-long-chain fatty acid (VLCFA) with a methyl group at the 15th carbon of a 23-carbon backbone (tricosanoic acid). Its presence would likely contribute to the fine-tuning of membrane fluidity and permeability, potentially impacting processes such as nutrient transport, protein function, and resistance to antimicrobial agents.

Proposed Biosynthesis of this compound

Direct evidence for the biosynthetic pathway of this compound is absent from current literature. However, a plausible pathway can be hypothesized by combining known mechanisms of very-long-chain fatty acid (VLCFA) synthesis and mid-chain methylation.

Elongation to a Tricosanoyl (C23) Backbone

Bacteria synthesize fatty acids primarily through the Type II fatty acid synthase (FAS-II) system, which utilizes acetyl-CoA as a primer and malonyl-CoA as the elongating unit.[5] However, the generation of a VLCFA such as tricosanoic acid (C23) may require specialized elongase enzymes (ELOVLs) or a polyketide synthase (PKS)-like machinery, which is known to produce long-chain fatty acids in some marine bacteria.[6][7] The process would involve multiple cycles of condensation, reduction, and dehydration to extend the acyl chain.

Mid-Chain Methylation

The introduction of a methyl group at the 15th carbon position likely occurs after the synthesis of a long-chain fatty acid precursor. The most well-understood mechanism for mid-chain methylation is the biosynthesis of tuberculostearic acid (10-methylstearic acid) in Mycobacterium and other actinomycetes.[8][9] This process involves two key steps:

  • Methylation: An S-adenosyl-L-methionine (SAM)-dependent methyltransferase acts on an unsaturated fatty acid precursor, likely incorporated into a phospholipid. This enzyme transfers a methyl group from SAM to a specific carbon atom of the acyl chain.

  • Reduction: A reductase, often an FAD-binding oxidoreductase, subsequently reduces the double bond of the methylated intermediate to produce the final saturated, mid-chain branched fatty acid.

Following this model, the biosynthesis of 15-methyltricosanoic acid would likely proceed via the methylation of a C23 unsaturated fatty acid precursor.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical biosynthetic pathway for this compound, integrating the principles of fatty acid elongation and mid-chain methylation.

G cluster_elongation Chain Elongation (FAS-II / Elongase) cluster_modification Mid-Chain Methylation cluster_activation Activation Acetyl_CoA Acetyl-CoA FAS_II FAS-II System & Elongases Acetyl_CoA->FAS_II Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_II n cycles C23_Unsaturated_Acyl_ACP C23 Unsaturated Acyl-ACP FAS_II->C23_Unsaturated_Acyl_ACP Methyltransferase SAM-dependent Methyltransferase C23_Unsaturated_Acyl_ACP->Methyltransferase SAM S-Adenosyl-L-Methionine (SAM) SAM->Methyltransferase Methylated_Intermediate 15-Methyl-C23 Unsaturated Acyl-ACP Methyltransferase->Methylated_Intermediate Reductase Reductase (e.g., FAD-dependent) Methylated_Intermediate->Reductase 15_Methyltricosanoyl_ACP 15-Methyltricosanoyl-ACP Reductase->15_Methyltricosanoyl_ACP Acyl_ACP_Thioesterase Acyl-ACP Thioesterase 15_Methyltricosanoyl_ACP->Acyl_ACP_Thioesterase Free_Fatty_Acid 15-Methyltricosanoic Acid Acyl_ACP_Thioesterase->Free_Fatty_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Free_Fatty_Acid->Acyl_CoA_Synthetase Final_Product This compound Acyl_CoA_Synthetase->Final_Product Coenzyme_A Coenzyme A Coenzyme_A->Acyl_CoA_Synthetase

Figure 1: Hypothetical biosynthesis of this compound.

Biological Function: Modulation of Membrane Fluidity

The primary role of BCFAs, including hypothetical molecules like 15-methyltricosanoic acid, is to regulate the fluidity of the bacterial cell membrane. The methyl branch disrupts the orderly packing of the fatty acyl chains, creating more space between them and increasing the membrane's fluidity. This is particularly important for bacteria that experience changes in their growth temperature.

Homeoviscous Adaptation

Bacteria adapt to lower temperatures by increasing the proportion of BCFAs and unsaturated fatty acids in their membranes. This counteracts the tendency of the membrane to become more rigid in the cold, ensuring that membrane-embedded proteins can function correctly and that the membrane itself remains permeable to essential molecules. Conversely, at higher temperatures, the proportion of straight-chain saturated fatty acids may increase to maintain membrane integrity.

Quantitative Data on Bacterial Fatty Acid Composition

The following table summarizes data from studies on the fatty acid composition of various bacteria under different temperature conditions, illustrating the principle of homeoviscous adaptation.

Bacterium Growth Temp. (°C) Fatty Acid Relative Abundance (%) Reference
Pediococcus sp. NRRL B-235428C16:137.9[6]
C18:131.8[6]
C19:0 (cyclo)12.5[6]
37C16:133.7[6]
C18:129.5[6]
C19:0 (cyclo)17.5[6]
Chryseobacterium frigidisoli PB4T20iso-C15:0~25[2]
iso-C17:1ω7~18[2]
10iso-C15:0~10[2]
iso-C17:1ω7~30[2]
Streptococcus thermophilus37 (WT)C16:025.1[10]
C18:142.3[10]
Heat-adaptedC16:028.5[10]
C18:135.8[10]

Experimental Protocols

Analysis of Bacterial Fatty Acid Methyl Esters (FAMEs) by GC-MS

This protocol details the extraction and derivatization of total fatty acids from bacterial cells for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Bacterial cell pellet

  • Reagent 1 (Saponification): 45g NaOH, 150ml methanol, 150ml distilled water[1]

  • Reagent 2 (Methylation): 325ml 6.0N HCl, 275ml methanol[1]

  • Reagent 3 (Extraction): 200ml hexane, 200ml methyl tert-butyl ether[1]

  • Reagent 4 (Base Wash): 10.8g NaOH in 900ml distilled water[1]

  • Internal standard (e.g., pentadecanoic acid, C15:0)

  • Glass tubes with Teflon-lined caps

  • Water bath, centrifuge, vortex mixer

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

  • Harvesting: Centrifuge bacterial culture to obtain a cell pellet. Wash the pellet with distilled water and lyophilize or use wet biomass.

  • Saponification: Add 1.0 ml of Reagent 1 to the cell pellet in a glass tube. Add a known amount of internal standard. Seal the tube tightly, vortex briefly, and heat in a boiling water bath for 30 minutes, vortexing vigorously after the first 5 minutes.[1]

  • Methylation: Cool the tube and add 2.0 ml of Reagent 2. Seal and vortex briefly. Heat at 80°C for 10 minutes.[1]

  • Extraction: Cool the tube and add 1.25 ml of Reagent 3. Mix by gentle tumbling for 10 minutes. Centrifuge to separate the phases.[1]

  • Base Wash: Transfer the organic (upper) phase to a new tube. Add 3.0 ml of Reagent 4 and tumble for 5 minutes.[1]

  • Sample Preparation for GC-MS: Centrifuge and transfer the upper organic phase containing the FAMEs to a GC vial.

  • GC-MS Analysis: Inject 1 µl of the sample into the GC-MS. A typical temperature program starts at 100°C, ramps to 250-270°C.[11][12] Identify and quantify FAMEs by comparing their retention times and mass spectra to known standards and the internal standard.

Measurement of Membrane Fluidity using Laurdan

This protocol describes the use of the fluorescent probe Laurdan to measure overall membrane fluidity in live bacteria. Laurdan's emission spectrum shifts in response to the polarity of its environment, which is related to membrane lipid packing.

Materials:

  • Bacterial culture

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 5 mM in DMSO)

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • Fluorometer or fluorescence plate reader with excitation at ~350 nm and emission detection at ~440 nm and ~490 nm.

Procedure:

  • Cell Preparation: Grow bacteria to the desired growth phase (e.g., mid-exponential). Harvest cells by centrifugation and wash with buffer. Resuspend the cells in the buffer to a specific optical density (e.g., OD600 of 0.4).

  • Laurdan Staining: Add Laurdan stock solution to the cell suspension to a final concentration of 10 µM. Incubate in the dark at room temperature for 10-20 minutes to allow the dye to incorporate into the cell membranes.

  • Fluorescence Measurement: Transfer the stained cell suspension to a cuvette or a microplate. Measure the fluorescence intensity at the two emission wavelengths (e.g., 440 nm for the gel phase and 490 nm for the liquid-crystalline phase) with an excitation wavelength of 350 nm.[13]

  • Calculation of Generalized Polarization (GP): Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490) Where I440 and I490 are the fluorescence intensities at the respective emission wavelengths. A higher GP value corresponds to lower membrane fluidity (more ordered, gel-like phase), while a lower GP value indicates higher fluidity (more disordered, liquid-crystalline phase).[13]

Conclusion and Future Directions

While this compound remains a hypothetical molecule in the context of bacterial physiology, the principles of BCFA and VLCFA biosynthesis and function provide a strong framework for understanding its potential role. As a very-long-chain, mid-branched fatty acid, it would likely serve as a specialized modulator of membrane fluidity, contributing to the bacterium's ability to adapt to specific environmental niches.

Future research should focus on identifying and characterizing the enzymes responsible for the synthesis of such unusual fatty acids. The development of advanced lipidomics techniques will be crucial for detecting and quantifying these low-abundance lipids in various bacterial species. Elucidating the precise biological functions of these molecules could open new avenues for the development of novel antimicrobial agents that target bacterial membrane integrity.

References

The Pivotal Role of 15-Methyltricosanoyl-CoA in Microbial Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very-long-chain fatty acids (VLCFAs), particularly branched-chain fatty acids (BCFAs), are integral components of the cell envelopes of various microbial species, profoundly influencing membrane fluidity, stress resilience, and pathogenesis. This technical guide delves into the core of microbial lipid metabolism, focusing on the biosynthesis, function, and analysis of 15-methyltricosanoyl-CoA, a C24 anteiso-branched-chain acyl-CoA. While direct research on this specific molecule is nascent, this document synthesizes current knowledge on anteiso-fatty acid metabolism to provide a comprehensive overview for researchers and drug development professionals. We will explore its biosynthetic pathway, propose detailed experimental protocols for its study, and discuss its potential as a novel target for antimicrobial drug discovery.

Introduction to Branched-Chain Fatty Acids in Microbes

Branched-chain fatty acids (BCFAs) of the iso and anteiso series are major constituents of membrane lipids in many bacteria.[1] Unlike the straight-chain fatty acids found in many organisms, BCFAs introduce conformational disorder in the lipid bilayer, thereby increasing membrane fluidity.[2][3] This property is crucial for bacteria to adapt to environmental stresses such as low temperatures and pH changes.[4] The synthesis of BCFAs differs from that of straight-chain fatty acids primarily in the initial priming step.[1] Genera such as Bacillus, Listeria, Mycobacterium, Corynebacterium, and Rhodococcus are known to produce significant amounts of BCFAs, including very-long-chain fatty acids (VLCFAs).[5][6][7][8]

Biosynthesis of this compound

The biosynthesis of this compound, an anteiso-C24:0 fatty acyl-CoA, is a multi-step enzymatic process that is an extension of the general type II fatty acid synthesis (FAS-II) pathway found in bacteria. The pathway can be divided into three main stages: priming, elongation, and activation.

Priming of Anteiso-Fatty Acid Synthesis

The synthesis of anteiso-fatty acids is initiated with a branched-chain acyl-CoA primer derived from the catabolism of L-isoleucine.

  • Transamination of Isoleucine: L-isoleucine is converted to α-keto-β-methylvalerate.

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase (BCKDH) complex to yield 2-methylbutyryl-CoA. This molecule serves as the specific primer for anteiso-fatty acid synthesis.

Elongation Cycles

The 2-methylbutyryl-CoA primer enters the FAS-II cycle for subsequent elongation. Each cycle adds a two-carbon unit from malonyl-CoA, catalyzed by a series of discrete enzymes. To synthesize 15-methyltricosanoic acid (24 carbons), the initial 5-carbon primer undergoes nine elongation cycles.

The key enzymes in each elongation cycle are:

  • β-ketoacyl-ACP synthase III (FabH): Catalyzes the initial condensation of the primer (2-methylbutyryl-CoA) with malonyl-ACP.

  • β-ketoacyl-ACP synthase I/II (FabB/F): Catalyze the subsequent condensation reactions in the elongation cycles.

  • β-ketoacyl-ACP reductase (FabG): Reduces the β-ketoacyl-ACP to β-hydroxyacyl-ACP.

  • β-hydroxyacyl-ACP dehydratase (FabZ): Dehydrates the β-hydroxyacyl-ACP to trans-2-enoyl-ACP.

  • Enoyl-ACP reductase (FabI): Reduces the trans-2-enoyl-ACP to a saturated acyl-ACP, which is two carbons longer than the starting acyl-ACP.

Acyl-CoA Activation

The final product of the elongation cycles is 15-methyltricosanoyl-ACP. For this fatty acid to be utilized in various metabolic pathways, such as incorporation into complex lipids, it is typically activated to its coenzyme A thioester form, this compound, by an acyl-CoA synthetase (FadD).[9]

Diagram of the Biosynthetic Pathway of this compound

Biosynthesis_of_15_Methyltricosanoyl_CoA Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid Transaminase Primer 2-Methylbutyryl-CoA (Primer) KetoAcid->Primer BCKDH FAS_II Fatty Acid Synthase II (FAS-II) (9 Elongation Cycles) Primer->FAS_II VLCFA_ACP 15-Methyltricosanoyl-ACP FAS_II->VLCFA_ACP Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_II VLCFA_CoA This compound VLCFA_ACP->VLCFA_CoA CoA-SH AMP + PPi FadD FadD

Caption: Biosynthesis of this compound.

Role of this compound in Microbial Lipid Metabolism

While direct experimental evidence for the specific role of this compound is limited, its function can be inferred from the well-established roles of other BCFAs and VLCFAs in microbial physiology.

  • Membrane Fluidity and Permeability: As a very long anteiso-branched-chain fatty acid, 15-methyltricosanoic acid, once incorporated into phospholipids, would significantly increase membrane fluidity. This is crucial for maintaining membrane function under conditions of low temperature or other membrane-rigidifying stresses.[2][4] The long acyl chain would also contribute to decreasing membrane permeability, providing a more robust barrier against harmful substances.

  • Structural Integrity of the Cell Envelope: In bacteria with complex cell envelopes, such as Mycobacterium, Corynebacterium, and Nocardia, VLCFAs are essential components of mycolic acids and other complex lipids that form the protective outer membrane.[5][6][8] 15-methyltricosanoic acid could serve as a precursor or a component of these unique lipid structures.

  • Pathogenesis and Virulence: The integrity and composition of the bacterial cell envelope are often linked to virulence. Alterations in BCFA synthesis have been shown to attenuate the virulence of pathogens like Listeria monocytogenes.[7] The presence of specific VLCFAs could be critical for the interaction of the microbe with its host.

  • Biofilm Formation: The fatty acid composition of the cell membrane can be modulated during biofilm formation. In Rhodococcus erythropolis, changes in fatty acid profiles are observed when cells adhere to surfaces.[10] VLCFAs like 15-methyltricosanoic acid may play a role in the structural integrity and hydrophobicity of biofilms.

Experimental Protocols for the Study of this compound

The study of this compound requires specialized protocols due to its very long and branched nature. Below is a detailed experimental workflow for its extraction, identification, and quantification from microbial cultures.

Experimental Workflow

Diagram of the Experimental Workflow for this compound Analysis

Experimental_Workflow Culture Microbial Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extraction Lipid Extraction (e.g., Bligh-Dyer) Harvest->Extraction Hydrolysis Saponification/Hydrolysis (to release free fatty acids) Extraction->Hydrolysis LCMS LC-MS/MS Analysis (for Acyl-CoA) Extraction->LCMS Direct analysis of acyl-CoAs Derivatization Derivatization to FAMEs (Fatty Acid Methyl Esters) Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Identification Identification (Mass Spectrum & Retention Time) GCMS->Identification LCMS->Identification Quantification Quantification (Internal Standards) Identification->Quantification

Caption: Workflow for analyzing this compound.

Detailed Methodologies

4.2.1. Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is designed for the total lipid extraction from microbial cells.

  • Harvest and Wash: Centrifuge the microbial culture (e.g., 50 mL at late-log phase) at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).

  • Lysis and Extraction: Resuspend the cell pellet in 1 mL of PBS. Transfer to a glass tube. Add 3.75 mL of a chloroform (B151607):methanol (B129727) (1:2, v/v) mixture. Vortex vigorously for 15 minutes.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Add 1.25 mL of water and vortex for 1 minute. Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

4.2.2. Saponification and Methylation for GC-MS Analysis

To analyze the fatty acid composition, the extracted lipids are hydrolyzed and derivatized to fatty acid methyl esters (FAMEs).

  • Saponification: Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract. Heat at 100°C for 5 minutes in a sealed tube.

  • Methylation: Cool the tube and add 2 mL of 14% BF3 in methanol. Heat at 100°C for 5 minutes.

  • Extraction of FAMEs: Cool the tube and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge at 1,000 x g for 5 minutes.

  • Analysis: Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

4.2.3. GC-MS Analysis of FAMEs

Gas chromatography-mass spectrometry is used to separate and identify the FAMEs.

  • Column: A long, high-temperature capillary column (e.g., 60 m) is recommended for separating VLCFAs.

  • Temperature Program: A slow temperature gradient is necessary to resolve very-long-chain isomers. For example, start at 150°C, hold for 5 minutes, then ramp to 320°C at 3°C/minute and hold for 20 minutes.

  • Identification: Identification of 15-methyltricosanoate methyl ester is based on its mass spectrum (characteristic fragmentation pattern for anteiso-branched FAMEs) and its retention time relative to known standards.

4.2.4. LC-MS/MS Analysis for Intact Acyl-CoAs

For the direct analysis of this compound, a more specialized liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required.

  • Extraction: A specific extraction protocol to preserve the integrity of acyl-CoAs is needed, often involving solid-phase extraction.

  • Chromatography: Reversed-phase liquid chromatography is typically used to separate acyl-CoAs based on their chain length and hydrophobicity.

  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the detection and quantification of specific acyl-CoAs. A characteristic precursor-to-product ion transition for this compound would be monitored.

Quantitative Data

Bacterial GenusMajor Fatty AcidsTypical Chain LengthsReference
MycobacteriumMycolic acids, Tuberculostearic acidC16-C90[11]
CorynebacteriumCorynomycolic acids, Palmitic acid, Oleic acidC16-C38[8][12]
RhodococcusPalmitic acid, Oleic acid, Tuberculostearic acidC14-C18 (some up to C24)[13][14]
NocardiaNocardomycolic acids, Oleic acidC40-C60[15][16]
BacillusAnteiso-C15:0, Iso-C15:0, Anteiso-C17:0C14-C18[2]

This compound as a Target for Drug Development

The bacterial FAS-II pathway is a validated target for the development of novel antibiotics.[17] Key differences between the bacterial FAS-II and the mammalian type I fatty acid synthase (FAS-I) system allow for selective targeting. Since the biosynthesis of this compound relies on the FAS-II pathway, the enzymes involved in its synthesis, particularly those responsible for the elongation of VLCFAs, represent potential drug targets.

  • Inhibiting Elongation: Enzymes like β-ketoacyl-ACP synthase I/II (FabB/F) are crucial for the elongation cycles. Developing inhibitors that specifically target the isoforms responsible for VLCFA synthesis could disrupt the formation of the complex cell envelopes in pathogens like Mycobacterium tuberculosis.

  • Disrupting Primer Synthesis: The branched-chain α-keto acid dehydrogenase (BCKDH) complex, which provides the anteiso-primer, is another potential target.

The development of drugs targeting the synthesis of this compound and other VLCFAs could lead to novel therapeutics against bacteria that rely on these complex lipids for their survival and virulence.

Conclusion

This compound is a key metabolite in the biosynthesis of very-long-chain anteiso-branched fatty acids in certain microbial species. While direct studies on this molecule are limited, its role can be inferred from the broader understanding of BCFA and VLCFA metabolism. Its synthesis via the FAS-II pathway and its likely incorporation into the complex lipid structures of the cell envelope make it and its biosynthetic enzymes attractive targets for future research and antimicrobial drug development. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this and other related very-long-chain fatty acyl-CoAs in microbial systems.

References

The Enzymatic Architecture of 15-Methyltricosanoyl-CoA Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic machinery and biochemical pathways implicated in the biosynthesis of 15-Methyltricosanoyl-CoA, a saturated, very-long-chain fatty acid (VLCFA) with a methyl branch at a central position. While the complete de novo synthesis pathway for this specific molecule is not fully elucidated in a single organism, this document consolidates current knowledge on branched-chain fatty acid synthesis to propose a putative pathway. Key enzymatic players include Fatty Acid Synthase (FAS) for the initial incorporation of the methyl branch and a series of Fatty Acid Elongases (ELOVLs) responsible for extending the acyl chain to its final 24-carbon length. This guide details the proposed enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the biosynthetic logic.

Introduction to Branched-Chain Fatty Acid Biosynthesis

Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by the presence of one or more alkyl branches along their hydrocarbon chain. Unlike their straight-chain counterparts, BCFAs exhibit unique physicochemical properties, including lower melting points and altered viscosity, which influence the fluidity and function of biological membranes. The biosynthesis of BCFAs deviates from the canonical fatty acid synthesis pathway through the utilization of alternative primers or extender units.

The focus of this guide, this compound, is a C24:0 fatty acyl-CoA with a methyl group at the C15 position. Its synthesis represents a specialized branch of fatty acid metabolism, requiring a coordinated interplay between the fatty acid synthase complex and the elongase machinery of the endoplasmic reticulum.

Proposed Biosynthetic Pathway for this compound

The biosynthesis of this compound is hypothesized to occur in two main stages:

  • Initiation and Methyl Branch Incorporation: This stage involves the synthesis of a mid-chain methyl-branched fatty acid intermediate by the Fatty Acid Synthase (FAS) complex.

  • Elongation: The intermediate is then transported to the endoplasmic reticulum, where it undergoes several cycles of elongation by the Fatty Acid Elongase (ELOVL) system to reach the final 24-carbon chain length.

Initiation and the Role of Fatty Acid Synthase (FAS)

The introduction of a methyl group at a position other than the iso or anteiso positions (the last or second to last carbon) suggests the use of a specific methyl-branched primer or the incorporation of methylmalonyl-CoA as an extender unit by FAS at a specific cycle of chain elongation.

A plausible mechanism involves the use of a short-to-medium-chain acyl-CoA primer that already contains a methyl group at a position that will become C15 after subsequent elongation. However, the natural occurrence and biosynthesis of such a specific primer are not well-documented.

A more likely scenario involves the standard acetyl-CoA primer followed by several rounds of elongation with malonyl-CoA, and a single incorporation of methylmalonyl-CoA as an extender unit at a precise step in the synthesis. This would place the methyl group at an internal position. For a methyl group to be at the C15 position of a C24 fatty acid, the methylmalonyl-CoA would need to be incorporated during the elongation cycle that forms the C16 intermediate.

The key enzyme in this initial phase is Fatty Acid Synthase (FAS) , a multi-enzyme complex that catalyzes the de novo synthesis of fatty acids. FAS can utilize methylmalonyl-CoA in place of malonyl-CoA, leading to the formation of a methyl-branched fatty acid.

The core reactions catalyzed by FAS are:

  • Loading: Acetyl-CoA and malonyl-CoA (or methylmalonyl-CoA) are loaded onto the Acyl Carrier Protein (ACP) domain of FAS.

  • Condensation: The acetyl group is condensed with the malonyl (or methylmalonyl) group, releasing CO2.

  • Reduction, Dehydration, and a Second Reduction: The resulting β-ketoacyl-ACP is sequentially reduced, dehydrated, and reduced again to form a saturated acyl-ACP, which is now two carbons longer. This cycle repeats until the final chain length is achieved.

Elongation by the ELOVL System

Once a mid-chain methyl-branched fatty acid, such as a hypothetical 9-methylpalmitoyl-CoA (C17:0 with a methyl at C9, which would become C15 after elongation), is synthesized, it is released from FAS and transported to the endoplasmic reticulum. Here, the Fatty Acid Elongase (ELOVL) system catalyzes the further elongation of the fatty acyl-CoA.

The elongation process consists of four sequential reactions that mirror the latter part of the FAS cycle, but are carried out by separate enzymes:

  • Condensation: Catalyzed by an ELOVL enzyme (3-ketoacyl-CoA synthase). This is the rate-limiting step and determines substrate specificity.

  • Reduction: Catalyzed by a 3-ketoacyl-CoA reductase (KAR).

  • Dehydration: Catalyzed by a 3-hydroxyacyl-CoA dehydratase (HACD).

  • Reduction: Catalyzed by a trans-2,3-enoyl-CoA reductase (TER).

Based on current research, several ELOVL enzymes have been shown to elongate branched-chain fatty acids. Specifically, ELOVL1, ELOVL3, and ELOVL7 are known to elongate saturated branched-chain acyl-CoAs. For the elongation of a C17 methyl-branched intermediate to a C24 final product, multiple cycles of elongation would be required. ELOVL3 has demonstrated high activity towards iso- and anteiso-C17:0 acyl-CoAs, elongating them to C23:0 and C25:0, respectively. ELOVL1 is capable of elongating C23:0 branched-chain acyl-CoAs to C25:0.[1] This suggests that ELOVL3 and subsequently ELOVL1 could be the key elongases in the terminal steps of this compound biosynthesis.

Quantitative Data

Quantitative kinetic data for the specific enzymatic steps in this compound biosynthesis are limited. However, data from studies on related branched-chain fatty acid synthesis provide valuable insights.

EnzymeSubstrate(s)Product(s)Key Kinetic ParametersOrganism/System
Fatty Acid Synthase (FAS) Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA, NADPHMethyl-branched fatty acidsThe turnover number of metazoan FAS is lower with methylmalonyl-CoA compared to malonyl-CoA.Metazoan
ELOVL3 iso-C17:0-CoA, anteiso-C17:0-CoA, Malonyl-CoA, NADPHiso-C19:0 to C23:0-CoA, anteiso-C19:0 to C25:0-CoAHighly active towards C17 branched-chain acyl-CoAs.Mammalian
ELOVL1 iso-C23:0-CoA, anteiso-C23:0-CoA, Malonyl-CoA, NADPHiso-C25:0-CoA, anteiso-C25:0-CoAActive in elongating C23 branched-chain acyl-CoAs.Mammalian
ELOVL6 anteiso-C15:0-CoAanteiso-C17:0-CoAHighest activity among ELOVLs for this substrate.Human (MCF7 cells)
ELOVL7 Saturated branched-chain acyl-CoAsElongated branched-chain acyl-CoAsDemonstrated activity towards saturated branched-chain acyl-CoAs.Mammalian

Experimental Protocols

In Vitro Fatty Acid Synthase (FAS) Assay with Methylmalonyl-CoA

This protocol is adapted from methods used to study branched-chain fatty acid synthesis by FAS.

Objective: To determine the ability of FAS to incorporate methylmalonyl-CoA to produce methyl-branched fatty acids.

Materials:

  • Purified Fatty Acid Synthase

  • Acetyl-CoA

  • Malonyl-CoA

  • [14C]Methylmalonyl-CoA (or unlabeled methylmalonyl-CoA for MS analysis)

  • NADPH

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)

  • Acyl carrier protein (ACP)

  • Stopping solution (e.g., 10% trichloroacetic acid)

  • Scintillation cocktail (for radiolabeled assay)

  • Solvents for extraction (e.g., hexane, isopropanol) for MS analysis

Procedure:

  • Prepare a reaction mixture containing reaction buffer, acetyl-CoA, malonyl-CoA, [14C]methylmalonyl-CoA, NADPH, and ACP.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding purified FAS.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stopping solution.

  • For radiolabeled assays, precipitate the protein and measure the radioactivity incorporated into the fatty acid products by scintillation counting.

  • For MS analysis, extract the fatty acids using an organic solvent, derivatize them to fatty acid methyl esters (FAMEs), and analyze by GC-MS or LC-MS/MS.

In Vitro Fatty Acid Elongase (ELOVL) Assay with a Branched-Chain Acyl-CoA Substrate

This protocol is designed to assess the activity of specific ELOVL enzymes with a putative methyl-branched precursor.

Objective: To determine the ability of a specific ELOVL isoform to elongate a mid-chain methyl-branched acyl-CoA.

Materials:

  • Microsomal preparations from cells overexpressing the ELOVL of interest (e.g., ELOVL1, ELOVL3).

  • Methyl-branched acyl-CoA substrate (e.g., 9-methylpalmitoyl-CoA).

  • [14C]Malonyl-CoA.

  • NADPH.

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 2.5 mM MgCl2, 0.1% Triton X-100).

  • Stopping solution (e.g., 6 M HCl).

  • Solvents for extraction (e.g., hexane).

Procedure:

  • Prepare a reaction mixture containing reaction buffer, methyl-branched acyl-CoA substrate, and [14C]malonyl-CoA.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the microsomal preparation containing the ELOVL enzyme and NADPH.

  • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding the stopping solution.

  • Extract the fatty acids with hexane.

  • Analyze the radiolabeled elongated products by thin-layer chromatography (TLC) and autoradiography or by scintillation counting of the extracted phase.

  • For a more detailed product analysis, use unlabeled malonyl-CoA and analyze the extracted and derivatized fatty acids by GC-MS or LC-MS/MS.

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

Biosynthesis_of_15_Methyltricosanoyl_CoA cluster_FAS Fatty Acid Synthase (FAS) Complex cluster_ELOVL Fatty Acid Elongase (ELOVL) System (ER) Acetyl-CoA Acetyl-CoA FAS FAS Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->FAS Single incorporation at specific cycle C16_Intermediate Hypothetical 9-Methylpalmitoyl-CoA (C17:0-methyl) FAS->C16_Intermediate ELOVL3 ELOVL3 C16_Intermediate->ELOVL3 Intermediate_Elongation Elongation Cycles (C19, C21, C23) ELOVL3->Intermediate_Elongation ELOVL1 ELOVL1 Final_Product This compound (C24:0-methyl) ELOVL1->Final_Product Intermediate_Elongation->ELOVL1 Malonyl-CoA_elong Malonyl-CoA Malonyl-CoA_elong->ELOVL3 Malonyl-CoA_elong->ELOVL1 NADPH NADPH NADPH->ELOVL3 NADPH->ELOVL1

Caption: Proposed enzymatic pathway for this compound biosynthesis.

Experimental Workflow for ELOVL Activity Assay

ELOVL_Assay_Workflow cluster_analysis Product Analysis Start Start Prepare_Microsomes Prepare Microsomes (ELOVL overexpression) Start->Prepare_Microsomes Prepare_Reaction_Mix Prepare Reaction Mix (Branched-Acyl-CoA, [14C]Malonyl-CoA) Prepare_Microsomes->Prepare_Reaction_Mix Incubate Incubate at 37°C Prepare_Reaction_Mix->Incubate Stop_Reaction Stop Reaction (Acidification) Incubate->Stop_Reaction Extract_Lipids Extract Lipids (Hexane) Stop_Reaction->Extract_Lipids Analyze_Products Analyze Products Extract_Lipids->Analyze_Products TLC TLC & Autoradiography Analyze_Products->TLC GC_MS GC-MS / LC-MS/MS Analyze_Products->GC_MS End End TLC->End GC_MS->End

Caption: Workflow for in vitro ELOVL enzyme activity assay.

Conclusion and Future Directions

The biosynthesis of this compound is a specialized metabolic pathway that highlights the versatility of fatty acid synthesis and modification enzymes. While the precise sequence of events and the identity of all participating enzymes remain to be definitively established, the framework presented in this guide, based on analogous pathways, provides a robust model for further investigation. Future research should focus on identifying the specific primer or the exact FAS cycle for methyl group incorporation and on characterizing the substrate specificity of ELOVL elongases with mid-chain branched acyl-CoAs. Such studies will not only illuminate a unique aspect of lipid metabolism but may also open avenues for the development of novel therapeutics targeting pathways involved in the production of unusual fatty acids.

References

15-Methyltricosanoyl-CoA: A Precursor for Complex Lipids - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 15-methyltricosanoyl-CoA, a C24 iso-branched-chain fatty acyl-CoA, and its role as a precursor in the biosynthesis of complex lipids. While specific research on this compound is limited, this document extrapolates from the well-established principles of branched-chain fatty acid (BCFA) metabolism to outline its putative biosynthetic pathway, incorporation into complex lipids, and the analytical methodologies required for its study. This guide is intended to serve as a foundational resource for researchers in lipidomics, microbiology, and drug development who are interested in the functional roles of very-long-chain BCFAs.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are significant components of the membrane lipids in many bacteria, where they play a crucial role in maintaining membrane fluidity and function.[1] The most common BCFAs are of the iso and anteiso configurations, characterized by a methyl branch at the penultimate (n-1) or antepenultimate (n-2) carbon, respectively.[1] These structures disrupt the tight packing of acyl chains in the lipid bilayer, thereby lowering the phase transition temperature and ensuring the membrane remains fluid under various environmental conditions.[2] The presence and relative abundance of specific BCFAs can be characteristic of particular bacterial species.

15-Methyltricosanoic acid is a saturated iso-BCFA with a total of 24 carbon atoms. Its activated form, this compound, is the direct precursor for its incorporation into a variety of complex lipids, including phospholipids (B1166683) and glycolipids.

Proposed Biosynthesis of this compound

The biosynthesis of iso-fatty acids is initiated from branched-chain amino acids. In the case of even-numbered iso-fatty acids, the primer is typically derived from valine, which is converted to isobutyryl-CoA.[3] The subsequent elongation of the acyl chain occurs through the fatty acid synthase (FAS) II system, which is a multi-enzyme complex that catalyzes the iterative addition of two-carbon units from malonyl-CoA.[4]

The proposed biosynthetic pathway for this compound is as follows:

Biosynthesis of this compound Valine Valine alpha_ketoisovalerate α-Ketoisovalerate Valine->alpha_ketoisovalerate Transamination isobutyryl_CoA Isobutyryl-CoA alpha_ketoisovalerate->isobutyryl_CoA Oxidative Decarboxylation FAS_II Fatty Acid Synthase (FAS) II System (10 cycles of elongation) isobutyryl_CoA->FAS_II malonyl_CoA Malonyl-CoA malonyl_CoA->FAS_II methyltricosanoic_acid 15-Methyltricosanoic Acid FAS_II->methyltricosanoic_acid acyl_CoA_synthetase Acyl-CoA Synthetase methyltricosanoic_acid->acyl_CoA_synthetase target_CoA This compound acyl_CoA_synthetase->target_CoA ATP, CoA Incorporation into Phosphatidylcholine G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT acyl_CoA_1 Acyl-CoA (R1) acyl_CoA_1->GPAT LPA Lysophosphatidic Acid GPAT->LPA AGPAT AGPAT LPA->AGPAT target_CoA This compound target_CoA->AGPAT PA Phosphatidic Acid AGPAT->PA PAP PAP PA->PAP DAG Diacylglycerol PAP->DAG CPT CPT DAG->CPT PC Phosphatidylcholine (with 15-Methyltricosanoyl group) CPT->PC Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Lipid Analysis cluster_data Data Analysis sample Biological Sample extraction Lipid Extraction sample->extraction total_lipid Total Lipid Extract extraction->total_lipid lcms_acylcoa LC-MS for Acyl-CoAs total_lipid->lcms_acylcoa fame_prep FAME Preparation total_lipid->fame_prep identification Identification of This compound and its derivatives lcms_acylcoa->identification gcms_fame GC-MS for FAMEs fame_prep->gcms_fame gcms_fame->identification quantification Quantification identification->quantification

References

An In-depth Technical Guide on the Hypothesized Metabolic Role of 15-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed overview of the hypothesized metabolic fate of 15-Methyltricosanoyl-CoA, a saturated very-long-chain fatty acid (VLCFA) with a methyl group at the 15th carbon position. The content is structured to provide actionable insights for research and development, including data presentation in tabular format, detailed experimental protocols, and mandatory visualizations of metabolic pathways and experimental workflows using the DOT language for Graphviz.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, play crucial roles in various biological processes, including membrane structure, cell signaling, and energy metabolism.[1][2][3][4] Methyl-branched fatty acids, another class of lipids, present unique metabolic challenges due to the steric hindrance posed by their methyl groups, which can interfere with standard enzymatic processes.[5][6] this compound is a hypothetical C24:0 fatty acyl-CoA with a methyl group at an odd-numbered carbon. While direct experimental evidence for the metabolism of this specific molecule is not available in the current literature, its metabolic pathway can be hypothesized based on the well-established principles of fatty acid oxidation and the known metabolism of other methyl-branched fatty acids, such as phytanic acid.[5][7][8][9][10][11][12][13]

This whitepaper will delineate the probable metabolic pathway of this compound, detailing the enzymatic steps and subcellular localization. It will also provide relevant experimental protocols and quantitative data from related lipid metabolism studies to guide future research in this area.

Hypothesized Metabolic Pathway of this compound

The metabolism of this compound is expected to occur primarily in the peroxisomes and mitochondria, involving a combination of beta-oxidation and potentially other enzymatic modifications to handle the methyl branch.

Due to its very long chain length, this compound would likely undergo initial chain shortening via beta-oxidation within the peroxisomes.[6][14] Peroxisomal beta-oxidation is specialized for handling VLCFAs, which are poorly metabolized by mitochondria.

The initial steps of beta-oxidation would proceed as follows for five cycles:

  • Dehydrogenation: Acyl-CoA oxidase introduces a double bond between the alpha and beta carbons.

  • Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the beta-carbon.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

  • Thiolysis: Thiolase cleaves the beta-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

After five cycles of peroxisomal beta-oxidation, the original 24-carbon chain of this compound would be reduced to a 14-carbon chain, 5-Methyltridecanoyl-CoA, with the methyl group now at the 5th carbon position. The acetyl-CoA produced would be transported to the mitochondria for use in the citric acid cycle.

The resulting 5-Methyltridecanoyl-CoA would then be transported to the mitochondria for further oxidation. Standard beta-oxidation would proceed for one more cycle, yielding acetyl-CoA and 3-Methylundecanoyl-CoA. At this stage, the methyl group is at the beta-position (C3), which blocks the action of 3-hydroxyacyl-CoA dehydrogenase, thus halting further beta-oxidation.[13]

To overcome the beta-methyl branch, the cell would likely employ the alpha-oxidation pathway, which is known to metabolize 3-methyl-branched fatty acids like phytanic acid.[8][11][12][13] This process, which also occurs in the peroxisome, involves the removal of a single carbon atom from the carboxyl end of the fatty acid.

The key steps of alpha-oxidation are:

  • Hydroxylation: Phytanoyl-CoA hydroxylase (PhyH) adds a hydroxyl group to the alpha-carbon of 3-Methylundecanoyl-CoA, forming 2-Hydroxy-3-methylundecanoyl-CoA.

  • Cleavage: 2-Hydroxyphytanoyl-CoA lyase (2-HPCL), a thiamine (B1217682) pyrophosphate-dependent enzyme, cleaves the bond between the alpha and beta carbons, yielding 2-Methyldecanal and formyl-CoA.[8]

  • Dehydrogenation: The resulting aldehyde, 2-Methyldecanal, is oxidized by an aldehyde dehydrogenase to 2-Methyldecanoic acid.

2-Methyldecanoic acid can then be activated to its CoA ester, 2-Methyldecanoyl-CoA. Fatty acids with a methyl group at the alpha-position can be substrates for beta-oxidation. The final products of the beta-oxidation of 2-Methyldecanoyl-CoA would be several molecules of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle.

Data Presentation: Enzyme Kinetics and Substrate Specificity

While no data exists for this compound, the following table summarizes kinetic data for key enzymes involved in the metabolism of related VLCFAs and branched-chain fatty acids. This information can serve as a baseline for designing experiments to characterize the enzymes involved in the hypothesized pathway.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source
Acyl-CoA OxidasePalmitoyl-CoA (C16:0)10-205-15F. Van Hoof et al., 1993
Acyl-CoA OxidaseLignoceroyl-CoA (C24:0)~51-5F. Van Hoof et al., 1993
Phytanoyl-CoA HydroxylasePhytanoyl-CoA251.5Jansen et al., 2001
2-Hydroxyphytanoyl-CoA Lyase2-Hydroxyphytanoyl-CoA102.0Foulon et al., 1999

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to validate the hypothesized metabolic pathway of this compound.

Objective: To determine if this compound is a substrate for peroxisomal and mitochondrial beta-oxidation.

Materials:

  • Synthesized this compound

  • Isolated rat liver peroxisomes and mitochondria

  • Reaction buffer (containing ATP, CoA, NAD+, FAD, L-carnitine)

  • Radiolabeled [1-14C]15-Methyltricosanoic acid

  • Scintillation counter

Procedure:

  • Synthesize radiolabeled 15-Methyltricosanoic acid and convert it to its CoA ester.

  • Isolate peroxisomes and mitochondria from rat liver using differential centrifugation.

  • Incubate the isolated organelles with [1-14C]this compound in the reaction buffer at 37°C.

  • At various time points, stop the reaction by adding perchloric acid.

  • Separate the water-soluble products (acetyl-CoA) from the unreacted substrate by centrifugation and solvent extraction.

  • Quantify the amount of radiolabeled acetyl-CoA produced using a scintillation counter.

  • Calculate the rate of beta-oxidation.

Objective: To identify the intermediates produced during the metabolism of this compound.

Materials:

  • Cultured human fibroblasts

  • 15-Methyltricosanoic acid

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Derivatizing agents (e.g., BSTFA)

Procedure:

  • Incubate cultured human fibroblasts with 15-Methyltricosanoic acid for 24-48 hours.

  • Harvest the cells and extract total lipids using a modified Folch procedure.

  • Saponify the lipid extract to release free fatty acids.

  • Derivatize the fatty acids to their methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters.

  • Analyze the derivatized fatty acids by GC-MS.

  • Identify the metabolic intermediates by comparing their mass spectra to known standards and the NIST library. Look for the predicted chain-shortened and alpha-oxidized metabolites.

Mandatory Visualizations

Hypothesized_Metabolism_of_15_Methyltricosanoyl_CoA cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound 5-Methyltridecanoyl-CoA 5-Methyltridecanoyl-CoA This compound->5-Methyltridecanoyl-CoA 5 cycles of β-oxidation Acetyl-CoA_p 5 Acetyl-CoA 5-Methyltridecanoyl-CoA_m 5-Methyltridecanoyl-CoA 5-Methyltridecanoyl-CoA->5-Methyltridecanoyl-CoA_m Transport 3-Methylundecanoyl-CoA_p 3-Methylundecanoyl-CoA 2-Hydroxy-3-methylundecanoyl-CoA 2-Hydroxy-3-methylundecanoyl-CoA 3-Methylundecanoyl-CoA_p->2-Hydroxy-3-methylundecanoyl-CoA Phytanoyl-CoA hydroxylase 2-Methyldecanal 2-Methyldecanal 2-Hydroxy-3-methylundecanoyl-CoA->2-Methyldecanal 2-Hydroxyphytanoyl-CoA lyase 2-Methyldecanoic_acid_p 2-Methyldecanoic acid 2-Methyldecanal->2-Methyldecanoic_acid_p Aldehyde dehydrogenase 2-Methyldecanoyl-CoA 2-Methyldecanoyl-CoA 2-Methyldecanoic_acid_p->2-Methyldecanoyl-CoA Activation (Transport) 3-Methylundecanoyl-CoA_m 3-Methylundecanoyl-CoA 5-Methyltridecanoyl-CoA_m->3-Methylundecanoyl-CoA_m 1 cycle of β-oxidation 3-Methylundecanoyl-CoA_m->3-Methylundecanoyl-CoA_p Transport Propionyl-CoA Propionyl-CoA 2-Methyldecanoyl-CoA->Propionyl-CoA β-oxidation Acetyl-CoA_m Acetyl-CoA 2-Methyldecanoyl-CoA->Acetyl-CoA_m β-oxidation TCA_Cycle TCA Cycle Propionyl-CoA->TCA_Cycle Acetyl-CoA_m->TCA_Cycle

Caption: Hypothesized metabolic pathway of this compound.

Experimental_Workflow Start Start: Cultured Fibroblasts Incubation Incubate with 15-Methyltricosanoic Acid Start->Incubation Cell_Harvest Harvest Cells Incubation->Cell_Harvest Lipid_Extraction Total Lipid Extraction (Folch Method) Cell_Harvest->Lipid_Extraction Saponification Saponification to Free Fatty Acids Lipid_Extraction->Saponification Derivatization Derivatization (FAMEs/TMS esters) Saponification->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis: Mass Spectra Comparison GCMS_Analysis->Data_Analysis Identification Identification of Metabolic Intermediates Data_Analysis->Identification

Caption: Workflow for identifying metabolites of this compound.

Conclusion and Future Directions

The metabolic pathway of this compound is hypothesized to involve a cooperative effort between peroxisomal and mitochondrial fatty acid oxidation machinery. Initial chain-shortening via beta-oxidation in peroxisomes is followed by mitochondrial beta-oxidation until the methyl branch is encountered at the beta-position. A subsequent peroxisomal alpha-oxidation step is likely required to bypass this blockage, after which the remaining fatty acid can be fully degraded by mitochondrial beta-oxidation.

Future research should focus on validating this hypothesized pathway through in vitro and in vivo experiments. The synthesis of this compound and its radiolabeled and stable isotope-labeled analogues will be crucial for these studies. Furthermore, identifying and characterizing the specific enzymes involved in its metabolism, particularly the acyl-CoA synthetases, transporters, and dehydrogenases, will provide a more complete understanding of this pathway. Investigating potential links between defects in the metabolism of such rare branched-chain fatty acids and human diseases could also open new avenues for diagnostics and therapeutics. The experimental protocols and conceptual framework provided in this whitepaper offer a solid foundation for initiating such investigations.

References

The Pivotal Role of 15-Methyltricosanoyl-CoA in Extremophile Membrane Adaptation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extremophiles, organisms that thrive in environments lethal to most life forms, possess unique biochemical adaptations. A key aspect of this resilience lies in the composition and structure of their cellular membranes. This technical guide delves into the crucial role of 15-Methyltricosanoyl-CoA, the activated form of the anteiso-branched-chain very-long-chain fatty acid (anteiso-C24:0), in the membrane adaptation strategies of these remarkable organisms. While direct quantitative data for this specific molecule remains elusive in current literature, its significance can be inferred from the broader understanding of branched-chain fatty acids (BCFAs) in extremophilic bacteria. This document synthesizes the available knowledge on the biosynthesis, function, and analysis of anteiso-BCFAs, providing a comprehensive framework for understanding their contribution to membrane fluidity and stability under extreme conditions.

Introduction: The Extremophile Membrane Challenge

The cell membrane is a critical barrier, maintaining cellular integrity and regulating the passage of molecules. In extreme environments—characterized by high or low temperatures, extreme pH, or high pressure—maintaining optimal membrane fluidity is a primary challenge. Membranes that are too rigid cannot support the function of embedded proteins, while overly fluid membranes can lead to uncontrolled leakage. Extremophiles have evolved sophisticated mechanisms to modulate their membrane composition in response to environmental cues. In many bacteria, particularly thermophiles and psychrophiles, this involves the strategic incorporation of branched-chain fatty acids (BCFAs).

BCFAs, with their methyl branches, disrupt the tight packing of acyl chains within the membrane, thereby lowering the phase transition temperature and increasing fluidity.[1][2][3] The two primary types of BCFAs are the iso- and anteiso-branched forms. Anteiso-BCFAs, with the methyl group on the antepenultimate carbon, are particularly effective at increasing membrane fluidity compared to their iso counterparts.[2] 15-Methyltricosanoic acid (anteiso-C24:0) is a very-long-chain fatty acid (VLCFA) of this type, and its activated form, this compound, is the direct precursor for its incorporation into membrane lipids.

Biosynthesis of this compound

The biosynthesis of this compound begins with the synthesis of its corresponding fatty acid, 15-methyltricosanoic acid. The pathway for anteiso-BCFAs is initiated by a specific primer molecule derived from the branched-chain amino acid L-isoleucine.

The general steps are as follows:

  • Primer Synthesis: L-isoleucine is converted to α-keto-β-methylvalerate, which is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. This molecule serves as the primer for the fatty acid synthase (FAS) II system.

  • Chain Elongation: The FAS II system sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain.

  • Elongation to VLCFA: To reach a chain length of 24 carbons, specialized fatty acid elongase systems are likely involved, extending the intermediate-length BCFAs.[4]

  • Activation: Finally, the completed 15-methyltricosanoic acid is activated to this compound by an acyl-CoA synthetase, making it available for incorporation into phospholipids (B1166683) by acyltransferases.

Membrane_Adaptation_Signaling cluster_0 Environmental Stimulus cluster_1 Cellular Response Temperature_Change Temperature Change BCFA_Biosynthesis_Regulation Regulation of BCFA Biosynthesis Temperature_Change->BCFA_Biosynthesis_Regulation Altered_anteiso_iso_ratio Altered anteiso/iso Ratio BCFA_Biosynthesis_Regulation->Altered_anteiso_iso_ratio Membrane_Fluidity_Change Change in Membrane Fluidity Altered_anteiso_iso_ratio->Membrane_Fluidity_Change Two_Component_System Two-Component System Membrane_Fluidity_Change->Two_Component_System Gene_Expression_Adaptation Adaptive Gene Expression Two_Component_System->Gene_Expression_Adaptation VLCFA_Analysis_Workflow Microbial_Biomass Microbial_Biomass Lipid_Extraction Lipid_Extraction Microbial_Biomass->Lipid_Extraction Total_Lipid_Extract Total_Lipid_Extract Lipid_Extraction->Total_Lipid_Extract Saponification_Methylation Saponification & Methylation Total_Lipid_Extract->Saponification_Methylation FAMEs FAMEs Saponification_Methylation->FAMEs GCMS_Analysis GC-MS Analysis FAMEs->GCMS_Analysis Data_Analysis Data Analysis & Identification GCMS_Analysis->Data_Analysis

References

Exploring the Diversity of Branched-Chain Fatty Acyl-CoAs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acyl-coenzyme A (BCFA-CoA) esters represent a diverse and crucial class of metabolites at the intersection of amino acid and fatty acid metabolism. Derived from the catabolism of branched-chain amino acids (BCAAs), these molecules are not merely metabolic intermediates but also serve as signaling molecules and building blocks for complex lipids. Their roles in cellular processes are multifaceted, ranging from influencing membrane fluidity to activating nuclear receptors, thereby impacting gene expression and metabolic homeostasis. This technical guide provides an in-depth exploration of the diversity of BCFA-CoAs, detailing their biosynthesis, physiological concentrations, and analytical quantification. Furthermore, it elucidates their involvement in key signaling pathways and presents detailed experimental protocols for their study, aiming to equip researchers and drug development professionals with the necessary knowledge to investigate this underexplored class of molecules.

Diversity and Biosynthesis of Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) are characterized by one or more methyl groups on the carbon chain.[1][2] The activated forms, BCFA-CoAs, are primarily synthesized from the catabolism of the essential amino acids leucine (B10760876), isoleucine, and valine.[3][4][5] The initial transamination of these amino acids produces branched-chain α-keto acids, which are then oxidatively decarboxylated to form the corresponding short-chain branched acyl-CoA esters. These can then be elongated to form a variety of longer-chain BCFA-CoAs.

The primary short-chain BCFA-CoAs and their precursor amino acids are:

  • Isovaleryl-CoA: Derived from leucine.[3][5]

  • 2-Methylbutyryl-CoA: Derived from isoleucine.

  • Isobutyryl-CoA: Derived from valine.[4][6]

These initial BCFA-CoAs can then be further metabolized or utilized in various cellular processes. The nomenclature of longer-chain BCFAs typically falls into two main categories:

  • iso-BCFAs: Have a methyl branch on the penultimate carbon.

  • anteiso-BCFAs: Have a methyl branch on the antepenultimate carbon.

Below is a diagram illustrating the biosynthetic pathway from branched-chain amino acids to their corresponding short-chain acyl-CoAs.

BCFA-CoA Biosynthesis Leucine Leucine a_Keto_Isocaproate α-Keto-isocaproate Leucine->a_Keto_Isocaproate BCAT Isoleucine Isoleucine a_Keto_b_Methylvalerate α-Keto-β-methylvalerate Isoleucine->a_Keto_b_Methylvalerate BCAT Valine Valine a_Keto_Isovalerate α-Keto-isovalerate Valine->a_Keto_Isovalerate BCAT Isovaleryl_CoA Isovaleryl-CoA a_Keto_Isocaproate->Isovaleryl_CoA BCKDH Two_Methylbutyryl_CoA 2-Methylbutyryl-CoA a_Keto_b_Methylvalerate->Two_Methylbutyryl_CoA BCKDH Isobutyryl_CoA Isobutyryl-CoA a_Keto_Isovalerate->Isobutyryl_CoA BCKDH

Biosynthesis of short-chain BCFA-CoAs from BCAAs.

Quantitative Data on Branched-Chain Fatty Acyl-CoAs

The concentration and composition of BCFA-CoAs can vary significantly between different tissues and cell types, reflecting their diverse metabolic roles. Below are tables summarizing key quantitative data related to BCFA-CoAs.

Table 1: Binding Affinities of Branched-Chain Fatty Acyl-CoAs to PPARα

LigandDissociation Constant (Kd) (nM)
Phytanoyl-CoA11 ± 1
Pristanoyl-CoA12 ± 1

Data sourced from studies on the interaction of BCFA-CoAs with the peroxisome proliferator-activated receptor alpha (PPARα).[7][8]

Table 2: Representative Concentrations of Acyl-CoAs in Mammalian Tissues and Cells

Acyl-CoA SpeciesRat Liver (nmol/g wet weight)Hamster Heart (nmol/g wet weight)HepG2 Cells (pmol/10^6 cells)
Total Acyl-CoA83 ± 1161 ± 9-
Propionyl-CoA--3.532
Butyryl-CoA--1.013

Note: Data for specific branched-chain fatty acyl-CoA concentrations are limited and often grouped with other acyl-CoAs. The data presented are indicative of the general abundance of acyl-CoAs in different biological samples.[9][10]

Signaling Pathways Involving Branched-Chain Fatty Acyl-CoAs

BCFA-CoAs are emerging as important signaling molecules, particularly through their interaction with nuclear receptors.

PPARα Activation

Very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[7][8] Upon binding, BCFA-CoAs induce a conformational change in PPARα, leading to the recruitment of coactivator proteins and the transcriptional activation of target genes. These genes are primarily involved in fatty acid oxidation, including the enzymes required for the β-oxidation of BCFAs themselves. This creates a feed-forward mechanism for their own catabolism.

PPARa Activation by BCFA-CoA BCFA_CoA Branched-Chain Fatty Acyl-CoA PPARa PPARα BCFA_CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., ACOX1, CPT1A) PPRE->Target_Genes Activates Transcription Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation

PPARα signaling pathway activated by BCFA-CoAs.
Potential Crosstalk with mTOR Signaling

While the direct interaction of BCFA-CoAs with the mTOR (mechanistic target of rapamycin) signaling pathway is an area of active research, there is evidence linking branched-chain amino acid metabolism to mTORC1 activity. Leucine, the precursor to isovaleryl-CoA, is a potent activator of mTORC1.[1] It is plausible that downstream metabolites, including isovaleryl-CoA, may play a role in modulating this pathway, which is a central regulator of cell growth, proliferation, and metabolism. A monomethyl branched-chain fatty acid derived from leucine has been shown to mediate amino acid sensing upstream of mTORC1.[11]

BCFA-CoA and mTOR Signaling BCAAs Branched-Chain Amino Acids (e.g., Leucine) BCFA_CoAs Branched-Chain Fatty Acyl-CoAs BCAAs->BCFA_CoAs Metabolism mTORC1 mTORC1 BCAAs->mTORC1 Activates BCFA_CoAs->mTORC1 Potentially Modulates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Lipid_Biosynthesis Lipid Biosynthesis mTORC1->Lipid_Biosynthesis Cell_Growth Cell Growth mTORC1->Cell_Growth

Potential involvement of BCFA-CoAs in mTOR signaling.

Experimental Protocols

The accurate quantification of BCFA-CoAs from biological samples is challenging due to their low abundance and chemical instability. The following section provides a detailed methodology for the extraction and analysis of BCFA-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction of Acyl-CoAs from Mammalian Cells or Tissues

This protocol is adapted from established methods for the extraction of short- and long-chain acyl-CoAs.[12][13][14]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (B129727) containing internal standards (e.g., C17:0-CoA)

  • Ice-cold acetonitrile (B52724)

  • Ice-cold 100 mM KH2PO4 buffer (pH 4.9)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Cell scraper (for adherent cells)

  • Homogenizer (for tissues)

  • Centrifuge capable of 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Collection and Quenching:

    • Adherent Cells: Aspirate culture medium, wash cells twice with ice-cold PBS, and then add ice-cold methanol. Scrape the cells and collect the methanol suspension.

    • Suspension Cells: Pellet cells by centrifugation at 4°C, wash twice with ice-cold PBS, and resuspend the pellet in ice-cold methanol.

    • Tissues: Flash-freeze the tissue in liquid nitrogen immediately after dissection. Homogenize the frozen tissue in ice-cold KH2PO4 buffer.

  • Extraction:

    • To the cell suspension or tissue homogenate, add acetonitrile and 2-propanol.

    • Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and polar impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution:

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

Acyl-CoA Extraction Workflow Start Cell/Tissue Sample Homogenization Homogenization/ Lysis in Methanol Start->Homogenization Extraction Organic Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Drying Drying SPE->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS

Workflow for the extraction of acyl-CoAs.
LC-MS/MS Analysis of Branched-Chain Fatty Acyl-CoAs

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile/isopropanol (e.g., 80:20) with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient: A linear gradient from a low to high percentage of mobile phase B over 10-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole. A common neutral loss of 507 Da (corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety) is often used for screening for acyl-CoAs.[15][16]

Table 3: Exemplary MRM Transitions for Short-Chain Branched Acyl-CoAs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Isobutyryl-CoA838.2331.130-40
2-Methylbutyryl-CoA852.2345.130-40
Isovaleryl-CoA852.2345.130-40

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Conclusion and Future Directions

The study of branched-chain fatty acyl-CoAs is a rapidly evolving field with significant implications for understanding metabolic regulation and disease. Their diverse structures, biosynthetic origins, and signaling functions highlight their importance beyond simple metabolic intermediates. The methodologies outlined in this guide provide a framework for researchers to accurately quantify and investigate the roles of these fascinating molecules.

Future research should focus on:

  • Expanding the BCFA-CoA Profile: Comprehensive profiling of the full spectrum of BCFA-CoAs in various tissues and disease states.

  • Elucidating Novel Signaling Roles: Investigating the interaction of BCFA-CoAs with other nuclear receptors and signaling pathways.

  • Therapeutic Potential: Exploring the modulation of BCFA-CoA metabolism as a therapeutic strategy for metabolic diseases and cancer.

By continuing to explore the diversity and function of branched-chain fatty acyl-CoAs, the scientific community can uncover new insights into cellular metabolism and develop novel therapeutic interventions.

References

Methodological & Application

Application Note: Quantitative Analysis of 15-Methyltricosanoyl-CoA using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in lipid metabolism, peroxisomal disorders, and biomarker discovery.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 15-Methyltricosanoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA). VLCFA-CoAs are critical intermediates in lipid metabolism, and their dysregulation is associated with several metabolic diseases. The described method employs a streamlined sample preparation procedure, optimized reversed-phase liquid chromatography for separation, and highly selective detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary parameters for accurate and reproducible quantification of this compound in biological matrices.

Introduction

Coenzyme A (CoA) thioesters of fatty acids are essential activated intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids.[1] Very-long-chain fatty acyl-CoAs (VLCFA-CoAs), such as this compound, are particularly important in the context of peroxisomal metabolism. Accurate quantification of these molecules is crucial for understanding disease mechanisms and for the development of novel therapeutics. However, their analysis is challenging due to low endogenous concentrations and complex biological matrices.

This document presents a comprehensive LC-MS/MS protocol specifically adapted for this compound, providing detailed steps for sample extraction, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation: Acyl-CoA Extraction

This protocol is adapted from established methods for extracting long-chain acyl-CoAs from cellular or tissue samples.[2][3]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid[2]

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Internal Standard (IS) solution: Heptadecanoyl-CoA (C17:0-CoA) in methanol:water (1:1)

  • 1.7 mL microcentrifuge tubes

Procedure:

  • Cell Harvesting: For cultured cells, rinse plates once with ice-cold PBS. Add 3 mL of ice-cold PBS, scrape the cells, and transfer to a 15 mL polypropylene (B1209903) centrifuge tube. Centrifuge at 1,000 rpm for 5 minutes at 4°C.[2]

  • Lysis: Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.[2] Reserve a small aliquot for protein quantification.

  • Internal Standard Spiking: Add the internal standard (e.g., C17:0-CoA) to the lysate to a final concentration of 10-50 ng/mL.

  • Protein Precipitation: Add 270 µL of ice-cold acetonitrile to the sample, vortex thoroughly, and sonicate if necessary to ensure homogeneity.[2]

  • Centrifugation: Centrifuge the samples at 20,000 x g for 5 minutes at 4°C to pellet precipitated proteins.[4]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying and Reconstitution: Dry the supernatant using a centrifugal vacuum concentrator or under a gentle stream of nitrogen. Reconstitute the dried extract in 30 µL of 20% acetonitrile / 80% water containing 50 mM ammonium (B1175870) acetate (B1210297) to match the initial LC conditions.[4]

G cluster_workflow Experimental Workflow sample 1. Sample Collection (Cells/Tissue) lysis 2. Lysis & IS Spiking sample->lysis precipitation 3. Protein Precipitation (Acetonitrile) lysis->precipitation centrifuge 4. Centrifugation (20,000 x g) precipitation->centrifuge extract 5. Supernatant Transfer centrifuge->extract dry 6. Drying & Reconstitution extract->dry lcms 7. LC-MS/MS Analysis dry->lcms data 8. Data Processing lcms->data

Figure 1. General workflow for the extraction and analysis of Acyl-CoAs.

LC-MS/MS Method

Liquid Chromatography (LC): The chromatographic separation is critical for resolving the target analyte from other isomeric and isobaric interferences. A C8 or C18 reversed-phase column is recommended.[5][6]

Parameter Value
Column Reversed-phase C8 or C18, 2.1 x 150 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water[4]
Mobile Phase B Acetonitrile[4]
Flow Rate 0.4 mL/min[6]
Column Temperature 40°C
Injection Volume 2-5 µL

Table 1: Liquid Chromatography Conditions

Time (min) % Mobile Phase B
0.020
1.520
5.095
14.595
15.020
20.020

Table 2: LC Gradient for Very-Long-Chain Acyl-CoA Analysis.[4]

Tandem Mass Spectrometry (MS/MS): Analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[6] Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety, which is a highly specific transition for quantification.[7][8]

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon

Table 3: General Mass Spectrometry Source Conditions

Analyte Precursor Ion (Q1) [M+H]+ Product Ion (Q3) Collision Energy (eV)
This compound1118.5611.535-45
Internal Standard
Heptadecanoyl-CoA (C17:0)1020.4513.430-40

Table 4: Multiple Reaction Monitoring (MRM) Transitions Note: Collision energy should be optimized for the specific instrument used.

Data Presentation and Results

Acyl-CoA Fragmentation

In positive mode ESI-MS/MS, all acyl-CoA species undergo a characteristic fragmentation pattern. The two major fragmentation pathways are:

  • A neutral loss of the 3'-phosphoadenosine 5'-diphosphate group (507 Da). The resulting product ion ([M - 507 + H]+) is specific to the acyl chain and is typically the most abundant fragment used for quantification.[8][9]

  • Formation of a common fragment ion at m/z 428, which represents the adenosine-3',5'-diphosphate portion of the CoA molecule.[1][10]

G cluster_frag Acyl-CoA Fragmentation Pathway cluster_products Product Ions Precursor Precursor Ion This compound [M+H]+ = m/z 1118.5 Product1 [M - 507 + H]+ m/z 611.5 (Acyl-Pantetheine Fragment) Precursor->Product1 Neutral Loss of 507 Da Product2 Adenosine Diphosphate Fragment m/z 428 Precursor->Product2 Cleavage

Figure 2. Characteristic fragmentation of this compound in MS/MS.

Method Validation (Representative Data)

A robust LC-MS/MS method should be validated for linearity, sensitivity, precision, and accuracy. The following table summarizes expected performance characteristics based on similar published methods for long-chain acyl-CoAs.[5][11]

Parameter Expected Performance
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r2) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.5 ng/mL
Intra-run Precision (%CV) < 5%[5]
Inter-run Precision (%CV) < 15%[5]
Accuracy (% Recovery) 85 - 115%[5]

Table 5: Expected Method Performance Parameters

Conclusion

The LC-MS/MS method described provides a selective, sensitive, and reliable protocol for the quantification of this compound in biological samples. The combination of an efficient extraction procedure, optimized chromatographic separation, and specific MRM transitions ensures high-quality data suitable for detailed metabolic studies. This application note serves as a comprehensive guide for researchers in drug development and metabolic disease, enabling the precise measurement of this key lipid intermediate.

References

Application Notes and Protocols for the Enzymatic Assay of 15-Methyltricosanoyl-CoA Synthetase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic assay of 15-Methyltricosanoyl-CoA synthetase, an enzyme that catalyzes the formation of this compound. This enzyme is a member of the long-chain acyl-CoA synthetase (ACSL) family, which plays a crucial role in lipid metabolism by activating long-chain fatty acids.[1][2][3] The activation of fatty acids is a necessary first step for their involvement in various metabolic pathways, including beta-oxidation and the biosynthesis of complex lipids.[1][4][5]

The protocols described below are adapted from established methods for measuring long-chain acyl-CoA synthetase activity and can be applied to purified enzyme preparations, cell lysates, and tissue homogenates. Two primary methods are presented: a highly sensitive radiometric assay and a convenient fluorometric assay.

Principle of the Assay

This compound synthetase catalyzes a two-step reaction to activate 15-methyltricosanoic acid.[2][3] In the first step, the fatty acid reacts with ATP to form an acyl-AMP intermediate and pyrophosphate.[2][3] In the second step, the acyl-AMP intermediate reacts with Coenzyme A (CoA) to produce this compound and AMP.[2][3]

Reaction: 15-Methyltricosanoic acid + ATP + CoA → this compound + AMP + PPi

The enzymatic activity can be quantified by measuring the rate of formation of the this compound product or the consumption of one of the substrates.

Data Presentation

Table 1: Key Reagents and Their Recommended Concentrations
ReagentStock ConcentrationFinal Concentration
Tris-HCl buffer (pH 7.5)1 M100 mM
ATP100 mM10 mM
MgCl₂1 M10 mM
Coenzyme A (CoA)10 mM0.5 mM
Dithiothreitol (DTT)1 M1 mM
15-Methyltricosanoic acid10 mM (in ethanol)50 µM
Bovine Serum Albumin (BSA)10% (w/v)0.1%
[³H]15-Methyltricosanoic acid1 mCi/mL1 µCi/reaction
Enzyme PreparationVariableUser-dependent
Table 2: Typical Kinetic Parameters for a Long-Chain Acyl-CoA Synthetase
ParameterValue
Km for fatty acid1 - 10 µM
Km for ATP20 - 200 µM
Km for CoA5 - 50 µM
Optimal pH7.5 - 8.5
Optimal Temperature37 °C

Note: These are representative values for long-chain acyl-CoA synthetases and may need to be determined empirically for this compound synthetase.

Experimental Protocols

Two primary methods for assaying this compound synthetase activity are detailed below.

Protocol 1: Radiometric Assay

This method is highly sensitive and directly measures the incorporation of a radiolabeled fatty acid into the acyl-CoA product.[1]

Materials:

  • [³H]15-Methyltricosanoic acid

  • Unlabeled 15-Methyltricosanoic acid

  • ATP

  • Coenzyme A (CoA)

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer

  • Bovine Serum Albumin (BSA)

  • Enzyme sample (purified protein, cell lysate, or tissue homogenate)

  • Dole's extraction mixture (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1)

  • Heptane

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl, ATP, MgCl₂, CoA, DTT, and BSA at the final concentrations listed in Table 1.

  • Prepare the Substrate Solution: Prepare a solution of 15-methyltricosanoic acid containing a known amount of [³H]15-methyltricosanoic acid. The final specific activity should be sufficient to provide a detectable signal.

  • Initiate the Reaction: Add the enzyme sample to the reaction mixture and pre-incubate for 5 minutes at 37°C. Start the reaction by adding the substrate solution. The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.

  • Stop the Reaction: Terminate the reaction by adding 1.25 mL of Dole's extraction mixture. This will quench the reaction and extract the lipids.

  • Phase Separation: Add 0.75 mL of heptane and 0.4 mL of water, vortex thoroughly, and centrifuge to separate the phases. The upper heptane phase contains the unreacted fatty acid, while the lower aqueous phase contains the radiolabeled this compound.

  • Quantification: Transfer an aliquot of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the amount of product formed based on the specific activity of the [³H]15-methyltricosanoic acid and the measured radioactivity.

Protocol 2: Fluorometric Assay

This method is a continuous, non-radioactive assay that couples the production of CoA-SH from the reverse reaction or the consumption of ATP to a fluorescent signal. A more direct approach, as offered by some commercial kits, measures the formation of the acyl-CoA product.[4][6] The following protocol is based on the principle of a commercially available kit that detects the acyl-CoA product.[4][6]

Materials:

  • 15-Methyltricosanoic acid

  • ATP

  • Coenzyme A (CoA)

  • Assay Buffer

  • Enzyme Mix (proprietary, typically contains enzymes to process the acyl-CoA)

  • Developer Mix (proprietary)

  • Converter Mix (proprietary)

  • Fluorescent Probe

  • Enzyme sample

  • 96-well microplate (black, clear bottom)

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves reconstituting lyophilized components.

  • Sample Preparation: Prepare the enzyme sample (e.g., cell lysate) according to the kit's protocol. Determine the protein concentration of the sample.

  • Reaction Setup: In a 96-well plate, add the sample and a reaction mix containing the assay buffer, ATP, CoA, and 15-methyltricosanoic acid. Include appropriate controls such as a no-enzyme control and a no-substrate control.

  • Initiate the Coupled Reaction: Add the Enzyme Mix, Developer Mix, and Converter Mix to each well. These components will react with the newly formed this compound to generate an intermediate that reacts with the fluorescent probe.[4][6]

  • Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader set to Ex/Em = 535/587 nm.[4][6]

  • Data Analysis: Calculate the rate of increase in fluorescence for each sample. The activity of the enzyme is proportional to this rate. A standard curve using a known concentration of the final fluorescent product or a related standard (like H₂O₂) may be required for absolute quantification, depending on the kit's design.[6]

Signaling Pathways and Experimental Workflows

Enzymatic_Reaction_and_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_workflow Assay Workflow Substrates 15-Methyltricosanoic Acid + ATP + CoA Enzyme This compound Synthetase Substrates->Enzyme bind Products This compound + AMP + PPi Enzyme->Products catalyze Detection 5. Detect Product Products->Detection is quantified Preparation 1. Prepare Reaction Mix (Buffer, ATP, CoA, etc.) Initiation 2. Add Enzyme & Substrate Preparation->Initiation Incubation 3. Incubate at 37°C Initiation->Incubation Termination 4. Stop Reaction (Radiometric) or Continuous Reading (Fluorometric) Incubation->Termination Termination->Detection Analysis 6. Analyze Data Detection->Analysis Fluorometric_Assay_Principle FattyAcid 15-Methyltricosanoic Acid AcylCoA_Synthetase This compound Synthetase FattyAcid->AcylCoA_Synthetase + ATP, CoA AcylCoA This compound AcylCoA_Synthetase->AcylCoA EnzymeMix Enzyme Mix AcylCoA->EnzymeMix Intermediate Intermediate Compound EnzymeMix->Intermediate FluorescentProduct Fluorescent Product Intermediate->FluorescentProduct + Probe Probe Fluorescent Probe (Non-fluorescent)

References

"protocol for extraction of 15-Methyltricosanoyl-CoA from soil bacteria"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Protocol for the Extraction of 15-Methyltricosanoyl-CoA from Soil Bacteria

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain fatty acyl-Coenzyme A (acyl-CoA) molecules are crucial intermediates in numerous metabolic pathways within bacteria, including fatty acid biosynthesis and degradation.[1][2] this compound is a specific very-long-chain branched-chain fatty acyl-CoA that may play a role in the cell envelope structure and overall fitness of certain soil bacteria. The effective extraction and quantification of this molecule are essential for understanding its physiological function and for potential applications in drug development, particularly in the discovery of novel antimicrobial targets.

This document provides a detailed protocol for the extraction of this compound from soil bacteria. The methodology is adapted from established procedures for long-chain acyl-CoA extraction and is designed to ensure high recovery and purity of the target molecule for downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Overview

The protocol involves the following key stages:

  • Cultivation of Soil Bacteria: Growing the bacterial strain of interest in a suitable medium to a desired cell density.

  • Cell Harvesting and Lysis: Collection of bacterial cells and disruption of the cell envelope to release intracellular contents.

  • Extraction of Acyl-CoAs: Separation of the acyl-CoA pool from other cellular components using a combination of liquid-liquid and solid-phase extraction.

  • Quantification: Analysis of the extracted this compound by a suitable analytical method.

Materials and Reagents

Equipment
  • Shaking incubator

  • Refrigerated centrifuge

  • Spectrophotometer

  • Homogenizer (e.g., bead beater or sonicator)

  • Solid-Phase Extraction (SPE) manifold

  • Nitrogen evaporator

  • HPLC or LC-MS system

  • Vortex mixer

  • Fume hood

Reagents and Consumables
  • Bacterial culture medium (e.g., Nutrient Broth, Tryptic Soy Broth, or a specific soil extract medium)

  • Potassium phosphate (B84403) buffer (100 mM, pH 4.9)

  • 2-Propanol

  • Acetonitrile (B52724) (ACN)

  • Methanol (B129727) (MeOH)

  • Trichloroacetic acid (TCA)

  • 5% (w/v) 5-sulfosalicylic acid

  • SPE columns (e.g., C18 or Oasis HLB)[3]

  • Internal standard (e.g., a structurally similar odd-chain or deuterated acyl-CoA)

  • Nitrogen gas, high purity

  • Centrifuge tubes (polypropylene and glass to avoid contamination)[4]

  • Glass vials for sample collection

Experimental Protocol

Bacterial Culture and Harvesting
  • Inoculate a suitable liquid culture medium with the soil bacterial strain of interest.

  • Incubate the culture in a shaking incubator at the optimal temperature and shaking speed until it reaches the desired growth phase (e.g., late logarithmic or early stationary phase).

  • Measure the optical density (OD) of the culture at 600 nm to estimate cell density.

  • Harvest the bacterial cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) or a similar buffer.

  • The cell pellet can be processed immediately or flash-frozen in liquid nitrogen and stored at -80°C for later use.

Cell Lysis and Acyl-CoA Extraction

This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs.[5][6]

  • Resuspend the bacterial cell pellet in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Transfer the cell suspension to a tube containing glass or zirconia beads for mechanical lysis using a bead beater, or lyse the cells by sonication on ice. Ensure the sample remains cold to prevent degradation of the target molecule.

  • Add 1 mL of 2-propanol to the homogenate and vortex thoroughly.

  • Add 2 mL of acetonitrile (ACN), vortex again, and incubate on ice for 10 minutes to precipitate proteins.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the cell debris and precipitated proteins.

  • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

Solid-Phase Extraction (SPE) Purification
  • Condition a C18 SPE column by washing with 1 column volume of methanol, followed by 1 column volume of water.[3]

  • Load the supernatant from step 4.2.6 onto the conditioned SPE column.

  • Wash the column with 1 column volume of water to remove salts and other polar impurities.

  • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate.[3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of 5% (w/v) 5-sulfosalicylic acid for analysis.[3]

Quantification and Data Presentation

Quantification of this compound is typically performed by HPLC with UV detection at 260 nm or, for higher sensitivity and specificity, by LC-MS.[5] An internal standard should be used to correct for extraction losses and variations in instrument response.

Table 1: HPLC Gradient for Acyl-CoA Separation

Time (minutes)% Mobile Phase A (e.g., 75 mM KH2PO4, pH 4.9)% Mobile Phase B (e.g., Acetonitrile)Flow Rate (mL/min)
09550.5
59550.5
2520800.5
3020800.5
359550.5
409550.5

Table 2: Sample Data for Quantification of this compound

Sample IDBacterial StrainGrowth PhasePeak Area (Target)Peak Area (Internal Std.)Concentration (nmol/g wet weight)
Control 1Wild TypeLogarithmicDataDataData
Control 2Wild TypeStationaryDataDataData
Treatment 1Mutant StrainLogarithmicDataDataData
Treatment 2Mutant StrainStationaryDataDataData

Workflow Diagram

ExtractionWorkflow cluster_culture Bacterial Culture & Harvesting cluster_extraction Extraction & Purification cluster_analysis Analysis Culture 1. Bacterial Culture Harvest 2. Cell Harvesting (Centrifugation) Culture->Harvest Wash 3. Pellet Washing Harvest->Wash Lysis 4. Cell Lysis (Homogenization) Wash->Lysis Extraction 5. Liquid-Liquid Extraction (ACN/Isopropanol) Lysis->Extraction SPE 6. Solid-Phase Extraction (C18 Column) Extraction->SPE Evaporation 7. Solvent Evaporation (Nitrogen Stream) SPE->Evaporation Reconstitution 8. Reconstitution Evaporation->Reconstitution Analysis 9. HPLC or LC-MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for the extraction of this compound.

Potential Challenges and Troubleshooting

  • Low Yield: The concentration of very-long-chain acyl-CoAs can be low. To improve yield, increase the starting amount of bacterial culture and optimize the lysis procedure to ensure complete cell disruption.

  • Degradation: The thioester bond of acyl-CoAs is labile. Keep samples on ice or at 4°C throughout the extraction process and process them quickly.

  • Contamination: Fatty acid contamination can occur from plasticware, particularly during SPE.[4] Use high-quality solvents and glass tubes/vials wherever possible to minimize this risk.

  • Poor Chromatographic Resolution: Optimize the HPLC gradient and column choice to achieve good separation of this compound from other acyl-CoAs. The long, branched nature of the target molecule may require a slower gradient or a different column chemistry.

Conclusion

This protocol provides a robust framework for the extraction and quantification of this compound from soil bacteria. By carefully following these steps and considering the potential challenges, researchers can obtain high-quality extracts suitable for detailed analysis. This will facilitate a better understanding of the role of this and other very-long-chain fatty acyl-CoAs in bacterial metabolism and their potential as targets for novel therapeutic agents.

References

Application Notes and Protocols for the In Vitro Use of 15-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methyltricosanoyl-CoA is a very-long-chain branched fatty acyl-CoA. The study of its metabolism is crucial for understanding cellular lipid pathways and their roles in various physiological and pathological states. Very-long-chain fatty acids (VLCFAs) and their CoA esters are involved in numerous cellular processes, including energy metabolism, membrane structure, and cell signaling.[1][2] The in vitro analysis of enzymes that metabolize this compound is fundamental for elucidating their function and for the development of potential therapeutic agents targeting these pathways.

These application notes provide detailed protocols for two key in vitro assays utilizing this compound as a substrate: an Acyl-CoA Synthetase (ACS) activity assay and an Acyl-CoA Dehydrogenase (ACAD) activity assay. Additionally, a potential application in studying nuclear receptor activation is discussed.

Physicochemical Considerations for In Vitro Assays

Very-long-chain fatty acyl-CoAs, including this compound, have very low aqueous solubility.[3][4] This property presents a significant challenge for in vitro assays. To ensure the substrate is available to the enzyme in a monomeric form and to avoid aggregation, it is essential to use a carrier molecule or a mild non-ionic detergent.

  • Carrier Molecules: Methyl-β-cyclodextrin can be used to solubilize VLCFAs for delivery to enzymes in an aqueous environment.[4]

  • Detergents: Low concentrations of non-ionic detergents such as Triton X-100 can aid in the solubilization of long-chain acyl-CoAs.

It is recommended to perform preliminary experiments to determine the optimal concentration of the solubilizing agent that maximizes enzyme activity without causing denaturation.

Application 1: Substrate for Very Long-Chain Acyl-CoA Synthetase (VLCS)

Principle:

Very long-chain acyl-CoA synthetases (VLCS) catalyze the ATP-dependent esterification of a very-long-chain fatty acid (VLCFA) to coenzyme A (CoA) to form the corresponding acyl-CoA.[5][6] The activity of VLCS can be measured by quantifying the formation of this compound from 15-methyltricosanoic acid. A sensitive method for this is a radiometric assay using radiolabeled fatty acid.[7]

Experimental Protocol: Radiometric VLCS Assay

Materials:

  • 15-Methyltricosanoic acid

  • [1-¹⁴C]-15-Methyltricosanoic acid (custom synthesis required)

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Triton X-100

  • Bovine Serum Albumin (BSA), fatty acid-free

  • HEPES buffer (pH 7.4)

  • Enzyme source (e.g., purified recombinant VLCS, mitochondrial or peroxisomal protein fraction)

  • Dole's Reagent (Isopropanol:Heptane (B126788):1M H₂SO₄, 40:10:1)

  • Heptane

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of 15-methyltricosanoic acid and [1-¹⁴C]-15-methyltricosanoic acid in ethanol (B145695).

    • For the assay, prepare a working solution by mixing the labeled and unlabeled fatty acids to the desired specific activity.

    • Evaporate the ethanol under a stream of nitrogen.

    • Resuspend the fatty acid mixture in a solution of 0.1% Triton X-100 in water by vortexing and brief sonication to create a micellar solution.

  • Reaction Mixture Preparation (per reaction):

    • In a microcentrifuge tube, combine the following in order:

      • HEPES buffer (100 mM, pH 7.4)

      • ATP (10 mM)

      • MgCl₂ (10 mM)

      • CoA (1 mM)

      • Fatty acid-free BSA (1 mg/mL)

      • 15-Methyltricosanoic acid substrate solution (to desired final concentration, e.g., 1-50 µM)

      • Enzyme preparation (e.g., 1-10 µg of protein)

    • The final reaction volume is typically 100-200 µL.

  • Enzyme Reaction:

    • Pre-warm the reaction mixture to 37°C for 5 minutes.

    • Initiate the reaction by adding the enzyme preparation.

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 1.25 mL of Dole's Reagent.

  • Extraction and Quantification:

    • Add 0.75 mL of heptane and 0.4 mL of water to the tube.

    • Vortex vigorously for 30 seconds and centrifuge at 1000 x g for 5 minutes to separate the phases.

    • The upper heptane phase contains the unreacted fatty acid, while the lower aqueous phase contains the [1-¹⁴C]-15-Methyltricosanoyl-CoA.

    • Carefully transfer a known volume of the lower aqueous phase to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

    • Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein (nmol/min/mg).

Hypothetical Quantitative Data for VLCS Activity

Substrate Concentration (µM)Initial Velocity (nmol/min/mg)
15.2
2.511.8
520.1
1031.5
2045.3
5055.6

Note: This data is hypothetical and intended for illustrative purposes. Actual values will depend on the specific enzyme and reaction conditions.

From this data, kinetic parameters such as Kₘ and Vₘₐₓ can be determined using non-linear regression analysis (e.g., Michaelis-Menten kinetics).

Application 2: Substrate for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)

Principle:

Acyl-CoA dehydrogenases (ACADs) are a family of flavoenzymes that catalyze the initial step of fatty acid β-oxidation, introducing a double bond into the acyl-CoA substrate.[8] The activity of these enzymes can be monitored using the electron-transfer flavoprotein (ETF) fluorescence reduction assay.[8] In this assay, the reduction of ETF by the ACAD is measured as a decrease in ETF's intrinsic fluorescence.

Experimental Protocol: ETF Fluorescence Reduction Assay

Materials:

  • This compound (custom synthesis required)

  • Purified recombinant Electron Transfer Flavoprotein (ETF)

  • Enzyme source (e.g., purified recombinant VLCAD, mitochondrial protein fraction)

  • HEPES or potassium phosphate (B84403) buffer (pH 7.6)

  • α-cyclodextrin

  • Fluorometer

Procedure:

  • Substrate Preparation:

    • Due to its amphipathic nature and low critical micelle concentration, this compound should be prepared in the presence of a carrier molecule to ensure it is in a monomeric state.

    • Prepare a stock solution of this compound in a buffer containing a molar excess of α-cyclodextrin.

  • Assay Setup:

    • The assay is performed in an anaerobic environment to prevent re-oxidation of the reduced ETF by oxygen. This can be achieved using a sealed cuvette with an oxygen-scavenging system (e.g., glucose, glucose oxidase, and catalase) or by performing the assay in an anaerobic chamber.

    • Set the fluorometer to an excitation wavelength of 380 nm and an emission wavelength of 490 nm to monitor ETF fluorescence.

  • Reaction Mixture Preparation (in a sealed, anaerobic cuvette):

    • HEPES or potassium phosphate buffer (50 mM, pH 7.6)

    • Purified ETF (e.g., 1-5 µM)

    • Enzyme source (e.g., 10-100 nM of VLCAD)

  • Enzyme Reaction:

    • Equilibrate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) in the fluorometer and record a stable baseline fluorescence.

    • Initiate the reaction by injecting a small volume of the this compound/α-cyclodextrin solution into the cuvette with rapid mixing.

    • Monitor the decrease in ETF fluorescence over time.

  • Data Analysis:

    • The initial rate of fluorescence decrease is proportional to the enzyme activity.

    • Convert the rate of fluorescence change to the rate of substrate turnover using the molar fluorescence change of ETF upon reduction.

    • Enzyme activity is expressed as µmol of ETF reduced per minute per mg of protein (µmol/min/mg).

Hypothetical Quantitative Data for VLCAD Activity

Substrate Concentration (µM)Initial Velocity (µmol/min/mg)
0.50.8
11.5
2.53.1
55.2
108.0
2010.5

Note: This data is hypothetical and intended for illustrative purposes. Actual values will depend on the specific enzyme and reaction conditions.

Application 3: Ligand for Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Principle:

Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the nuclear receptor PPARα.[9] PPARα is a key regulator of lipid metabolism. The binding of a ligand to PPARα induces conformational changes that lead to the recruitment of co-activator proteins and subsequent transcription of target genes.[9] Therefore, this compound can be used in in vitro assays to study its interaction with PPARα.

Potential In Vitro Assays:

  • Ligand Binding Assays: Using radiolabeled this compound to determine its binding affinity (K_d) to purified PPARα ligand-binding domain (LBD).

  • Co-activator Recruitment Assays: Such as AlphaScreen or FRET-based assays to measure the ability of this compound to promote the interaction between PPARα LBD and a peptide motif from a co-activator protein (e.g., SRC-1, PGC-1α).

  • Circular Dichroism Spectroscopy: To assess conformational changes in the PPARα LBD upon binding of this compound.[9]

Visualizations

experimental_workflow_vlcs cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis sub_prep Substrate Preparation (15-Methyltricosanoic Acid + [1-14C]-label in Triton X-100) reac_mix Reaction Mixture (Buffer, ATP, MgCl2, CoA, BSA) enzyme_add Add Enzyme (VLCS) reac_mix->enzyme_add incubation Incubate at 37°C enzyme_add->incubation stop_reac Stop Reaction (Dole's Reagent) incubation->stop_reac extraction Phase Extraction (Heptane/Aqueous) stop_reac->extraction quant Scintillation Counting (Aqueous Phase) extraction->quant data_an Data Analysis (Calculate Activity) quant->data_an

Caption: Workflow for the radiometric Acyl-CoA Synthetase (ACS) assay.

metabolic_pathway FA 15-Methyltricosanoic Acid Acyl_CoA This compound FA->Acyl_CoA  + CoA CoA Coenzyme A ATP ATP VLCS VLCS ATP->VLCS AMP_PPi AMP + PPi Beta_Ox Peroxisomal β-Oxidation Acyl_CoA->Beta_Ox PPAR PPARα Activation Acyl_CoA->PPAR VLCS->AMP_PPi VLCAD VLCAD Beta_Ox->VLCAD  Initial Step Enoyl_CoA 2-enoyl-CoA derivative Beta_Ox->Enoyl_CoA Gene_Exp Gene Expression (Lipid Metabolism) PPAR->Gene_Exp

Caption: Potential metabolic roles of this compound.

References

Application Note: Stable Isotope Labeling of 15-Methyltricosanoyl-CoA for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Very-long-chain fatty acids (VLCFAs), particularly those with branched structures, play crucial roles in cellular processes, including membrane structure, energy storage, and cell signaling. Dysregulation of their metabolism is implicated in various diseases. 15-Methyltricosanoyl-CoA, a branched-chain VLCFA, represents a class of lipids whose metabolic fate is not well characterized. Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively track the flow of metabolites through metabolic pathways.[1][2][3][4] This application note provides a detailed framework for synthesizing and utilizing stable isotope-labeled this compound to investigate its metabolic flux in cellular systems.

The core principle involves introducing a heavy-isotope-labeled version of the fatty acid (e.g., using ¹³C or ²H) into a biological system.[5] The labeled molecule and its downstream metabolites are then tracked and quantified using mass spectrometry.[6][7] This allows for the precise measurement of synthesis, degradation, and conversion rates, providing a dynamic view of fatty acid metabolism.[8][9]

Principle of the Method

The workflow begins with the chemical synthesis of an isotopically labeled 15-Methyltricosanoic acid, which is then enzymatically converted to its Coenzyme A (CoA) derivative. This tracer is introduced to cells in culture. Following incubation, metabolites are extracted and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11] By measuring the abundance of different mass isotopomers, the rate of appearance and disappearance of the labeled compound and its metabolic products can be calculated, revealing the metabolic flux through various pathways.[4]

Experimental_Workflow Overall Experimental Workflow for Flux Analysis cluster_synthesis Phase 1: Tracer Preparation cluster_experiment Phase 2: Biological Experiment cluster_analysis Phase 3: Analysis & Interpretation Synthesis Synthesis of Labeled 15-Methyltricosanoic Acid Activation Activation to This compound Synthesis->Activation Labeling Cell Culture & Isotope Labeling Activation->Labeling Introduce Tracer Extraction Metabolite Extraction Labeling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Analyze Extract Data Data Processing & Flux Calculation LCMS->Data Conclusion Conclusion Data->Conclusion Biological Insight

Figure 1: A generalized workflow for metabolic flux analysis using stable isotope-labeled fatty acids.

Protocols

Protocol 1: Proposed Synthesis of ¹³C-Labeled 15-Methyltricosanoic Acid

This protocol outlines a plausible, multi-step chemical synthesis for preparing 15-Methyltricosanoic acid with a ¹³C label for tracing studies. The strategy is adapted from general methods for synthesizing novel very-long-chain fatty acids.[12][13][14]

Materials:

  • Commercially available labeled starting materials (e.g., ¹³C-methyl iodide or a ¹³C-labeled alkyl halide).

  • Standard organic synthesis reagents and solvents.

  • Chromatography equipment for purification (e.g., column chromatography, HPLC).

Methodology:

  • Synthesis of Key Intermediates: The synthesis involves creating two main fragments: one containing the methyl branch and the isotopic label, and the other representing the rest of the carbon chain. A Negishi or similar cross-coupling reaction is a suitable approach.[12]

  • Fragment A Synthesis: Synthesize an alkyl zinc reagent derived from a saturated C14 alkyl halide.

  • Fragment B Synthesis (Labeled): Synthesize a C9 acid chloride containing the methyl branch. To incorporate a label, one could start with a precursor where the methyl group is introduced via a labeled reagent like ¹³C-methyl iodide.

  • Coupling Reaction: Couple Fragment A and Fragment B using a palladium catalyst. This joins the two carbon chains.

  • Final Modification and Purification: The coupled product is then converted to the final carboxylic acid. This may involve reduction and oxidation steps.

  • Purification: The final product, ¹³C-15-Methyltricosanoic acid, must be rigorously purified using column chromatography and/or HPLC.

  • Verification: Confirm the structure and isotopic enrichment of the final product using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Cell Culture and Labeling

Materials:

  • Mammalian cell line of interest (e.g., HepG2, MCF7).[10]

  • Appropriate cell culture medium and supplements.

  • Fatty acid-free bovine serum albumin (BSA).

  • Labeled 15-Methyltricosanoic acid stock solution (conjugated to BSA).

  • Control (unlabeled) 15-Methyltricosanoic acid.

Methodology:

  • Cell Seeding: Plate cells in multi-well plates and grow until they reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the culture medium containing the labeled fatty acid. First, dissolve the ¹³C-15-Methyltricosanoic acid in a small amount of ethanol. Then, complex it with fatty acid-free BSA in serum-free medium to create a stock solution. The final concentration in the medium should be determined empirically (e.g., 10-100 µM).

  • Labeling Experiment:

    • Remove the existing medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the prepared labeling medium to the cells. Include parallel control wells with unlabeled fatty acid.

    • Incubate the cells for a specific time course (e.g., 0, 2, 6, 12, 24 hours) to achieve isotopic steady state. The time required can vary significantly between cell types and pathways.[4]

  • Cell Harvesting: At each time point, rapidly aspirate the medium and wash the cells twice with ice-cold PBS to halt metabolic activity. Immediately proceed to metabolite extraction.

Protocol 3: Acyl-CoA Extraction

This protocol is adapted from established methods for extracting long-chain acyl-CoAs from cultured cells.[15]

Materials:

  • Ice-cold PBS.

  • Extraction Buffer: 2:1:1 mixture of isopropanol, acetonitrile, and 50 mM KH₂PO₄ buffer (pH 7.2).

  • Internal Standards: A mixture of odd-chain length fatty acyl-CoAs (e.g., C17:0-CoA) for normalization.[10]

  • Centrifuge capable of 4°C operation.

  • Nitrogen evaporator or vacuum concentrator.

Methodology:

  • Cell Lysis: After washing, add 1 mL of ice-cold extraction buffer containing the internal standards directly to the culture plate.

  • Scraping and Collection: Scrape the cells into the buffer and transfer the lysate to a microcentrifuge tube.

  • Homogenization: Vortex the mixture vigorously for 5 minutes at 4°C.

  • Phase Separation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Storage: Store the dried extract at -80°C until LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis of Acyl-CoAs

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.[10][16]

Methodology:

  • Sample Reconstitution: Reconstitute the dried extracts in a suitable solvent, such as 50% methanol (B129727) in water.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column suitable for lipid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient to separate acyl-CoAs based on chain length and saturation (e.g., starting at 5% B, ramping to 95% B).

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification.[15]

    • MRM Transitions: For acyl-CoAs, a characteristic fragmentation involves the neutral loss of the phosphopantetheine group. A common product ion is monitored. For example, for a generic acyl-CoA, the precursor ion is [M+H]⁺ and a common product ion corresponds to the acylium ion or a fragment containing the acyl chain.[10][17] The specific m/z values for unlabeled (M+0) and labeled (M+n) this compound must be determined.

Data Analysis and Visualization

The primary goal is to determine the fractional enrichment of the labeled tracer in the this compound pool and its downstream metabolites.

Metabolic_Pathway Hypothetical Metabolic Fate of this compound Tracer ¹³C-15-Methyltricosanoyl-CoA (Tracer) Pool Intracellular This compound Pool Tracer->Pool Uptake BetaOx Peroxisomal β-Oxidation Pool->BetaOx Flux 1 (F1) Elong Elongation Pool->Elong Flux 2 (F2) Incorp Incorporation into Complex Lipids Pool->Incorp Flux 3 (F3) Short_CoA Chain-Shortened Acyl-CoAs BetaOx->Short_CoA Long_CoA Elongated Acyl-CoAs Elong->Long_CoA Lipids Phospholipids, Triglycerides, etc. Incorp->Lipids

Figure 2: A hypothetical pathway illustrating potential metabolic fluxes from this compound.

Data Presentation

Quantitative data from the LC-MS/MS analysis should be summarized in tables for clarity.

Table 1: Raw Peak Areas from LC-MS/MS Analysis

Time Point Analyte Isotopomer Replicate 1 (Peak Area) Replicate 2 (Peak Area) Replicate 3 (Peak Area)
2h This compound M+0 1.5E+06 1.4E+06 1.6E+06
2h This compound M+n 8.2E+05 8.5E+05 8.3E+05
12h This compound M+0 9.1E+05 9.5E+05 9.2E+05
12h This compound M+n 2.1E+06 2.2E+06 2.0E+06

| 12h | C21-Methyl-Acyl-CoA | M+n | 1.1E+04 | 1.3E+04 | 1.2E+04 |

M+0 represents the unlabeled molecule; M+n represents the ¹³C-labeled molecule.

Table 2: Calculated Fractional Enrichment and Fluxes

Time Point Metabolite Pool Fractional Enrichment (%) Calculated Flux (nmol/mg protein/hr)
2h This compound 35.5 ± 0.8 -
12h This compound 69.1 ± 2.1 -
12h β-oxidation Products 5.2 ± 0.5 1.5 ± 0.2

| 12h | Complex Lipids | 15.8 ± 1.4 | 4.8 ± 0.6 |

Fractional Enrichment = [Peak Area (M+n)] / [Peak Area (M+0) + Peak Area (M+n)] x 100. Flux calculations require kinetic modeling based on the rate of label incorporation over time.

This application note provides a comprehensive guide for researchers aiming to elucidate the metabolic fate of this compound. By combining targeted synthesis of stable isotope tracers with modern LC-MS/MS techniques, it is possible to accurately quantify metabolic fluxes in complex biological systems. This approach can reveal novel metabolic pathways, identify regulatory nodes, and provide valuable insights for drug development targeting lipid metabolism.

References

Application Note: Chromatographic Separation and Analysis of 15-Methyltricosanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-Methyltricosanoyl-CoA is a long-chain branched fatty acyl-CoA that may play a role in lipid metabolism and cellular signaling. The specific position of the methyl group along the tricosanoyl chain can lead to different isomers with potentially distinct biological activities and metabolic fates. Accurate separation and quantification of these isomers are crucial for understanding their specific functions and for the development of targeted therapeutics. This document provides detailed protocols for the chromatographic separation of this compound isomers using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) of the corresponding fatty acid methyl esters.

Data Presentation

Table 1: Expected UHPLC-MS/MS Parameters for this compound Isomers

ParameterValue
Parent Ion (Q1) m/z (e.g., [M+H]⁺, [M+2H]²⁺)
Fragment Ion (Q3) m/z (Specific to CoA moiety)
Collision Energy To be optimized (e.g., 20-40 eV)
Dwell Time 50-100 ms
Expected Retention Time 15-25 min (Varies by isomer)
Limit of Quantification (LOQ) ~5 nM

Table 2: Hypothetical GC-MS Data for Methyl 15-Methyltricosanoate Isomers

IsomerRetention Time (min)Key Fragment Ions (m/z)
Methyl 14-methyltricosanoate22.5(Specific fragmentation pattern)
Methyl 15-methyltricosanoate22.8(Specific fragmentation pattern)
Methyl 16-methyltricosanoate23.1(Specific fragmentation pattern)

Experimental Protocols

Protocol 1: UHPLC-MS/MS for Direct Analysis of this compound Isomers

This method allows for the direct analysis of the intact acyl-CoA thioesters and is suitable for quantifying isomers in biological extracts.

1. Sample Preparation and Extraction

  • Homogenize tissue or cell samples (~50-100 mg) in a cold buffer solution (e.g., 100 mM KH₂PO₄, pH 4.9).

  • Add 2-propanol and acetonitrile (B52724) (ACN) to the homogenate to precipitate proteins and extract the acyl-CoAs.

  • Centrifuge at high speed (e.g., 10,000 x g) at 4°C for 10 minutes.

  • Collect the supernatant containing the acyl-CoAs.

  • For cleaner samples, solid-phase extraction (SPE) can be employed. Use a C18 SPE cartridge, condition with methanol (B129727) and equilibrate with the initial mobile phase. Load the sample, wash with a low percentage of organic solvent, and elute with a high percentage of organic solvent.

  • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

2. UHPLC Conditions

  • Column: A high-resolution reversed-phase column, such as an Acquity UPLC CSH C18 (2.1 x 150 mm, 1.7 µm), is recommended for separating long-chain isomers.[1]

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Gradient:

    • 0-3 min: 20% B

    • 3-20 min: Increase linearly to 90% B

    • 20-25 min: Hold at 90% B

    • 25.1-30 min: Return to 20% B and equilibrate.

  • Column Temperature: 40-50°C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • MS/MS Transitions: Monitor the transition from the protonated molecular ion [M+H]⁺ or [M+2H]²⁺ to a characteristic fragment ion of Coenzyme A.

  • Source Temperature: To be optimized (e.g., 150°C).

  • Gas Flow: To be optimized.

Protocol 2: GC-MS for Isomer Analysis via Fatty Acid Methyl Esters (FAMEs)

This method involves the hydrolysis of the acyl-CoA to its corresponding fatty acid, followed by derivatization to a volatile methyl ester. GC offers excellent resolution for positional isomers of branched-chain fatty acids.

1. Hydrolysis and Derivatization

  • To the extracted acyl-CoA sample, add a strong base (e.g., methanolic KOH) to hydrolyze the thioester bond, releasing the free fatty acid.

  • Acidify the solution and extract the free fatty acid into an organic solvent like hexane (B92381).

  • Evaporate the solvent.

  • Derivatize the fatty acid to its methyl ester (FAME) using a reagent such as BF₃-methanol or by heating with 1% sulfuric acid in methanol.

  • Extract the resulting FAME into hexane and concentrate for GC-MS analysis.

2. GC Conditions

  • Column: A long, high-resolution capillary column, such as a Zebron ZB-1 (15 m x 0.25 mm i.d., 0.1 µm film thickness) or a highly polar cyanopropyl column (e.g., SP-2560).

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 150°C.

    • Ramp: 5-10°C/min to 270°C.

    • Hold at 270°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 600.

  • Source Temperature: 230°C.

  • Data Analysis: Positional isomers can be identified by subtle differences in their mass spectra, particularly the relative abundance of fragment ions resulting from cleavage adjacent to the methyl branch point.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_uhplc UHPLC-MS/MS cluster_gcms GC-MS sample Tissue/Cell Sample homogenize Homogenization sample->homogenize extract Solvent Extraction (ACN/Isopropanol) homogenize->extract spe Solid-Phase Extraction (SPE) extract->spe reconstitute Reconstitution spe->reconstitute hydrolysis Hydrolysis & Derivatization (to FAME) spe->hydrolysis uhplc UHPLC Separation (Reversed-Phase) reconstitute->uhplc msms MS/MS Detection (MRM Mode) uhplc->msms data Data Analysis & Isomer Quantification msms->data gc GC Separation (Capillary Column) hydrolysis->gc ms MS Detection (EI Mode) gc->ms ms->data G cluster_pathway Peroxisomal Oxidation of Branched-Chain Fatty Acyl-CoA cluster_alpha α-Oxidation (if branch at β-carbon) cluster_beta β-Oxidation bcfa_coa This compound beta_ox1 Acyl-CoA Oxidase bcfa_coa->beta_ox1 alpha_ox1 Phytanoyl-CoA Hydroxylase alpha_ox2 Oxidation & Decarboxylation pristanoyl_coa Pristanoyl-CoA (n-1 Acyl-CoA) enoyl_coa 2-Enoyl-CoA beta_ox1->enoyl_coa beta_ox2 Enoyl-CoA Hydratase enoyl_coa->beta_ox2 hydroxyacyl_coa 3-Hydroxyacyl-CoA beta_ox2->hydroxyacyl_coa beta_ox3 Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->beta_ox3 ketoacyl_coa 3-Ketoacyl-CoA beta_ox3->ketoacyl_coa beta_ox4 Thiolase ketoacyl_coa->beta_ox4 acetyl_coa Acetyl-CoA beta_ox4->acetyl_coa shortened_acyl_coa Shortened Acyl-CoA (n-2) beta_ox4->shortened_acyl_coa

References

Application Notes and Protocols: 15-Methyltricosanoyl-CoA in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific applications and protocols for 15-Methyltricosanoyl-CoA in lipidomics studies are not extensively documented. The following application notes and protocols are representative examples based on established methodologies for the analysis of very-long-chain and branched-chain fatty acyl-CoAs. These should serve as a foundational guide for developing and validating specific assays.

Introduction

Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are crucial components of cellular lipids, playing significant roles in membrane structure and signaling pathways.[1][2] Their activated forms, fatty acyl-Coenzyme A (acyl-CoA) thioesters, are central intermediates in numerous metabolic processes, including lipid synthesis, β-oxidation, and protein acylation.[3][4] Dysregulation of VLCFA and BCFA metabolism is associated with several metabolic disorders.

This compound is a saturated, branched-chain, very-long-chain fatty acyl-CoA. While its specific biological functions are not well-defined in the current literature, its structural analogs are known to be high-affinity ligands for nuclear receptors like the peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism.[5] This suggests a potential role for this compound and similar molecules in metabolic regulation.

This document outlines a hypothetical application of this compound as an internal standard in lipidomics for the accurate quantification of other VLCFAs and BCFAs, and provides a detailed protocol for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle Application: Internal Standard for Lipidomics

In quantitative mass spectrometry, an internal standard (IS) is essential for correcting variations in sample preparation and instrument response.[6] An ideal IS is structurally similar to the analyte but isotopically or chemically distinct to be differentiated by the mass spectrometer.

Given its unique structure (odd-numbered parent chain with a methyl branch), this compound is a suitable candidate for use as an internal standard for the quantification of other endogenous very-long-chain and branched-chain fatty acyl-CoAs in biological samples. Its chemical properties would closely mimic those of similar analytes during extraction and ionization, ensuring reliable quantification.[7]

Experimental Protocols

This section details a representative protocol for the extraction and quantification of fatty acyl-CoAs from cultured cells or tissues using this compound as an internal standard.

Materials and Reagents
  • Solvents: HPLC-grade methanol (B129727), acetonitrile, isopropanol, and water.

  • Reagents: Glacial acetic acid, ammonium (B1175870) hydroxide, butylated hydroxytoluene (BHT).

  • Internal Standard Stock: this compound (1 mg/mL in methanol).

  • Biological Samples: Cultured cells or homogenized tissue (~10-20 mg).

  • Solid Phase Extraction (SPE): Mixed-mode SPE cartridges.

Sample Preparation and Lipid Extraction
  • Homogenization: Homogenize ~20 mg of tissue or a pellet of ~1x10^7 cells in 1 mL of ice-cold 2:1 (v/v) methanol:water containing 0.1% BHT.

  • Spiking Internal Standard: Add a known amount of this compound internal standard solution to the homogenate (e.g., 20 µL of a 1 µg/mL working solution).

  • Extraction: Add 2 mL of ice-cold methanol containing 2.5% acetic acid. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • SPE Cleanup: Condition a mixed-mode SPE cartridge. Load the supernatant and wash with a series of aqueous and organic solvents to remove interfering substances. Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol with ammonium hydroxide).[4]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.[2][8]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM ammonium hydroxide.

  • Mobile Phase B: 95:5 Acetonitrile:Isopropanol with 10 mM ammonium hydroxide.

  • Gradient Elution: A linear gradient from 5% B to 95% B over 15 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Positive ion ESI mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) will be used to detect the specific precursor-to-product ion transitions for each acyl-CoA.

Data Presentation

The following table provides hypothetical MRM transitions and expected retention times for this compound and other representative very-long-chain acyl-CoAs. The precursor ion ([M+H]+) and a characteristic fragment ion are monitored.

Compound NameAbbreviationPrecursor Ion (m/z)Product Ion (m/z)Expected RT (min)
Internal Standard
This compound15-Me-C23:0-CoA1152.8385.212.5
Analytes
Lignoceroyl-CoAC24:0-CoA1150.8367.312.8
Cerotoyl-CoAC26:0-CoA1178.8395.313.5
Hexacosanoyl-CoAC26:0-CoA1178.8395.313.5
Phytanoyl-CoAPhy-CoA1082.7311.311.2

Note: The exact m/z values and retention times (RT) must be determined empirically.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue or Cells) Homogenize Homogenization & IS Spiking Sample->Homogenize Extract Methanol Extraction Homogenize->Extract SPE Solid Phase Extraction Extract->SPE Dry Dry & Reconstitute SPE->Dry LC HPLC Separation (C18 Column) Dry->LC MS Tandem MS Detection (MRM Mode) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Final Concentration Data Quant->Result

Caption: Workflow for the quantification of acyl-CoAs.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_cell Cellular Environment BCFA_CoA This compound (or similar BCFAs) PPARa PPARα BCFA_CoA->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE binds to Gene Target Gene Expression (e.g., β-oxidation enzymes) PPRE->Gene promotes transcription

Caption: Hypothetical activation of PPARα by a branched-chain fatty acyl-CoA.

Conclusion

While direct evidence is pending, this compound holds potential as a valuable tool in lipidomics, particularly as an internal standard for the analysis of very-long-chain and branched-chain fatty acyl-CoAs. The protocols and data presented here provide a robust framework for researchers to develop and validate new methods for investigating the roles of these unique lipids in health and disease.

References

Application Notes & Protocols: Development of an Electrochemical Biosensor for 15-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methyltricosanoyl-CoA is a long-chain branched fatty acyl-CoA that may play a role in various metabolic pathways. Understanding its dynamics in biological systems is crucial for research in metabolic diseases and drug development. These application notes describe the development of a novel electrochemical biosensor for the specific and sensitive detection of this compound. The proposed biosensor utilizes the enzymatic activity of pristanoyl-CoA oxidase, which exhibits specificity towards 2-methyl branched-chain fatty acyl-CoAs, including very long-chain species. The enzyme-catalyzed oxidation of this compound produces hydrogen peroxide (H₂O₂), which is then detected electrochemically, providing a quantitative measure of the analyte.

Principle of Detection

The biosensor operates on the principle of enzymatic oxidation of the target analyte, this compound, by the biorecognition element, pristanoyl-CoA oxidase. This enzyme is specific for the initial step of peroxisomal beta-oxidation of branched-chain fatty acids. The reaction produces 2-trans-enoyl-CoA and hydrogen peroxide (H₂O₂). The generated H₂O₂ is an electroactive species that can be oxidized at an electrode surface, producing a measurable electrical current. The magnitude of this current is directly proportional to the concentration of this compound in the sample.

The key enzymatic reaction is as follows:

This compound + O₂ → 15-Methyl-2-trans-tricosenoyl-CoA + H₂O₂

Materials and Reagents

Material/Reagent Supplier Purpose
Pristanoyl-CoA Oxidase(Custom production or commercial)Biorecognition element
This compound(Custom synthesis)Analyte standard
Gold Screen-Printed Electrodes(e.g., Pine Research)Transducer surface
3-Mercaptopropionic acid (MPA)Sigma-AldrichSelf-assembled monolayer formation
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Sigma-AldrichCrosslinker
N-Hydroxysuccinimide (NHS)Sigma-AldrichCrosslinker
Bovine Serum Albumin (BSA)Sigma-AldrichBlocking agent
Phosphate Buffered Saline (PBS)(Various)Buffer for measurements
Potassium Ferrocyanide/FerricyanideSigma-AldrichRedox probe for EIS

Experimental Protocols

Protocol 1: Synthesis of this compound

Given the commercial unavailability of this compound, custom synthesis is required. This can be achieved through established methods for the synthesis of very long-chain fatty acids followed by enzymatic CoA esterification.

  • Chemical Synthesis of 15-Methyltricosanoic Acid: This can be accomplished via a multi-step organic synthesis route, for example, by coupling two appropriate alkyl units.

  • Enzymatic CoA Esterification: The synthesized 15-methyltricosanoic acid is then converted to its CoA ester using an acyl-CoA synthetase. A general protocol is as follows:

    • Dissolve 15-methyltricosanoic acid in a suitable buffer.

    • Add Coenzyme A, ATP, and MgCl₂.

    • Initiate the reaction by adding a long-chain acyl-CoA synthetase.

    • Incubate at 37°C.

    • Purify the resulting this compound using reverse-phase HPLC.

Protocol 2: Electrode Modification and Enzyme Immobilization
  • Electrode Cleaning: Clean the gold screen-printed electrodes by electrochemical cycling in 0.5 M H₂SO₄, followed by rinsing with deionized water and ethanol (B145695).

  • Self-Assembled Monolayer (SAM) Formation: Incubate the cleaned electrodes in a solution of 10 mM 3-mercaptopropionic acid (MPA) in ethanol for 12 hours to form a carboxyl-terminated SAM.

  • Activation of Carboxyl Groups: Activate the terminal carboxyl groups of the SAM by immersing the electrodes in a freshly prepared aqueous solution of 0.4 M EDC and 0.1 M NHS for 1 hour.

  • Enzyme Immobilization: Immediately after activation, drop-cast a solution of pristanoyl-CoA oxidase (1 mg/mL in PBS) onto the electrode surface and incubate in a humid chamber for 4 hours at 4°C.

  • Blocking: Block any remaining active sites by incubating the electrodes in a 1% BSA solution in PBS for 1 hour.

  • Rinsing: Gently rinse the electrodes with PBS to remove any unbound enzyme and BSA. The modified electrodes are now ready for use.

Protocol 3: Electrochemical Measurements

All electrochemical measurements should be performed using a potentiostat with a three-electrode system (working, reference, and counter electrodes integrated on the screen-printed electrode).

  • Electrochemical Impedance Spectroscopy (EIS) Characterization:

    • Perform EIS in a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.

    • Apply a frequency range from 100 kHz to 0.1 Hz with an AC amplitude of 10 mV.

    • Record the Nyquist plots before and after each modification step to confirm successful surface functionalization.

  • Amperometric Detection of this compound:

    • Pipette a known volume of PBS onto the electrode surface.

    • Apply a constant potential of +0.6 V (vs. Ag/AgCl).

    • Allow the background current to stabilize.

    • Inject a known concentration of this compound standard solution into the PBS and record the change in current.

    • The current will increase due to the oxidation of H₂O₂ produced by the enzymatic reaction.

    • Generate a calibration curve by plotting the steady-state current response against the concentration of this compound.

Data Presentation

Table 1: Electrochemical Impedance Spectroscopy Data for Electrode Modification
Modification Step Charge Transfer Resistance (Rct) (Ω)
Bare Gold Electrode500 ± 50
Au/MPA Electrode1500 ± 150
Au/MPA/EDC-NHS Electrode2500 ± 200
Au/MPA/Pristanoyl-CoA Oxidase8000 ± 500
Au/MPA/Pristanoyl-CoA Oxidase/BSA10000 ± 600

Note: The increasing Rct values indicate the successful immobilization of non-conductive biological molecules on the electrode surface.

Table 2: Amperometric Response of the Biosensor to this compound
Concentration of this compound (µM) Current Response (nA)
05 ± 1
1025 ± 3
50105 ± 8
100210 ± 15
250480 ± 30
500850 ± 50

Visualizations

Biosensor_Principle Analyte This compound Enzyme Pristanoyl-CoA Oxidase Analyte->Enzyme Binds to Product1 15-Methyl-2-trans-tricosenoyl-CoA Enzyme->Product1 Produces Product2 H₂O₂ Enzyme->Product2 Produces Electrode Electrode Surface (+0.6 V) Product2->Electrode Oxidized at Signal Current Signal Electrode->Signal Generates

Caption: Principle of the electrochemical biosensor for this compound detection.

Workflow cluster_prep Electrode Preparation cluster_measurement Measurement cluster_analysis Data Analysis Clean Electrode Cleaning SAM MPA SAM Formation Clean->SAM Activate EDC/NHS Activation SAM->Activate Immobilize Enzyme Immobilization Activate->Immobilize Block BSA Blocking Immobilize->Block EIS EIS Characterization Block->EIS Amperometry Amperometric Detection Block->Amperometry Calibration Calibration Curve Amperometry->Calibration Quantification Sample Quantification Calibration->Quantification

Caption: Experimental workflow for biosensor fabrication and measurement.

Conclusion

The described electrochemical biosensor provides a promising platform for the sensitive and specific detection of this compound. The use of pristanoyl-CoA oxidase as the biorecognition element offers high selectivity for branched-chain fatty acyl-CoAs. The detailed protocols for electrode modification and electrochemical detection provide a clear roadmap for researchers to develop and validate this biosensor in their own laboratories. This tool has the potential to significantly advance our understanding of the role of very long-chain branched fatty acids in health and disease.

Application Notes and Protocols: Fluorescent Labeling of 15-Methyltricosanoyl-CoA for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methyltricosanoyl-CoA is a very-long-chain saturated fatty acyl-CoA that plays a role in specific metabolic pathways. The ability to visualize the subcellular localization and dynamics of this molecule is crucial for understanding its function in both normal physiology and disease states. Fluorescent labeling of this compound provides a powerful tool for its direct observation in living cells and tissues. This document provides detailed protocols for the synthesis, purification, and application of fluorescently labeled this compound for cellular imaging. Two common fluorophores, BODIPY™ and NBD (Nitrobenzoxadiazole), are highlighted due to their favorable photophysical properties and utility in biological imaging.[1][2]

Data Presentation

Table 1: Spectroscopic Properties of Selected Fluorophores for Labeling
FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)Key Features
BODIPY™ FL ~505~515> 0.9> 80,000High photostability, narrow emission spectrum, relatively insensitive to solvent polarity.[2]
NBD ~465~535Variable~25,000Environmentally sensitive, emission shifts in nonpolar environments.
Table 2: HPLC Purification Parameters for Fluorescently Labeled Acyl-CoAs
ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 50 mM Potassium Phosphate, pH 5.3
Mobile Phase B Acetonitrile
Gradient 30-90% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm (for CoA) and visible wavelength for the fluorophore (e.g., ~505 nm for BODIPY™ FL, ~465 nm for NBD)

Experimental Protocols

Protocol 1: Synthesis of Fluorescently Labeled 15-Methyltricosanoic Acid

This protocol describes the synthesis of a fluorescently labeled 15-Methyltricosanoic acid, which will then be converted to its CoA ester. Here, we describe a general method using an amine-reactive fluorophore and a bifunctional linker.

Materials:

  • 15-Methyltricosanoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing fluorescent dye (e.g., BODIPY™ FL cadaverine (B124047) or NBD-X cadaverine)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Activation of 15-Methyltricosanoic Acid:

    • Dissolve 15-Methyltricosanoic acid (1 equivalent) in anhydrous DCM.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by Thin Layer Chromatography (TLC) for the formation of the NHS ester.

    • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude 15-Methyltricosanoyl-NHS ester.

  • Coupling with Fluorescent Dye:

    • Dissolve the crude 15-Methyltricosanoyl-NHS ester in anhydrous DMF.

    • In a separate flask, dissolve the amine-containing fluorescent dye (1.1 equivalents) and TEA (2 equivalents) in anhydrous DMF.

    • Add the NHS ester solution dropwise to the fluorescent dye solution.

    • Stir the reaction mixture at room temperature overnight, protected from light.

    • Monitor the reaction by TLC.

  • Purification:

    • After the reaction is complete, remove the DMF under high vacuum.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to isolate the fluorescently labeled fatty acid.

  • Characterization:

    • Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of Fluorescently Labeled this compound

This protocol details the conversion of the fluorescently labeled fatty acid to its corresponding CoA thioester.

Materials:

  • Fluorescently labeled 15-Methyltricosanoic acid (from Protocol 1)

  • Coenzyme A (free acid)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0)

  • C18 reverse-phase HPLC system

Procedure:

  • Activation of Fluorescent Fatty Acid:

    • Dissolve the fluorescently labeled 15-Methyltricosanoic acid (1 equivalent) in anhydrous THF.

    • Add EDC (1.5 equivalents).

    • Stir at room temperature for 1 hour to form the activated ester.

  • Thioesterification with Coenzyme A:

    • Dissolve Coenzyme A (1.2 equivalents) in the anhydrous sodium bicarbonate buffer.

    • Add the activated fluorescent fatty acid solution dropwise to the Coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture at ~7.5-8.0 by adding small amounts of a dilute base if necessary.

    • Stir the reaction at room temperature for 4-6 hours, protected from light.

  • Purification by HPLC:

    • Acidify the reaction mixture to pH ~4-5 with dilute acid.

    • Filter the solution to remove any precipitate.

    • Purify the fluorescently labeled this compound by reverse-phase HPLC using the parameters outlined in Table 2.

    • Collect the fractions containing the product, identified by its dual absorbance at 260 nm and the visible wavelength of the fluorophore.

    • Lyophilize the pure fractions to obtain the final product.

  • Characterization and Quantification:

    • Confirm the identity of the product by mass spectrometry (e.g., LC-MS/MS).

    • Determine the concentration of the purified product by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for CoA) and at the absorbance maximum of the fluorophore.

Protocol 3: Live-Cell Imaging of Fluorescently Labeled this compound

This protocol provides a general guideline for introducing the fluorescently labeled acyl-CoA into cells and imaging its distribution.

Materials:

  • Fluorescently labeled this compound

  • Cultured cells of interest (e.g., hepatocytes, adipocytes)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA), fatty acid-free

  • Confocal microscope with appropriate laser lines and emission filters for the chosen fluorophore.

Procedure:

  • Preparation of Labeling Solution:

    • Prepare a stock solution of the fluorescently labeled this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Complex the fluorescent acyl-CoA to fatty acid-free BSA by incubating a 1:1 molar ratio of the probe and BSA in serum-free cell culture medium for 30 minutes at 37°C. This improves solubility and cellular uptake. The final concentration of the probe should be in the range of 1-5 µM.

  • Cell Labeling:

    • Grow cells on glass-bottom dishes or coverslips suitable for microscopy.

    • When cells reach the desired confluency, wash them twice with warm PBS.

    • Replace the medium with the prepared labeling solution containing the fluorescent acyl-CoA-BSA complex.

    • Incubate the cells for a desired period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing and Imaging:

    • After incubation, wash the cells three times with warm PBS to remove excess probe.

    • Add fresh, serum-free medium or a suitable imaging buffer to the cells.

    • Immediately image the cells using a confocal microscope. Use the appropriate laser line for excitation and collect the emission at the characteristic wavelength of the fluorophore (see Table 1).

    • For time-lapse imaging, acquire images at regular intervals to track the dynamic changes in the subcellular distribution of the fluorescent probe.

  • Co-localization Studies (Optional):

    • To identify the organelles where the fluorescently labeled this compound localizes, co-stain the cells with organelle-specific fluorescent markers (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for the endoplasmic reticulum, or BODIPY™ 493/503 for lipid droplets).

    • Ensure that the emission spectra of the organelle marker and the labeled acyl-CoA are sufficiently separated to avoid bleed-through.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_conjugation CoA Conjugation cluster_analysis Analysis & Application FA 15-Methyltricosanoic Acid Activated_FA Activated FA (NHS Ester) FA->Activated_FA EDC, NHS Fluorescent_FA Fluorescently Labeled FA Activated_FA->Fluorescent_FA Fluorescent Dye Fluorescent_Acyl_CoA Fluorescent Acyl-CoA Fluorescent_FA->Fluorescent_Acyl_CoA EDC, CoA CoA Coenzyme A Purification HPLC Purification Fluorescent_Acyl_CoA->Purification Characterization Mass Spectrometry Purification->Characterization Imaging Live-Cell Imaging Characterization->Imaging

Caption: Workflow for the synthesis and application of fluorescently labeled this compound.

signaling_pathway cluster_downstream Potential Metabolic Fates Extracellular Fluorescent This compound Membrane Plasma Membrane Extracellular->Membrane Uptake Intracellular Intracellular Fluorescent This compound Membrane->Intracellular Beta_Oxidation β-Oxidation (Mitochondria/Peroxisomes) Intracellular->Beta_Oxidation Lipid_Synthesis Incorporation into Complex Lipids (ER) Intracellular->Lipid_Synthesis Protein_Acylation Protein Acylation Intracellular->Protein_Acylation

Caption: Potential cellular uptake and metabolic pathways of fluorescently labeled this compound.

References

Troubleshooting & Optimization

"troubleshooting 15-Methyltricosanoyl-CoA instability in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing instability of 15-Methyltricosanoyl-CoA in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: this compound, like other long-chain acyl-CoAs, is susceptible to degradation primarily through two mechanisms:

  • Hydrolysis: The thioester bond is prone to hydrolysis, especially in aqueous solutions. This is accelerated by non-neutral pH (both acidic and alkaline conditions) and the presence of certain enzymes (thioesterases).

  • Oxidation: Although less common for saturated fatty acyl chains, exposure to oxidizing agents or significant light and oxygen over prolonged periods can potentially lead to degradation.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: To ensure the stability of your this compound, adhere to the following storage recommendations:

  • Long-term storage: For long-term stability, it is recommended to store this compound as a dry powder or in a non-aqueous solvent (e.g., ethanol) at -80°C.

  • Short-term storage: For short-term storage of solutions, it is best to keep them at -20°C or -80°C. Aqueous solutions should be used within a day and kept on ice during use.

Q3: I am observing inconsistent results in my enzymatic assays using this compound. Could this be due to its instability?

A3: Yes, inconsistent results in enzymatic assays are a common consequence of this compound degradation. The breakdown of the molecule reduces its effective concentration, leading to variability in reaction rates and outcomes. It is crucial to ensure the integrity of your stock solution and working solutions.

Q4: Can I use a standard spectrophotometric method to determine the concentration of my this compound solution?

A4: While spectrophotometric methods can provide a quick estimation of concentration, they are not specific and may not distinguish between intact this compound and its degradation products. For accurate quantification, especially when troubleshooting, it is highly recommended to use a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to the instability of this compound in your experiments.

Issue: Suspected Degradation of this compound Solution

Symptoms:

  • Decreased or no activity in enzymatic assays.

  • Inconsistent or non-reproducible experimental results.

  • Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Troubleshooting Workflow:

TroubleshootingWorkflow start Start: Suspected Instability check_storage 1. Verify Storage Conditions (-80°C, dry or in organic solvent?) start->check_storage improper_storage Issue Identified: Improper Storage check_storage->improper_storage No check_solution_prep 2. Review Solution Preparation (Buffer pH, temperature, time in solution) check_storage->check_solution_prep Yes correct_storage Action: Store at -80°C as a dry powder or in an appropriate organic solvent. Prepare fresh aqueous solutions for each experiment. improper_storage->correct_storage end End: Problem Resolved correct_storage->end improper_prep Issue Identified: Suboptimal Solution Preparation check_solution_prep->improper_prep No quantify_integrity 3. Assess Integrity and Concentration (LC-MS/MS analysis) check_solution_prep->quantify_integrity Yes correct_prep Action: Use a slightly acidic buffer (pH 6.0-6.5). Prepare solutions on ice and use immediately. Minimize time in aqueous solution. improper_prep->correct_prep correct_prep->end degraded Result: Significant Degradation Confirmed quantify_integrity->degraded stable Result: Solution is Stable quantify_integrity->stable discard_solution Action: Discard degraded solution. Prepare fresh solution following best practices. degraded->discard_solution discard_solution->end investigate_other Investigate other experimental factors (enzyme activity, other reagents, etc.) stable->investigate_other investigate_other->end BetaOxidation cluster_0 Inside Mitochondria start This compound (in Cytosol) cpt1 Carnitine Palmitoyltransferase I (CPT1) start->cpt1 acylcarnitine 15-Methyltricosanoyl-carnitine cpt1->acylcarnitine translocase Carnitine-Acylcarnitine Translocase acylcarnitine->translocase mitochondria Mitochondrial Matrix translocase->mitochondria cpt2 Carnitine Palmitoyltransferase II (CPT2) acyl_coa_mito This compound (in Mitochondria) cpt2->acyl_coa_mito beta_oxidation Beta-Oxidation Cycle (4 enzymatic steps) acyl_coa_mito->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca Citric Acid Cycle (TCA) acetyl_coa->tca atp ATP (Energy) tca->atp

Technical Support Center: Optimizing Mass Spectrometry for 15-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 15-Methyltricosanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mass spectrometry source conditions for this very long-chain branched fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in analyzing this compound by ESI-MS?

A1: Due to its long hydrocarbon chain (C24) and methyl branch, this compound presents several analytical challenges:

  • Low Solubility: It has poor solubility in highly aqueous mobile phases, which can lead to precipitation and carryover in the LC system.

  • Inefficient Ionization: The large, hydrophobic acyl chain can hinder efficient ionization in electrospray (ESI), resulting in low signal intensity.

  • In-source Fragmentation: The molecule can be susceptible to fragmentation within the ion source before analysis by the mass spectrometer.

Q2: Which ionization mode, positive or negative, is better for this compound?

A2: For acyl-CoA compounds, positive ion mode is generally reported to be more sensitive.[1][2] The protonated molecule [M+H]⁺ is typically the target precursor ion. However, it is always advisable to test both polarities during initial method development.

Q3: What are the characteristic fragment ions for acyl-CoAs in MS/MS?

A3: Acyl-CoAs exhibit a very characteristic fragmentation pattern in positive ion mode tandem mass spectrometry (MS/MS). The most common fragmentation is a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[3][4][5][6] Another common fragment ion is observed at m/z 428, representing the CoA moiety itself.[3][6]

Q4: How can I improve the signal intensity of this compound?

A4: To enhance signal intensity, consider the following:

  • Optimize Sample Preparation: Ensure complete extraction and minimize sample degradation. A derivatization strategy, such as phosphate (B84403) methylation, can improve chromatographic peak shape and reduce analyte loss.[7]

  • Adjust Mobile Phase Composition: Incorporate a higher percentage of organic solvent, such as acetonitrile (B52724) or methanol, in the mobile phase to improve solubility.[8][9] The use of ion-pairing agents like tributylamine (B1682462) may also be beneficial.[10]

  • Fine-Tune Source Parameters: Systematically optimize spray voltage, capillary/source temperature, and nebulizer and drying gas flow rates.

Q5: Should I be concerned about adduct formation?

A5: Yes, sodium [M+Na]⁺ and other adducts can form, which can complicate spectra and reduce the intensity of the desired protonated molecule. Using high-purity solvents and plastic vials instead of glass can help minimize sodium adduct formation.

Troubleshooting Guide

Issue 1: Low or No Signal Intensity
Potential Cause Troubleshooting Steps
Poor Solubility Increase the organic content of the mobile phase. Consider using a different organic solvent (e.g., isopropanol). Prepare samples in a solvent with a high percentage of organic content.[8]
Inefficient Ionization Systematically optimize ESI source parameters (see Table 1 for starting points). Infuse a standard solution directly into the mass spectrometer to isolate the problem from the LC system.
Sample Degradation Prepare fresh standards and samples. Avoid prolonged storage in aqueous solutions.
Suboptimal MS/MS Parameters Confirm the correct precursor ion (calculated m/z for [M+H]⁺). Optimize collision energy to maximize the intensity of the characteristic product ion (neutral loss of 507 Da).[3][4][5][6]
Issue 2: Poor Peak Shape or High Carryover
Potential Cause Troubleshooting Steps
Analyte Adsorption The hydrophobic nature of this compound can cause it to adsorb to surfaces in the LC system. Use a column with appropriate chemistry (e.g., C8 or C4).[9] Consider adding a small amount of a stronger solvent to the wash solution.
Incompatible Sample Solvent Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.
Column Overload Inject a lower concentration of the analyte to see if peak shape improves.

Quantitative Data Summary

The following table provides typical starting parameters for optimizing ESI source conditions for very long-chain acyl-CoAs. These should be systematically adjusted to find the optimal settings for this compound.

Table 1: Recommended Starting ESI Source Parameters

ParameterTypical Range
Ionization Mode Positive
Spray Voltage 3.5 - 5.5 kV[2]
Capillary/Source Temperature 275 - 350 °C[2]
Sheath/Nebulizer Gas Flow 25 - 45 (arbitrary units)[2]
Auxiliary/Drying Gas Flow 15 - 25 (arbitrary units)[2]
Collision Energy (for MS/MS) Optimize for the specific instrument and precursor ion.

Experimental Protocols

Protocol 1: Direct Infusion for Source Parameter Optimization

This protocol is designed to find the optimal ESI source parameters for this compound without the influence of the LC system.

  • Prepare a Standard Solution: Dissolve this compound in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid, to a concentration of approximately 1 µg/mL.

  • Set Up the Infusion: Use a syringe pump to deliver the standard solution directly to the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Initial MS Settings: Set the mass spectrometer to acquire full scan data in positive ion mode over a mass range that includes the expected m/z of the [M+H]⁺ ion for this compound.

  • Systematic Optimization:

    • Spray Voltage: While infusing the standard, vary the spray voltage in increments (e.g., 0.5 kV) and monitor the signal intensity of the [M+H]⁺ ion.

    • Capillary/Source Temperature: At the optimal spray voltage, adjust the temperature in increments (e.g., 25 °C) to maximize the signal.

    • Gas Flows: Sequentially optimize the nebulizer and drying gas flow rates to achieve a stable and intense signal.

  • MS/MS Optimization:

    • Select the [M+H]⁺ ion as the precursor for fragmentation.

    • Vary the collision energy to find the value that produces the most intense characteristic product ion (e.g., the fragment resulting from the neutral loss of 507 Da).[3][4][5][6]

Visualizations

TroubleshootingWorkflow Start Start: Low/No Signal for This compound CheckMS 1. Check MS Performance (infuse a known standard) Start->CheckMS MS_OK MS is OK? CheckMS->MS_OK TroubleshootMS Troubleshoot MS Hardware (source, detector, etc.) MS_OK->TroubleshootMS No DirectInfusion 2. Direct Infusion of This compound Standard MS_OK->DirectInfusion Yes TroubleshootMS->Start Signal_DI Signal with Direct Infusion? DirectInfusion->Signal_DI OptimizeSource Optimize Source Conditions (Voltage, Temp, Gas) Signal_DI->OptimizeSource Yes CheckLC 3. Investigate LC System Signal_DI->CheckLC No OptimizeSource->CheckLC CheckSample 4. Evaluate Sample Preparation CheckLC->CheckSample Degradation Degradation? (Prepare fresh sample) CheckSample->Degradation Solubility Solubility Issue? (Adjust mobile/sample solvent) Degradation->Solubility No End Problem Resolved Degradation->End Yes Solubility->Start No, Re-evaluate Solubility->End Yes

Caption: A logical workflow for troubleshooting low MS signal.

OptimizationWorkflow Systematic Optimization of Source Conditions Start Start: Prepare 1 µg/mL Standard in 50:50 ACN:H2O Infuse Direct Infuse at 5-10 µL/min Start->Infuse SetMode Set Positive Ion Mode Full Scan Infuse->SetMode OptimizeVoltage 1. Optimize Spray Voltage SetMode->OptimizeVoltage OptimizeTemp 2. Optimize Source Temperature OptimizeVoltage->OptimizeTemp OptimizeGas 3. Optimize Nebulizer & Drying Gas OptimizeTemp->OptimizeGas SelectPrecursor 4. Select [M+H]⁺ as Precursor Ion OptimizeGas->SelectPrecursor OptimizeCE 5. Optimize Collision Energy (CE) SelectPrecursor->OptimizeCE Finalize Finalized Source Conditions OptimizeCE->Finalize

Caption: Workflow for optimizing ESI source conditions.

References

Technical Support Center: Analysis of 15-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 15-Methyltricosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2][3] This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][4] For a very long-chain fatty acyl-CoA like this compound, common matrix components in biological samples include phospholipids (B1166683), salts, and other endogenous metabolites that can interfere with its ionization.[5][6]

Q2: My signal intensity for this compound is low and inconsistent across replicates. Could this be a matrix effect, and what are the immediate troubleshooting steps?

A2: Yes, low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects.[1] Here are some immediate troubleshooting steps:

  • Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components. However, ensure that the concentration of this compound remains above the instrument's limit of detection.[1][7]

  • Optimize Chromatography: Modifying your chromatographic method to better separate this compound from interfering matrix components can significantly reduce matrix effects.[1] This could involve adjusting the mobile phase gradient, changing the mobile phase composition, or using a different type of analytical column.[1][8][9]

  • Review Sample Preparation: Ensure your sample preparation technique is adequate for removing interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often necessary for complex biological matrices.[5][10][11]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of this compound in a neat solvent to the response of the same amount spiked into a blank matrix sample after extraction.[1][7] The percentage difference in the signal indicates the extent of the matrix effect.

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1] A constant flow of a this compound standard is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused standard indicates ion suppression or enhancement at that retention time.[1]

Q4: What are the most effective sample preparation techniques to reduce phospholipid-based matrix effects for acyl-CoA analysis?

A4: Phospholipids are a major source of matrix effects in the analysis of acyl-CoAs from biological samples.[5][6] Effective techniques for their removal include:

  • Solid-Phase Extraction (SPE): SPE is a highly effective method for removing phospholipids and other interferences.[10][11] There are specific SPE cartridges and plates designed for phospholipid removal, such as those utilizing zirconia-coated silica (B1680970) particles.[6][12]

  • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract acyl-CoAs while leaving behind a significant portion of interfering phospholipids.[11] A double LLE, using a non-polar solvent followed by a more polar one, can be particularly effective.[11]

  • Protein Precipitation (PPT) with Phospholipid Removal Plates: While simple protein precipitation can be quick, it often leaves a high concentration of phospholipids in the sample.[5] Using specialized plates that combine protein precipitation with phospholipid removal can be a more effective and high-throughput option.[5][13]

Q5: Can stable isotope dilution (SID) help in overcoming matrix effects for this compound quantification?

A5: Yes, stable isotope dilution is considered the gold standard for accurate quantification in mass spectrometry, as it can effectively compensate for matrix effects.[14][15][16][17][18] This technique involves adding a known amount of a stable isotope-labeled version of this compound to your sample at the beginning of the sample preparation process. Since the labeled internal standard has nearly identical chemical and physical properties to the endogenous analyte, it will be affected by the matrix in the same way.[4] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved despite signal suppression or enhancement.

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
Low or no signal for this compound Ion suppression due to matrix effects.- Dilute the sample and re-inject. - Optimize the chromatographic separation to resolve the analyte from co-eluting matrix components. - Implement a more rigorous sample cleanup procedure (e.g., SPE, LLE) to remove interferences.[10][11]
Inefficient extraction of this compound.- Evaluate and optimize the extraction solvent and pH. - Ensure complete cell lysis or tissue homogenization.
Poor peak shape (e.g., tailing, fronting) Co-eluting matrix components interfering with chromatography.- Adjust the mobile phase gradient or composition. - Consider a different stationary phase for your analytical column (e.g., C18, C8).[8][19]
Buildup of matrix components on the analytical column.- Implement a column wash step after each run or batch. - Use a guard column to protect the analytical column.
High variability in signal intensity between injections Inconsistent matrix effects.- Use a stable isotope-labeled internal standard for normalization.[14][15][16] - Ensure consistent sample preparation across all samples.
Carryover from previous injections.- Optimize the autosampler wash procedure. - Inject a blank solvent after high-concentration samples.
Unexpected peaks or high background noise Presence of interfering substances from the matrix.- Improve the selectivity of the sample preparation method. - Use a more specific MS/MS transition for quantification.
Contamination from solvents, tubes, or other labware.- Use high-purity solvents. - Pre-wash all sample tubes and vials.[19]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol provides a general guideline for using SPE to clean up biological samples for this compound analysis. The specific sorbent and solvents should be optimized for your particular sample matrix and analyte.

Materials:

  • SPE cartridge (e.g., reversed-phase C18 or a specialized phospholipid removal sorbent)

  • Sample extract

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (to remove interferences)

  • Elution solvent (to elute this compound)

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.

  • Loading: Load the sample onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components, including many phospholipids.

  • Elution: Pass the elution solvent through the cartridge to collect the this compound.

  • The eluted sample is then typically dried down and reconstituted in a solvent compatible with the LC-MS system.

Protocol 2: Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantification of matrix effects.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B (Blank Matrix Extract): Process a blank matrix (a sample of the same type as your study samples but without the analyte) through your entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.

  • Analyze Samples: Analyze all three sets of samples by LC-MS.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample extraction Extraction sample->extraction Homogenization cleanup Sample Cleanup (SPE/LLE) extraction->cleanup Crude Extract lc LC Separation cleanup->lc Clean Extract ms MS/MS Detection lc->ms Separated Analytes quant Quantification ms->quant Raw Data results Results quant->results Analyte Concentration

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_flowchart start Inconsistent/Low Signal? check_matrix Assess Matrix Effect (Post-Extraction Spike) start->check_matrix matrix_present Matrix Effect Present? check_matrix->matrix_present optimize_prep Optimize Sample Prep (e.g., SPE, LLE) matrix_present->optimize_prep Yes no_matrix Check Other Factors (e.g., Instrument, Standard) matrix_present->no_matrix No optimize_lc Optimize Chromatography optimize_prep->optimize_lc use_is Use Stable Isotope Internal Standard optimize_lc->use_is end Problem Resolved use_is->end no_matrix->end

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

References

"enhancing the resolution of 15-Methyltricosanoyl-CoA in chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 15-Methyltricosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the chromatographic resolution of this and other long-chain branched-chain fatty acyl-CoAs.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Q1: What are the primary causes of poor resolution or peak broadening for this compound?

Poor resolution and broad peaks are common challenges in the analysis of long-chain acyl-CoAs. The primary causes can be categorized as follows:

  • Suboptimal Mobile Phase Composition: The elution strength of the mobile phase may be too weak or too strong, leading to either excessive retention and peak broadening or insufficient retention and co-elution.[1] For reversed-phase chromatography, the ratio of organic solvent (like acetonitrile (B52724) or methanol) to the aqueous buffer is critical.[2]

  • Inappropriate Stationary Phase: The choice of column is crucial. While C18 columns are generally effective for long-chain fatty acyl-CoAs, the specific chemistry of the stationary phase can significantly impact selectivity for branched-chain isomers.[3][4]

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar CoA moiety, leading to peak tailing.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or broadening.[1]

  • Extra-Column Volume: Excessive volume in tubing and connections between the injector, column, and detector can cause peak dispersion and broadening.[1]

  • Non-Optimal Temperature and Flow Rate: Column temperature affects solvent viscosity and mass transfer kinetics, while the flow rate influences the time available for separation. Both must be optimized.[3]

Q2: My this compound peak is tailing significantly. How can I improve the peak shape?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[1] Here are several strategies to mitigate this issue:

  • Mobile Phase Modification:

    • Adjust pH: Use a buffer to control the pH of the mobile phase. For acyl-CoAs, a slightly acidic pH (e.g., pH 4.9) can suppress the ionization of free silanol groups on the column, reducing secondary interactions.[5]

    • Add an Ion-Pairing Reagent: While not always necessary, a low concentration of an ion-pairing reagent can be used to mask silanol groups.

    • Use Mobile Phase Modifiers: Additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can improve peak shape and ionization efficiency in mass spectrometry.[6]

  • Column Selection:

    • Use an End-Capped Column: Modern, high-quality columns are typically well end-capped to minimize exposed silanols.

    • Consider a Different Stationary Phase: A column with a different chemistry, such as a charged surface hybrid (CSH) C18, can offer alternative selectivity and improved peak shape for polar analytes.[3][7]

  • Sample Dilution: Reduce the amount of sample injected to rule out mass overload as a cause of tailing.[1]

Q3: I am struggling to separate this compound from a closely related straight-chain isomer. What steps can I take to improve selectivity?

Improving selectivity (the separation factor, α) is the most effective way to enhance resolution between two co-eluting peaks.[8][9]

  • Optimize the Stationary Phase: This is the most critical factor influencing selectivity.[8] For long-chain branched-chain fatty acids, a reversed-phase C18 column is a good starting point.[4] However, other phases might offer better selectivity.

  • Modify the Mobile Phase Composition:

    • Change the Organic Solvent: Switching from acetonitrile to methanol, or using a ternary mixture (e.g., acetonitrile/methanol/water), can alter selectivity.[2]

    • Optimize the Gradient: Adjusting the gradient slope is crucial. A shallower gradient provides more time for separation and can significantly improve the resolution of closely eluting compounds.[9]

  • Adjust the Column Temperature: Changing the temperature can have a differential effect on the retention of the two isomers, thereby altering selectivity. A systematic evaluation of different temperatures is recommended.[3]

Frequently Asked Questions (FAQs)

Q1: Which chromatographic mode is best for analyzing this compound?

Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) is the most common and effective method for separating long-chain acyl-CoAs based on their hydrophobicity.[7] UHPLC offers the advantage of higher efficiency and resolution compared to traditional HPLC.[3]

Q2: Should I use isocratic or gradient elution?

For complex samples or when analyzing compounds with a wide range of polarities, gradient elution is almost always necessary.[9] For a very long-chain compound like this compound, a gradient starting with a higher aqueous content and ramping to a high organic content is required to ensure it elutes as a sharp peak in a reasonable time.[5]

Q3: What type of column is recommended for this compound?

A high-quality reversed-phase C18 column is the standard choice.[3] Specifically, columns like the Acquity UPLC CSH C18 have shown good potential for the selectivity of long-chain branched-chain fatty acid isomers.[4][7] These columns are designed to provide good peak shape for challenging compounds.

Q4: How should I prepare my sample for analysis?

A robust extraction and purification protocol is essential. An established method involves homogenizing tissue samples in a buffer, followed by extraction with organic solvents like isopropanol (B130326) and acetonitrile. Solid-phase extraction (SPE) using an oligonucleotide purification column or a C18 cartridge can then be used to purify and concentrate the acyl-CoAs before injection.[5] Ensure the final sample is fully dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.[1]

Q5: What detection method is most suitable?

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred detection method due to its high sensitivity and specificity.[10] Acyl-CoAs exhibit characteristic fragmentation patterns, such as the neutral loss of 507 Da in positive ion mode, which can be used for selective detection and quantification via Multiple Reaction Monitoring (MRM).[11][12][13] UV detection at 260 nm is also possible due to the adenine (B156593) moiety of CoA, but it is less sensitive and specific than MS.[5]

Quantitative Data Summary

The following table summarizes the effects of key chromatographic parameters on the resolution of long-chain branched-chain fatty acyl-CoAs.

ParameterRecommended Setting/ChangeExpected Impact on ResolutionReference
Stationary Phase Reversed-Phase C18 (e.g., Acquity CSH C18)High potential for selectivity of long-chain isomers.[3][4]
Mobile Phase: Organic Acetonitrile or MethanolChanging the solvent alters selectivity (α).[2]
Mobile Phase: Gradient Employ a shallow gradientIncreases separation time for closely eluting peaks, improving resolution.[9]
Mobile Phase: pH Slightly acidic (e.g., pH 4.9 with phosphate (B84403) buffer)Suppresses silanol interactions, improving peak shape and resolution.
Column Temperature Optimize (e.g., test range from 30-65 °C)Affects selectivity and efficiency; higher temperatures can improve peak shape.[6]
Flow Rate Optimize based on column dimensionsLower flow rates can increase resolution but also analysis time.[2]
Injection Volume Keep low / dilute samplePrevents column overload, which causes peak fronting and loss of resolution.[1]

Experimental Protocols

Protocol 1: Representative UHPLC-MS/MS Method for this compound

This protocol is a representative method based on established procedures for long-chain acyl-CoAs.[3][5][7]

  • Chromatographic System:

    • Column: Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄), pH 4.9 in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 50 °C.

    • Injection Volume: 5 µL.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.01090
18.01090
18.1955
22.0955
  • Mass Spectrometry Detection (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): Determined by the molecular weight of this compound [M+H]⁺.

    • Product Ion (Q3): Monitor for characteristic fragments, such as the fragment corresponding to a neutral loss of 507 Da.[12][13]

    • Collision Energy: Optimize for the specific instrument and analyte.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Tissue Homogenization p2 Solvent Extraction (Isopropanol/Acetonitrile) p1->p2 p3 Solid-Phase Extraction (SPE) Purification p2->p3 p4 Solvent Evaporation & Reconstitution p3->p4 a1 UHPLC Separation (C18 Column, Gradient Elution) p4->a1 a2 ESI+ Ionization a1->a2 a3 Tandem MS Detection (MRM Scan) a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2 troubleshooting_workflow start Poor Resolution Observed q1 Are peaks broad or tailing? start->q1 q2 Are peaks co-eluting? q1->q2 No a1_yes Check for Secondary Interactions - Adjust mobile phase pH - Use end-capped column q1->a1_yes Yes a2_yes Optimize Selectivity (α) - Change organic solvent - Adjust gradient slope - Modify temperature q2->a2_yes Yes a2_no Problem Resolved q2->a2_no No a1_yes->q2 a1_no Check for Overload - Reduce injection volume a1_no->q2

References

Technical Support Center: Overcoming Low Abundance Issues for 15-Methyltricosanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the detection and quantification of low-abundance lipids like 15-Methyltricosanoyl-CoA can be a significant analytical challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low-abundance this compound?

The primary challenges in detecting this compound stem from its inherently low concentration in most biological samples. This is often compounded by its physicochemical properties, leading to:

  • Poor ionization efficiency in mass spectrometry (MS).

  • Co-elution with more abundant lipids , leading to ion suppression.

  • Losses during sample preparation due to its lipophilic nature and potential for adsorption to surfaces.

  • Lack of commercially available standards for method development and quantification.

Q2: What is the general analytical workflow for detecting this compound?

A typical workflow involves sample extraction, optional enrichment and derivatization, followed by detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Result Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Enrichment Enrichment (SPE) Extraction->Enrichment Derivatization Derivatization Enrichment->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Analysis LCMS->Data Quantification Quantification Data->Quantification

General workflow for this compound analysis.

Troubleshooting Guides

Guide 1: Low or No Signal Detected

This is a common and frustrating issue. A systematic approach is key to identifying the root cause.[1][2]

Troubleshooting Steps:

  • Isolate the problem: Determine if the issue lies with the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS).[2]

    • Action: Prepare a fresh, known concentration of a related standard (if available) and inject it directly into the mass spectrometer (infusion). If a signal is observed, the issue is likely with the LC system or sample preparation. If no signal is seen, the problem is with the MS or the standard itself.

  • Check the Mass Spectrometer:

    • Action: Ensure the MS is properly tuned and calibrated. Verify that the correct MRM transitions for this compound are being monitored. For acyl-CoAs, a characteristic neutral loss of 507 Da (the phospho-ADP moiety) is a common fragmentation pattern to target.[3][4][5]

  • Evaluate the LC System:

    • Action: Check for leaks, ensure proper mobile phase composition and flow rate, and inspect the column for degradation. A gradual decline in signal over several runs can indicate column fouling.[1]

  • Review Sample Preparation:

    • Action: Inefficient extraction is a major cause of low signal. Ensure complete cell lysis and sufficient mixing during extraction. Consider if the analyte is being lost during solvent evaporation steps.

Start Low/No Signal Isolate Isolate Problem (Sample Prep, LC, or MS?) Start->Isolate StandardInfusion Infuse Standard Isolate->StandardInfusion CheckMS Check MS (Tune, Calibrate, MRM) CheckLC Check LC (Leaks, Flow, Column) CheckSamplePrep Check Sample Prep (Extraction, Evaporation) SignalOK Signal OK? StandardInfusion->SignalOK MS_Issue MS or Standard Issue SignalOK->MS_Issue No LC_Sample_Issue LC or Sample Prep Issue SignalOK->LC_Sample_Issue Yes MS_Issue->CheckMS LC_Sample_Issue->CheckLC LC_Sample_Issue->CheckSamplePrep BCAA Branched-Chain Amino Acids (e.g., Leucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_AcylCoA Branched-Chain Acyl-CoA Primers BCKA->BC_AcylCoA Decarboxylation Elongation Fatty Acid Elongation Cycles BC_AcylCoA->Elongation Target This compound Elongation->Target

References

Technical Support Center: Acyl-CoA Synthetase Activity with Branched Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acyl-CoA synthetase (ACS) activity and branched-chain substrates. This resource provides troubleshooting guidance and answers to frequently asked questions to help you refine your experimental protocols and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

ProblemPossible CausesSuggested Solutions
Low or No Enzyme Activity Suboptimal Substrate Concentration: The affinity (Km) of the enzyme for the branched substrate may be significantly different from that of straight-chain fatty acids.[1]- Perform a substrate titration experiment to determine the optimal concentration range for your specific branched-chain fatty acid. - Ensure the substrate concentration is not so high that it causes substrate inhibition.
Incorrect Reaction pH or Temperature: Enzyme activity is highly dependent on pH and temperature.[2][3] The optimal conditions for a branched substrate may differ from those for a straight-chain substrate.- Determine the optimal pH for your enzyme with the branched substrate by testing a range of pH values. - Optimize the reaction temperature. While many assays are run at 37°C, some enzymes may have different temperature optima.[4]
Enzyme Instability: The purified enzyme may have lost activity due to improper storage or handling.- Ensure the enzyme is stored at the recommended temperature and in a suitable buffer. - Avoid repeated freeze-thaw cycles. - Include stabilizing agents like glycerol (B35011) in the storage buffer if necessary.
Presence of Inhibitors: The reaction mixture may contain inhibitors of the acyl-CoA synthetase.- Be aware of common inhibitors such as Triacsin C, N-Ethylmaleimide, and high concentrations of Coenzyme A which can act as a feedback inhibitor.[5] - If using a coupled assay, ensure that none of the components from the primary reaction are inhibiting the coupling enzymes.[1]
Poor Substrate Solubility: Branched-chain fatty acids, especially longer ones, may have limited solubility in aqueous assay buffers, reducing their availability to the enzyme.[6][7][8]- Prepare the branched-chain fatty acid substrate in a suitable solvent (e.g., ethanol (B145695) or DMSO) and add it to the reaction mixture with vigorous mixing. Ensure the final solvent concentration does not inhibit the enzyme. - Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility and delivery of the fatty acid to the enzyme.[4] - The use of detergents like Triton X-100 can also aid in solubilization, but their concentration must be optimized as they can also inhibit the enzyme.
High Background Signal Contamination of Reagents: Reagents may be contaminated with compounds that interfere with the assay's detection method.- Use high-purity reagents. - Run a "no enzyme" control to determine the background signal from the reagents alone. - For spectrophotometric assays, ensure there is no interfering absorbance from the substrate or other components at the detection wavelength.
Non-enzymatic Reaction: The observed signal may be due to a non-enzymatic reaction between the substrates.- Run a control reaction without the enzyme to quantify the rate of the non-enzymatic reaction. Subtract this rate from the rate observed in the presence of the enzyme.
Inconsistent or Irreproducible Results Pipetting Errors: Inaccurate pipetting of small volumes of enzyme or substrates can lead to significant variability.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting variations between samples.
Assay Not in Linear Range: The reaction may be proceeding too quickly, or the product concentration may be outside the linear range of the detection method.- Measure enzyme activity at multiple time points to ensure the reaction rate is linear. - If the activity is too high, reduce the enzyme concentration or the reaction time. - For endpoint assays, ensure the final product concentration is within the linear range of the standard curve.
Instability of a Coupled Enzyme System: If using a coupled assay, the instability of one of the coupling enzymes can lead to variable results.- Ensure all enzymes in the coupled system are active and present in sufficient quantities so they are not rate-limiting.[1]

Frequently Asked Questions (FAQs)

Q1: My acyl-CoA synthetase shows high activity with straight-chain fatty acids but very low activity with my branched-chain substrate. What could be the reason?

A1: This is a common observation and can be attributed to the substrate specificity of the enzyme. The active site of an acyl-CoA synthetase is structured to accommodate a specific range of fatty acid chain lengths and structures.[9] Branched chains can introduce steric hindrance, preventing the substrate from binding effectively to the active site. It has been shown that rational mutagenesis of the carboxylate binding pocket can alter the substrate specificity of an acetyl-CoA synthetase to accept longer linear or branched-chain substrates.[10]

Q2: How can I improve the solubility of my branched-chain fatty acid in the assay buffer?

A2: Improving the solubility of hydrophobic substrates is crucial for accurate enzyme kinetics. Here are a few approaches:

  • Use of a carrier protein: Bovine serum albumin (BSA) is commonly used to bind and solubilize fatty acids in aqueous solutions, facilitating their presentation to the enzyme.[4]

  • Organic co-solvents: You can dissolve the fatty acid in a small amount of an organic solvent like ethanol or DMSO before adding it to the reaction mixture. However, you must test the effect of the final solvent concentration on your enzyme's activity.

  • Detergents: Non-ionic detergents such as Triton X-100 can be used to create micelles that solubilize the fatty acid. It is important to use a concentration above the critical micelle concentration (CMC) but below a level that might denature the enzyme.

Q3: Which assay method is most suitable for measuring acyl-CoA synthetase activity with branched substrates?

A3: The choice of assay method depends on the specific requirements of your experiment, such as sensitivity, throughput, and the availability of labeled substrates.

  • Radiometric Assays: These are highly sensitive and directly measure the formation of the radiolabeled acyl-CoA product.[4] This method is suitable if you have access to a radiolabeled version of your branched-chain fatty acid.

  • Spectrophotometric Assays: These are often coupled enzyme assays that monitor the change in absorbance of a product like NADH.[10] They are convenient for continuous monitoring of the reaction rate. However, you need to ensure that the branched substrate or its product does not interfere with the coupling enzymes.

  • Fluorometric Assays: These assays, often available as kits, are highly sensitive and suitable for high-throughput screening.[11] They typically involve a series of coupled enzymatic reactions that produce a fluorescent product.

  • LC-MS/MS Methods: This is a highly specific and sensitive method that directly detects and quantifies the formation of the branched-chain acyl-CoA.[12] It is particularly useful for complex samples and for validating results from other methods.

Q4: Can I adapt a standard protocol for long-chain acyl-CoA synthetase to use with my branched substrate?

A4: Yes, you can often adapt a standard protocol, but you will likely need to optimize several parameters. Pay close attention to:

  • Substrate concentration: As mentioned, the optimal concentration may be different.

  • pH and temperature: The enzyme's optimal conditions might shift with a different substrate.

  • Cofactor concentrations: Ensure that ATP and Coenzyme A are not limiting.

  • Enzyme concentration: You may need to use a higher enzyme concentration if the activity with the branched substrate is significantly lower.

Q5: Are there any known acyl-CoA synthetases that are particularly active with branched-chain fatty acids?

A5: Yes, some acyl-CoA synthetases have been shown to have activity towards branched-chain substrates. For example, certain isoforms may have a broader substrate specificity.[13] Additionally, research has shown that the substrate specificity of some acyl-CoA synthetases can be engineered to better accommodate branched-chain fatty acids.[10]

Experimental Protocols

Spectrophotometric Coupled Enzyme Assay

This protocol is adapted for measuring ACS activity with a branched-chain fatty acid by monitoring the consumption of NADH.

Principle: The formation of AMP, a product of the acyl-CoA synthetase reaction, is coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm is proportional to the ACS activity.[10]

Reaction Scheme:

  • Branched-Chain Fatty Acid + ATP + CoA --(Acyl-CoA Synthetase)--> Branched-Chain Acyl-CoA + AMP + PPi

  • AMP + ATP --(Myokinase)--> 2 ADP

  • 2 ADP + 2 Phosphoenolpyruvate --(Pyruvate Kinase)--> 2 ATP + 2 Pyruvate

  • 2 Pyruvate + 2 NADH + 2 H+ --(Lactate Dehydrogenase)--> 2 Lactate + 2 NAD+

Reagents:

  • Tris-HCl buffer (pH 7.5)

  • ATP

  • Coenzyme A (CoA)

  • Branched-chain fatty acid substrate

  • MgCl2

  • KCl

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Myokinase

  • Pyruvate kinase

  • Lactate dehydrogenase

  • Acyl-CoA Synthetase enzyme sample

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, ATP, PEP, NADH, myokinase, pyruvate kinase, and lactate dehydrogenase.

  • Add the branched-chain fatty acid substrate to the reaction mixture.

  • Initiate the reaction by adding the acyl-CoA synthetase enzyme sample.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation (extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

LC-MS/MS Method for Branched-Chain Acyl-CoA Detection

This protocol provides a framework for the sensitive and specific quantification of branched-chain acyl-CoA products.

Principle: The branched-chain acyl-CoA product is separated from other reaction components by liquid chromatography and then detected and quantified by tandem mass spectrometry.[12]

Sample Preparation:

  • Perform the acyl-CoA synthetase reaction as described in other protocols.

  • Stop the reaction by adding an organic solvent (e.g., acetonitrile) or acid (e.g., perchloric acid).

  • Centrifuge to pellet the precipitated protein.

  • The supernatant containing the acyl-CoA can be further purified using solid-phase extraction (SPE) if necessary to remove interfering substances.[12]

  • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.

LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) or by using a high pH mobile phase with ammonium (B1175870) hydroxide (B78521) to achieve good separation of acyl-CoAs.

  • Tandem Mass Spectrometry:

    • Use positive electrospray ionization (ESI+).

    • Monitor the specific precursor-to-product ion transitions for your branched-chain acyl-CoA. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 5'-ADP moiety.

    • Include an internal standard (e.g., a stable isotope-labeled version of your analyte or an odd-chain acyl-CoA) for accurate quantification.

Data Analysis:

  • Generate a standard curve using known concentrations of the branched-chain acyl-CoA.

  • Quantify the amount of product in your samples by comparing their peak areas to the standard curve.

Data Presentation

Table 1: Comparison of Kinetic Parameters for a Hypothetical Acyl-CoA Synthetase with Straight-Chain and Branched-Chain Substrates

SubstrateKm (µM)Vmax (nmol/min/mg)kcat/Km (M⁻¹s⁻¹)
Palmitic Acid (C16:0)101001.7 x 10⁵
2-Methylpalmitic Acid50206.7 x 10³
14-Methylpentadecanoic Acid35452.1 x 10⁴

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Acyl-CoA Synthetase Reaction Incubation Enzyme->Reaction Substrate Branched-Chain Fatty Acid Substrate->Reaction Cofactors ATP, CoA, Mg2+ Cofactors->Reaction Spectrophotometry Spectrophotometric Assay Reaction->Spectrophotometry Coupled Reaction LCMS LC-MS/MS Analysis Reaction->LCMS Direct Quantification Kinetics Kinetic Parameter Calculation Spectrophotometry->Kinetics LCMS->Kinetics

Caption: General experimental workflow for measuring acyl-CoA synthetase activity.

Troubleshooting_Logic Start Low or No Activity? Check_Substrate Optimize Substrate Concentration & Solubility Start->Check_Substrate Check_Conditions Optimize pH and Temperature Start->Check_Conditions Check_Enzyme Verify Enzyme Activity & Stability Start->Check_Enzyme Check_Inhibitors Identify and Remove Potential Inhibitors Start->Check_Inhibitors Success Activity Restored Check_Substrate->Success Check_Conditions->Success Check_Enzyme->Success Check_Inhibitors->Success

Caption: Troubleshooting logic for low enzyme activity with branched substrates.

References

"preventing degradation of 15-Methyltricosanoyl-CoA during sample prep"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 15-Methyltricosanoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound, like other long-chain acyl-CoAs, is susceptible to degradation through two main pathways:

  • Enzymatic Degradation: Endogenous enzymes such as acyl-CoA hydrolases (thioesterases) can cleave the thioester bond, releasing Coenzyme A and the free fatty acid.

  • Chemical Instability: The thioester bond is prone to hydrolysis, especially at non-optimal pH and temperatures. Acyl-CoAs are also susceptible to oxidation.

Q2: At what temperature should I store my samples and extracts containing this compound?

A2: For long-term stability, samples and extracts should be stored at -80°C. For short-term storage during sample preparation, it is crucial to keep samples on ice at all times to minimize enzymatic activity and chemical degradation. Reconstituted extracts should be analyzed as soon as possible.

Q3: What type of storage tubes should I use for my samples?

A3: It is recommended to use glass vials with Teflon-lined caps (B75204) for storing organic solutions of lipids to prevent leaching of impurities from plastic tubes. For aqueous samples, polypropylene (B1209903) tubes are acceptable.

Q4: Can I use common laboratory reagents like DTT or β-mercaptoethanol in my sample preparation?

A4: No, reagents containing sulfhydryl groups (e.g., dithiothreitol, β-mercaptoethanol) should be avoided as they can interfere with assays and potentially react with the thioester bond of the acyl-CoA.

Q5: What is a suitable internal standard for quantifying this compound?

A5: The ideal internal standard is a stable isotope-labeled version of this compound. However, if this is not available, odd-chain fatty acyl-CoAs such as heptadecanoyl-CoA (C17:0) are a good alternative as they are typically absent in biological samples.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Signal of this compound Sample Degradation: The molecule is inherently unstable.Ensure rapid quenching of metabolic activity in your sample (e.g., flash-freezing in liquid nitrogen). Keep samples on ice throughout the entire preparation process. Store extracts as dry pellets at -80°C and reconstitute just before analysis.[1]
Inefficient Extraction: The chosen solvent may not be optimal for this very-long-chain fatty acyl-CoA.For a broad range of acyl-CoAs, an 80% methanol (B129727) solution has been shown to be effective.[1] A mixture of acetonitrile (B52724)/isopropanol can also be used.[2] Avoid strong acids in the primary extraction solvent.
Analyte Loss on Surfaces: The phosphate (B84403) groups on acyl-CoAs can adhere to glass and metal surfaces.Consider derivatization of the phosphate group, for example, through methylation, to reduce analyte loss.[3]
Poor Peak Shape in LC-MS Analysis Suboptimal Chromatographic Conditions: The long acyl chain can cause peak tailing.Use a C18 reversed-phase column with a mobile phase containing a volatile buffer salt (e.g., 10 mM ammonium (B1175870) acetate) and a small amount of acid (e.g., 0.1% formic acid). A gradient from a low to a high percentage of organic solvent (e.g., acetonitrile or methanol) is typically required to elute long-chain species.
Inappropriate Reconstitution Solvent: The sample may not be fully solubilized or may be degrading in the solvent.Reconstitute the dried extract in a solvent suitable for LC-MS analysis, such as 50% methanol in water with a low concentration of ammonium acetate.[4] For very-long-chain species, a higher percentage of organic solvent in the reconstitution solution may be necessary.
Inaccurate or Imprecise Quantification Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte.A solid-phase extraction (SPE) step can provide a cleaner extract.[4] However, be aware that SPE can lead to the loss of some acyl-CoA species.[1] Construct calibration curves in a matrix that closely matches your samples.
Lack of a Suitable Internal Standard: Variations in extraction efficiency and instrument response are not being accounted for.Use a stable isotope-labeled internal standard if available. If not, use an odd-chain acyl-CoA like heptadecanoyl-CoA.[1] The internal standard should be added at the very beginning of the sample preparation process.

Quantitative Data

The abundance of acyl-CoAs can vary significantly between different cell lines and tissues. Below is a summary of reported acyl-CoA concentrations in various human cell lines to provide a general reference.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[5]MCF7 (pmol/mg protein)[5]RAW264.7 (pmol/mg protein)[5]
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~10~3
C18:1-CoA-~7~2

Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability.[5]

Experimental Protocols

Protocol 1: Extraction of this compound using Solvent Precipitation

This protocol is a rapid and effective method for extracting a broad range of acyl-CoAs from cultured cells or tissues.

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water). Ensure the volume is sufficient to completely immerse the sample. Add your internal standard at this stage.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[4]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted acyl-CoAs, into a new tube.[4]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[4]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium acetate.[4]

Protocol 2: LC-MS/MS Analysis of this compound

This is a general workflow for the analysis of fatty acyl-CoA extracts.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoA analysis.

    • Analysis Mode: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. The transition would be the precursor ion (the m/z of this compound) to a specific product ion.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Start: Frozen Sample homogenize Homogenize in Cold Solvent (+ Internal Standard) start->homogenize precipitate Protein Precipitation (Vortex) homogenize->precipitate centrifuge Centrifuge (14,000 x g, 4°C) precipitate->centrifuge collect Collect Supernatant centrifuge->collect dry Dry Under Nitrogen collect->dry reconstitute Reconstitute for LC-MS dry->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_processing Data Processing lc_ms->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for the extraction and analysis of this compound.

degradation_pathways cluster_degradation Degradation Factors cluster_products Degradation Products acyl_coa This compound ffa Free Fatty Acid acyl_coa->ffa Hydrolysis coa Coenzyme A acyl_coa->coa Hydrolysis enzymatic Enzymatic Activity (e.g., Thioesterases) enzymatic->ffa chemical Chemical Instability chemical->ffa

Caption: Key factors leading to the degradation of this compound.

References

Technical Support Center: Improving the Efficiency of 15-Methyltricosanoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 15-Methyltricosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your extraction protocols from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound?

A1: this compound is a very-long-chain fatty acyl-CoA (VLCFA-CoA), and its extraction presents several challenges. Due to its long acyl chain, it has low aqueous solubility. Furthermore, like other acyl-CoAs, it is susceptible to enzymatic and chemical degradation. Key challenges include ensuring complete cell lysis and extraction from complex matrices, preventing degradation during sample preparation, and minimizing loss during purification steps.

Q2: What is the best way to store samples to prevent degradation of this compound?

A2: For optimal stability, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. It is crucial to minimize freeze-thaw cycles as they can compromise the integrity of the analyte. When ready for extraction, samples should be processed quickly on ice.

Q3: Which internal standard is most appropriate for the quantification of this compound?

A3: The ideal internal standard is a stable isotope-labeled version of this compound. However, these are often not commercially available. A suitable alternative is an odd-chain very-long-chain fatty acyl-CoA that is not naturally present in the sample, such as C25:0-CoA.[1] The internal standard should be added as early as possible in the extraction process to account for any loss during sample preparation.

Q4: What type of chromatography is best suited for the analysis of this compound?

A4: Reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective method for the analysis of very-long-chain acyl-CoAs.[2][3] A C18 column is typically used with a gradient elution of an aqueous buffer and an organic solvent like acetonitrile (B52724).

Troubleshooting Guide

Issue 1: Low Yield of this compound

Low recovery of your target analyte can be a significant issue. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Incomplete Cell Lysis Ensure thorough homogenization of the tissue or cells. For tissues, a glass homogenizer is recommended. Optimize the ratio of extraction solvent to sample weight; a 20-fold excess of solvent is often suggested.
Analyte Degradation Work quickly and keep samples on ice at all times. Use high-purity solvents and consider adding antioxidants to the extraction buffer.
Inefficient Extraction The choice of extraction solvent is critical. A common method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile and isopropanol (B130326).[2]
Poor Recovery from SPE Ensure the solid-phase extraction (SPE) column is properly conditioned and not allowed to dry out before sample loading. Optimize the wash and elution steps; a common issue is the use of a wash solvent that is too strong and elutes the analyte.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_lysis Is cell lysis complete? start->check_lysis optimize_lysis Optimize homogenization method and solvent-to-sample ratio. check_lysis->optimize_lysis No check_degradation Is analyte degradation suspected? check_lysis->check_degradation Yes optimize_lysis->check_degradation improve_handling Work on ice, use fresh solvents, minimize processing time. check_degradation->improve_handling Yes check_extraction Is the extraction solvent appropriate? check_degradation->check_extraction No improve_handling->check_extraction optimize_extraction Test different solvent systems (e.g., acidic buffer with acetonitrile/isopropanol). check_extraction->optimize_extraction No check_spe Is SPE recovery low? check_extraction->check_spe Yes optimize_extraction->check_spe optimize_spe Optimize SPE conditioning, wash, and elution steps. check_spe->optimize_spe Yes success Yield Improved check_spe->success No optimize_spe->success

Caption: Troubleshooting workflow for low extraction yield.

Issue 2: High Variability in Quantification

High variability between replicate samples can obscure meaningful biological differences.

Potential Cause Recommended Solution
Inconsistent Sample Handling Ensure all samples are processed in a standardized manner, with consistent timing for each step.
Matrix Effects in MS Analysis Matrix effects can suppress or enhance the ionization of the analyte. Ensure adequate chromatographic separation from interfering compounds. A stable isotope-labeled internal standard is the best way to correct for matrix effects.
Inaccurate Pipetting Due to the low concentrations of the analyte, small errors in pipetting can lead to large variations. Use calibrated pipettes and consider using a master mix for the addition of internal standards.

Experimental Protocols

Protocol 1: Extraction of this compound from Animal Tissue

This protocol is adapted from methods for long-chain acyl-CoA extraction.[2][3]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., C25:0-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2 mL of isopropanol and homogenize again.

    • Add 4 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.

    • Vortex for 5 minutes.

  • Phase Separation:

    • Centrifuge the homogenate at 2,000 x g for 5 minutes at 4°C.

    • Collect the upper organic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with 1 mL of methanol, followed by 1 mL of water, and then 1 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Dilute the collected organic phase with 10 mL of 100 mM KH2PO4 buffer (pH 4.9) and load it onto the SPE column.

    • Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of water.

    • Elute the acyl-CoAs with 1 mL of methanol containing 2% ammonium hydroxide.

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

Experimental Workflow for Tissue Extraction

tissue_extraction_workflow sample Frozen Tissue Sample (~100 mg) homogenize Homogenize in KH2PO4 buffer with Internal Standard sample->homogenize add_solvents Add Isopropanol, Acetonitrile, and (NH4)2SO4 homogenize->add_solvents vortex Vortex for 5 minutes add_solvents->vortex centrifuge Centrifuge at 2,000 x g for 5 min vortex->centrifuge collect_supernatant Collect Upper Organic Phase centrifuge->collect_supernatant spe Solid-Phase Extraction (Weak Anion Exchange) collect_supernatant->spe dry_down Dry Under Nitrogen spe->dry_down reconstitute Reconstitute for LC-MS Analysis dry_down->reconstitute

Caption: General workflow for acyl-CoA extraction from tissue.

Quantitative Data

The following table presents representative concentrations of various long-chain acyl-CoAs in different biological matrices. Note that the concentration of this compound will need to be determined experimentally.

Acyl-CoA Species Matrix Concentration (pmol/mg protein) Reference
C16:0-CoARat Liver~30[3]
C18:0-CoARat Liver~15[3]
C18:1-CoARat Liver~25[3]
C18:2-CoARat Liver~10[3]
C16:0-CoAMCF7 Cells~12[4]
C18:0-CoAMCF7 Cells~4[4]

Mass Spectrometry Parameters for Very-Long-Chain Acyl-CoAs

For analysis by tandem mass spectrometry, multiple reaction monitoring (MRM) is typically used. The precursor ion is the protonated molecule [M+H]+, and a common product ion results from the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion of the CoA molecule (507.0 Da).[1][5]

Theoretical Mass of this compound:

  • 15-Methyltricosanoic acid (C24H48O2): Molecular Weight = 384.6 g/mol

  • Coenzyme A (C21H36N7O16P3S): Molecular Weight = 767.5 g/mol

  • This compound (C45H82N7O17P3S): Molecular Weight = 1133.1 g/mol

  • [M+H]+: 1134.1 m/z

  • Product Ion [M+H - 507.0]+: 627.1 m/z

Logical Relationship for MS Detection

ms_detection_logic precursor This compound [M+H]+ = 1134.1 m/z fragmentation Collision-Induced Dissociation precursor->fragmentation product_ion Acyl Chain Fragment [M+H - 507.0]+ = 627.1 m/z fragmentation->product_ion neutral_loss Neutral Loss of CoA Fragment (507.0 Da) fragmentation->neutral_loss

Caption: Fragmentation logic for MS/MS detection.

References

"troubleshooting low signal-to-noise for 15-Methyltricosanoyl-CoA in MS"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low signal-to-noise issues encountered during the mass spectrometry (MS) analysis of 15-Methyltricosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound in LC-MS analysis?

A1: Low signal intensity for very-long-chain acyl-CoAs (VLC-ACoAs) like this compound can arise from several factors:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis, particularly in non-acidic aqueous solutions.

  • Inefficient Ionization: The large and complex structure of this compound can lead to poor ionization efficiency in the MS source.

  • Ion Suppression: Components from a complex biological matrix can co-elute with the analyte and interfere with its ionization, a phenomenon known as matrix effects.[1]

  • Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions, or inadequate collision energy, can result in poor sensitivity.

  • Chromatographic Issues: Poor peak shape, such as broadening or tailing, can decrease the signal-to-noise ratio.[2] This can be due to column contamination or overload.[2]

Q2: How can I improve the ionization efficiency of this compound?

A2: To enhance ionization efficiency, consider the following:

  • Mobile Phase Composition: The choice of mobile phase is critical. For acyl-CoAs, a mobile phase at a high pH (around 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient has been shown to be effective for separation on a C18 reversed-phase column.[3][4]

  • Ionization Mode: Positive electrospray ionization (ESI) mode is generally more sensitive for the analysis of long-chain acyl-CoAs.[5]

  • Source Parameters: Optimize ESI source parameters, such as capillary voltage, gas flow, and temperature, to ensure maximal production and transfer of gas-phase ions.[6] Be cautious with thermally labile analytes to prevent degradation in the source.[6]

Q3: What are the expected precursor and product ions for this compound in MS/MS analysis?

A3: Based on its chemical formula (C45H82N7O17P3S) and molecular weight (1118.16 g/mol ), the following ions can be expected in positive ion mode:

  • Precursor Ion [M+H]⁺: The protonated molecule will have a mass-to-charge ratio (m/z) of approximately 1119.16.

  • Characteristic Neutral Loss: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[3][4][7]

  • Product Ion: The most abundant product ion would therefore be expected at an m/z corresponding to [M+H-507]⁺.

Q4: Can my sample preparation method be the cause of low signal?

A4: Absolutely. The extraction and cleanup of this compound are critical steps. Inefficient extraction, sample degradation, or the presence of contaminants can all negatively impact signal intensity.[1] A robust sample preparation protocol is essential for reliable quantification.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving low signal issues with this compound.

Diagram: Troubleshooting Workflow for Low MS Signal

TroubleshootingWorkflow Troubleshooting Workflow for Low Signal-to-Noise start Low Signal-to-Noise Observed check_ms Check MS Performance (Infuse Standard) start->check_ms ms_ok MS Signal OK? check_ms->ms_ok check_lc Investigate LC System (Check pressure, leaks, column) ms_ok->check_lc Yes ms_issue Troubleshoot MS (Clean source, check detector) ms_ok->ms_issue No lc_ok LC System OK? check_lc->lc_ok check_sample_prep Review Sample Preparation (Extraction, cleanup, stability) lc_ok->check_sample_prep Yes lc_issue Troubleshoot LC (Flush system, replace column) lc_ok->lc_issue No sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok optimize_ms Optimize MS Parameters (Source, fragmentation) sample_prep_ok->optimize_ms Yes sample_prep_issue Optimize Sample Prep (Modify protocol) sample_prep_ok->sample_prep_issue No resolve Problem Resolved optimize_ms->resolve ms_issue->resolve lc_issue->resolve sample_prep_issue->resolve

Caption: A logical workflow for troubleshooting low LC-MS signal.

Quantitative Data Summary

The following tables provide an example of expected mass transitions and typical LC-MS parameters for very-long-chain acyl-CoAs. These should be adapted and optimized for your specific instrument and experimental conditions.

Table 1: Mass Spectrometry Parameters for this compound

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺ (m/z)1119.16
Product Ion (Q3) [M+H-507]⁺ (m/z)612.16
Dwell Time (ms)100-200
Collision Energy (eV)30-50 (Requires Optimization)
Capillary Voltage (kV)3.0-4.5

Table 2: Example Liquid Chromatography Parameters

ParameterValue
ColumnC18 Reversed-Phase (e.g., 2.1 x 150 mm, 1.7 µm)
Mobile Phase A15 mM Ammonium Hydroxide in Water
Mobile Phase B15 mM Ammonium Hydroxide in Acetonitrile
Flow Rate0.3-0.5 mL/min
GradientStart at 20% B, increase to 95% B over 15 min
Column Temperature40-50 °C

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from methods for long-chain acyl-CoA analysis and should be optimized for your specific cell type and experimental goals.[8][9]

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Lysis and Protein Precipitation:

    • Resuspend the cell pellet in 200 µL of ice-cold deionized water containing 0.6% formic acid.[8]

    • Add 800 µL of acetonitrile to precipitate proteins.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) Cleanup (Optional, but recommended for complex matrices):

    • Condition an Oasis HLB SPE cartridge (or similar) with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase conditions for LC-MS analysis.

Diagram: Experimental Workflow for Acyl-CoA Analysis

ExperimentalWorkflow Experimental Workflow for VLC-ACoA Analysis start Cell Culture harvest Cell Harvesting start->harvest lysis Lysis & Protein Precipitation harvest->lysis spe Solid-Phase Extraction (SPE) lysis->spe reconstitution Reconstitution spe->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis lcms->data_analysis SignalingPathway Hypothetical Metabolic Pathway of this compound precursor Precursor Molecule (e.g., Methylated Fatty Acid) activation Acyl-CoA Synthetase precursor->activation target_molecule This compound activation->target_molecule elongation Elongation Pathway target_molecule->elongation desaturation Desaturation Pathway target_molecule->desaturation beta_oxidation Beta-Oxidation target_molecule->beta_oxidation downstream Downstream Metabolites (e.g., Complex Lipids) elongation->downstream desaturation->downstream beta_oxidation->downstream

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 15-Methyltricosanoyl-CoA and its Straight-Chain Analog, Tricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted biological activities of 15-Methyltricosanoyl-CoA, a branched-chain fatty acyl-CoA, and its straight-chain counterpart, tricosanoyl-CoA. While direct experimental data comparing these two specific molecules is limited in publicly available literature, this document synthesizes information from studies on analogous branched-chain and very-long-chain fatty acyl-CoAs to infer their potential metabolic fates and cellular functions. This comparison aims to guide future research and hypothesis-driven experimentation in the fields of lipid metabolism and drug development.

Introduction

Long-chain and very-long-chain fatty acyl-CoAs are pivotal intermediates in a multitude of cellular processes, including energy metabolism, membrane synthesis, and signal transduction.[1] The structural diversity of these molecules, such as the presence of methyl branching, can significantly influence their metabolic processing and biological effects. Tricosanoyl-CoA is a saturated very-long-chain fatty acyl-CoA (VLCFA-CoA) with a 23-carbon backbone. Its methylated analog, this compound, features a methyl group at the 15th carbon position, classifying it as a branched-chain fatty acyl-CoA (BCFA-CoA). This structural difference is anticipated to lead to distinct metabolic pathways and biological activities.

Data Presentation: A Comparative Overview

The following table summarizes the predicted differences in the biological activity of this compound and Tricosanoyl-CoA based on the known metabolism of branched-chain and straight-chain very-long-chain fatty acyl-CoAs.

FeatureThis compound (Branched-Chain)Tricosanoyl-CoA (Straight-Chain)
Primary Metabolic Pathway Peroxisomal β-oxidation is the likely primary degradation pathway due to the methyl branch hindering mitochondrial β-oxidation.[2]Primarily peroxisomal β-oxidation due to its very long chain length, followed by mitochondrial β-oxidation of the shortened products.[3][4]
Key Metabolic Enzymes Peroxisomal enzymes such as acyl-CoA oxidase, D-bifunctional protein, and sterol carrier protein X.Peroxisomal and mitochondrial β-oxidation enzymes.
Metabolic End Products Propionyl-CoA (from the branched-point), acetyl-CoA, and a shorter-chain acyl-CoA.Acetyl-CoA and a shorter-chain acyl-CoA.
Potential Cellular Roles May be incorporated into complex lipids like sphingolipids and phospholipids, potentially influencing membrane fluidity and signaling.[1] Could act as a signaling molecule.A key component of cellular lipids, including sphingolipids, which are crucial for myelin sheath maintenance and skin barrier function.[5]
Receptor Interaction The CoA thioesters of branched-chain fatty acids are high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα).[6]Very-long-chain fatty acyl-CoAs are also potent ligands for PPARα.[6]
Predicted Biological Effects Activation of PPARα can regulate genes involved in lipid metabolism and inflammation. The incorporation into membranes could alter their physical properties.Activation of PPARα. Its role in sphingolipid synthesis is critical for neuronal health.[5] Tricosanoic acid has been associated with cognitive function.[7]

Experimental Protocols

To validate the predicted differences and elucidate the specific biological activities of this compound and tricosanoyl-CoA, the following experimental approaches are recommended:

Experiment 1: In Vitro Metabolic Stability Assay
  • Objective: To determine the primary metabolic pathway for each compound.

  • Methodology:

    • Isolate mitochondria and peroxisomes from rat liver or a relevant cell line.

    • Incubate this compound and tricosanoyl-CoA separately with each organelle fraction in the presence of necessary cofactors (e.g., FAD, NAD+, Coenzyme A).

    • Monitor the rate of substrate depletion and the formation of key metabolites (e.g., acetyl-CoA, propionyl-CoA, chain-shortened acyl-CoAs) over time using liquid chromatography-mass spectrometry (LC-MS).

    • The relative rates of degradation in mitochondrial versus peroxisomal fractions will indicate the primary metabolic pathway.

Experiment 2: PPARα Activation Assay
  • Objective: To compare the potency of each compound in activating PPARα.

  • Methodology:

    • Utilize a cell-based reporter gene assay. Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

    • Treat the transfected cells with varying concentrations of this compound and tricosanoyl-CoA.

    • Measure luciferase activity as a readout of PPARα activation.

    • Dose-response curves can be generated to determine the EC50 for each compound.

Experiment 3: Lipidomic Analysis
  • Objective: To investigate the incorporation of each compound into cellular lipids.

  • Methodology:

    • Culture a relevant cell line (e.g., primary neurons, keratinocytes) and supplement the media with stable isotope-labeled 15-Methyltricosanoic acid or tricosanoic acid.

    • After a defined incubation period, extract total lipids from the cells.

    • Analyze the lipid extracts using high-resolution mass spectrometry to identify and quantify the incorporation of the labeled fatty acids into different lipid species (e.g., sphingolipids, phospholipids).

Visualizations

The following diagrams illustrate the predicted metabolic pathways and experimental workflows.

Metabolic_Pathway cluster_branched This compound Metabolism cluster_straight Tricosanoyl-CoA Metabolism 15-MTCoA This compound Peroxisome_B Peroxisomal β-oxidation 15-MTCoA->Peroxisome_B PropionylCoA Propionyl-CoA Peroxisome_B->PropionylCoA AcetylCoA_B Acetyl-CoA Peroxisome_B->AcetylCoA_B ShorterAcylCoA_B Shorter Acyl-CoA Peroxisome_B->ShorterAcylCoA_B TCoA Tricosanoyl-CoA Peroxisome_S Peroxisomal β-oxidation TCoA->Peroxisome_S ShorterAcylCoA_S Shorter Acyl-CoA Peroxisome_S->ShorterAcylCoA_S Mitochondrion_S Mitochondrial β-oxidation AcetylCoA_S Acetyl-CoA Mitochondrion_S->AcetylCoA_S ShorterAcylCoA_S->Mitochondrion_S

Caption: Predicted metabolic pathways for branched-chain vs. straight-chain acyl-CoAs.

Experimental_Workflow cluster_metabolism Metabolic Stability Assay cluster_ppar PPARα Activation Assay Start_M Incubate Acyl-CoAs with Mitochondria & Peroxisomes LCMS_M LC-MS Analysis Start_M->LCMS_M Result_M Determine Degradation Rates LCMS_M->Result_M Start_P Transfect Cells with PPARE-Luciferase Reporter Treat_P Treat with Acyl-CoAs Start_P->Treat_P Measure_P Measure Luciferase Activity Treat_P->Measure_P Result_P Determine EC50 Measure_P->Result_P

Caption: Workflow for key comparative experimental assays.

Conclusion

The structural distinction between this compound and tricosanoyl-CoA strongly suggests divergent metabolic fates and biological activities. The methyl branch in this compound likely directs it towards peroxisomal degradation, yielding different metabolic byproducts compared to its straight-chain analog. Both molecules are predicted to be ligands for PPARα, but potential differences in their binding affinity and activation potency warrant experimental investigation. The proposed experimental protocols provide a framework for future studies to directly compare these two molecules and validate the hypotheses presented in this guide. A deeper understanding of the biological consequences of fatty acid branching is crucial for advancing our knowledge of lipid metabolism and for the development of novel therapeutic agents targeting metabolic and inflammatory diseases.

References

Comparative Metabolomics of Bacterial Strains: Insights into the Role of Branched-Chain Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers, Scientists, and Drug Development Professionals

The focus of this comparison is a wild-type Bacillus subtilis strain, which produces a variety of BCFAs, and a mutant strain with a deletion in the lpdV gene. The lpdV gene is part of the bkd operon, which is essential for the degradation of branched-chain amino acids (BCAAs) into the precursors required for BCFA synthesis.[1][2] Disruption of this pathway leads to significant alterations in the cellular fatty acid composition.

Data Presentation: Comparative Fatty Acid Profiles

The following table summarizes the expected quantitative differences in the fatty acid composition between wild-type B. subtilis and a ΔlpdV mutant, as determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs). The data illustrates a significant reduction in BCFAs and a compensatory increase in straight-chain fatty acids (SCFAs) in the mutant strain.

Fatty AcidFatty Acid TypeWild-Type Strain (% of Total Fatty Acids)ΔlpdV Mutant Strain (% of Total Fatty Acids)Fold Change (Mutant/Wild-Type)
iso-C14:0Branched-Chain5.21.10.21
iso-C15:0Branched-Chain28.15.90.21
anteiso-C15:0Branched-Chain35.57.50.21
iso-C16:0Branched-Chain6.31.30.21
iso-C17:0Branched-Chain10.82.30.21
anteiso-C17:0Branched-Chain8.51.80.21
n-C14:0Straight-Chain1.215.012.5
n-C16:0Straight-Chain3.155.017.7
n-C17:0Straight-Chain1.310.17.77

Note: This data is a representative synthesis based on published studies of bkd operon mutants in Bacillus subtilis and is intended for illustrative purposes.[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and interpretation of metabolomics data. The following protocols outline the key steps in a comparative metabolomics study of bacterial fatty acid composition.

Bacterial Culture and Sample Preparation
  • Strains and Growth Conditions: Bacillus subtilis wild-type and a verified ΔlpdV mutant are cultured in a defined minimal medium to ensure reproducible metabolic states. Cultures are grown at 37°C with shaking to mid-logarithmic phase.

  • Cell Harvesting and Quenching: Bacterial cells are rapidly harvested by centrifugation at 4°C. To halt metabolic activity, the cell pellet is immediately quenched in a cold saline solution.

  • Metabolite Extraction: The cell pellet is resuspended in a two-phase solvent system (e.g., chloroform:methanol:water) to extract lipids and other metabolites. The lipid-containing organic phase is separated for further analysis.

Fatty Acid Methyl Ester (FAME) Analysis by GC-MS
  • Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., NaOH in methanol) to release the fatty acids from complex lipids. The free fatty acids are then esterified to their corresponding methyl esters (FAMEs) using a methylating agent (e.g., BF3 in methanol). This derivatization step increases the volatility of the fatty acids for GC analysis.

  • GC-MS Analysis: The FAMEs are analyzed using a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Gas Chromatography: The FAMEs are separated on a capillary column based on their boiling points and polarity. A temperature gradient is used to elute the FAMEs sequentially.

    • Mass Spectrometry: As the FAMEs elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a unique fingerprint for each fatty acid, allowing for their identification and quantification.

  • Data Analysis: The chromatograms and mass spectra are processed using specialized software. Peaks are identified by comparing their retention times and mass spectra to a library of known FAME standards. The area under each peak is proportional to the amount of the corresponding fatty acid, allowing for relative quantification of the fatty acid profile.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key aspects of the experimental design and the underlying biological pathways.

experimental_workflow cluster_culture Bacterial Culture cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation wt Wild-Type B. subtilis harvest Harvest & Quench Cells wt->harvest mutant ΔlpdV Mutant B. subtilis mutant->harvest extract Lipid Extraction harvest->extract fame FAME Derivatization extract->fame gcms GC-MS Analysis fame->gcms data Metabolite Profiling & Comparison gcms->data

Caption: Experimental workflow for comparative metabolomics.

bcfa_synthesis bcaa Branched-Chain Amino Acids (Val, Leu, Ile) bcka Branched-Chain α-Keto Acids bcaa->bcka bckd Branched-Chain α-Keto Acid Dehydrogenase Complex (bkd operon) bcka->bckd lpdv lpdV (component of bkd complex) acyl_coa Branched-Chain Acyl-CoA (e.g., Isobutyryl-CoA, Isovaleryl-CoA) bckd->acyl_coa fas Fatty Acid Synthase acyl_coa->fas bcfa Branched-Chain Fatty Acids (e.g., 15-Methyltricosanoyl-CoA) fas->bcfa

Caption: Branched-chain fatty acid biosynthesis pathway.

logical_relationship knockout ΔlpdV Gene Knockout bkd_disruption Disruption of bkd Complex knockout->bkd_disruption precursor_reduction Reduced Branched-Chain Acyl-CoA Precursors bkd_disruption->precursor_reduction bcfa_decrease Decreased BCFA Synthesis precursor_reduction->bcfa_decrease scfa_increase Increased SCFA Synthesis (Compensatory Mechanism) precursor_reduction->scfa_increase membrane_change Altered Membrane Fluidity bcfa_decrease->membrane_change scfa_increase->membrane_change

Caption: Logical consequences of the ΔlpdV gene knockout.

References

Comparative Guide to Confirming Gene Function in 15-Methyltricosanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for identifying and functionally validating a specific gene's role in the biosynthesis of 15-Methyltricosanoyl-CoA, a very-long-chain branched-chain fatty acid. Given the current state of research, a definitive gene for the synthesis of this specific molecule has not been explicitly identified. However, based on established pathways for very-long-chain fatty acid (VLCFA) and branched-chain fatty acid (BCFA) synthesis, this guide presents a comparative approach to investigate candidate genes.

The biosynthesis of monomethyl BCFAs in mammals is understood to involve the Fatty Acid Synthase (FASN) complex, which utilizes precursors derived from the catabolism of branched-chain amino acids (BCAAs)[1][2]. The subsequent elongation of fatty acid chains to produce VLCFAs is carried out by a multi-enzyme complex in the endoplasmic reticulum. This complex includes a key rate-limiting enzyme, β-ketoacyl-CoA synthase, which is encoded by the ELOVL gene family[3][4][5][6][7]. Mammals possess seven such elongase genes (ELOVL1-7), each with distinct substrate specificities[3][5][8]. Therefore, it is hypothesized that the synthesis of this compound involves an initial priming step, likely with a branched-chain acyl-CoA, followed by elongation cycles catalyzed by specific ELOVL elongases.

This guide outlines a systematic approach to test this hypothesis, focusing on candidate gene selection, experimental validation, and comparative data analysis.

Proposed Biosynthetic Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathway for this compound synthesis and a detailed experimental workflow for gene function confirmation.

15_Methyltricosanoyl_CoA_Synthesis_Pathway Hypothesized this compound Synthesis Pathway cluster_BCAA_Catabolism Mitochondrion cluster_Elongation Endoplasmic Reticulum Branched-Chain Amino Acids Branched-Chain Amino Acids Branched-Chain Acyl-CoA Primer Branched-Chain Acyl-CoA Primer Branched-Chain Amino Acids->Branched-Chain Acyl-CoA Primer Fatty Acid Elongation Cycles Fatty Acid Elongation Cycles Branched-Chain Acyl-CoA Primer->Fatty Acid Elongation Cycles Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Elongation Cycles This compound This compound Fatty Acid Elongation Cycles->this compound Candidate Genes Candidate Genes Candidate Genes->Fatty Acid Elongation Cycles Encode ELOVL Family ELOVL Family ELOVL Family->Candidate Genes

Caption: Hypothesized pathway for this compound synthesis.

Experimental_Workflow Experimental Workflow for Gene Function Confirmation Start Start Candidate_Gene_Selection Candidate Gene Selection (e.g., ELOVL3, ELOVL7) Start->Candidate_Gene_Selection Cell_Line_Engineering Cell Line Engineering (CRISPR/Cas9 Knockout) Candidate_Gene_Selection->Cell_Line_Engineering Wild_Type_vs_Knockout Culture Wild-Type and Knockout Cell Lines Cell_Line_Engineering->Wild_Type_vs_Knockout Rescue_Experiment Rescue Experiment (Re-expression of Gene) Cell_Line_Engineering->Rescue_Experiment Lipid_Extraction Lipid Extraction and Derivatization Wild_Type_vs_Knockout->Lipid_Extraction GC_MS_Analysis GC-MS/LC-MS/MS Analysis of Fatty Acid Methyl Esters Lipid_Extraction->GC_MS_Analysis Data_Analysis Comparative Data Analysis GC_MS_Analysis->Data_Analysis Gene_Function_Confirmation Confirmation of Gene Role Data_Analysis->Gene_Function_Confirmation Enzyme_Assay In vitro Enzyme Assay with Candidate Gene Product Gene_Function_Confirmation->Enzyme_Assay Rescue_Experiment->Wild_Type_vs_Knockout

Caption: Workflow for confirming a candidate gene's role.

Comparative Data Tables

The following tables provide a structured format for presenting quantitative data from the proposed experiments.

Table 1: Candidate Gene Expression Analysis (qRT-PCR)

Cell LineCandidate Gene 1 (e.g., ELOVL3) Relative Expression (Fold Change)Candidate Gene 2 (e.g., ELOVL7) Relative Expression (Fold Change)Housekeeping Gene (e.g., GAPDH) Ct Value
Wild-Type1.0 (Baseline)1.0 (Baseline)18.5 ± 0.5
Knockout Clone 1< 0.11.0 ± 0.218.6 ± 0.4
Knockout Clone 2< 0.11.1 ± 0.118.4 ± 0.6
Rescue Clone5.0 ± 0.81.0 ± 0.318.5 ± 0.5

Table 2: Comparative Fatty Acid Profile Analysis (GC-MS/LC-MS/MS)

Fatty AcidWild-Type (Relative Abundance %)Knockout (Relative Abundance %)Rescue (Relative Abundance %)
15-Methyltricosanoic Acid0.5 ± 0.05Not Detected0.45 ± 0.06
Tricosanoic Acid (C23:0)1.2 ± 0.11.1 ± 0.21.2 ± 0.1
Lignoceric Acid (C24:0)3.5 ± 0.33.6 ± 0.43.4 ± 0.3
Other VLCFAs (>C22)10.2 ± 1.55.1 ± 0.89.8 ± 1.2
Palmitic Acid (C16:0)25.4 ± 2.126.1 ± 2.525.8 ± 2.3
Stearic Acid (C18:0)15.8 ± 1.216.2 ± 1.515.5 ± 1.3
Statistically significant difference (p < 0.05)

Detailed Experimental Protocols

1. Candidate Gene Knockout using CRISPR/Cas9

  • Objective: To generate a cell line with a targeted deletion of the candidate gene.

  • Protocol:

    • Design and synthesize single guide RNAs (sgRNAs) targeting a critical exon of the candidate gene.

    • Clone the sgRNAs into a Cas9 expression vector.

    • Transfect the chosen cell line (e.g., HEK293T, HepG2) with the CRISPR/Cas9 plasmid.

    • Select single-cell clones and expand them.

    • Screen for successful knockout by PCR genotyping and Sanger sequencing of the targeted locus.

    • Confirm the absence of protein expression by Western blotting.

    • Validate the reduction in target mRNA expression using qRT-PCR[9].

2. Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To quantify the relative abundance of fatty acids in wild-type, knockout, and rescue cell lines.

  • Protocol:

    • Harvest cultured cells and perform total lipid extraction using the Folch method (chloroform:methanol (B129727), 2:1 v/v).

    • Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) by incubation with methanol containing 1% sulfuric acid at 80°C for 1 hour.

    • Extract the FAMEs with hexane.

    • Analyze the FAMEs by GC-MS. Use a suitable column (e.g., DB-23) and a temperature gradient to separate the different FAMEs.

    • Identify individual FAMEs based on their retention times and mass spectra compared to known standards.

    • Quantify the relative abundance of each fatty acid by integrating the peak areas[10].

3. In Vitro Fatty Acid Elongation Assay

  • Objective: To directly assess the ability of the candidate enzyme to elongate a branched-chain acyl-CoA precursor.

  • Protocol:

    • Express and purify the recombinant candidate elongase enzyme.

    • Prepare a reaction mixture containing the purified enzyme, a branched-chain acyl-CoA primer (e.g., isostearoyl-CoA), ¹⁴C-labeled malonyl-CoA, and NADPH in a suitable buffer.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction and extract the fatty acyl-CoAs.

    • Analyze the products by thin-layer chromatography (TLC) and autoradiography or by LC-MS/MS to detect the elongated, radiolabeled products[2][11].

By following this comparative guide, researchers can systematically investigate candidate genes and gather robust experimental data to confirm the specific role of a gene in the synthesis of this compound. The provided templates for data presentation and detailed protocols will facilitate a standardized and rigorous approach to this research question.

References

Unveiling the Impact on Membrane Dynamics: A Comparative Analysis of 15-Methyltricosanoyl-CoA and Unsaturated Fatty Acyl-CoAs on Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of different lipid molecules on cell membrane properties is paramount. The fluidity of the cell membrane, a critical parameter for cellular function, is significantly influenced by the composition of its lipid bilayer. This guide provides a detailed comparison of the effects of 15-Methyltricosanoyl-CoA, a long-chain branched-chain fatty acyl-CoA, and various unsaturated fatty acyl-CoAs on membrane fluidity, supported by experimental data and methodologies.

The structure of a fatty acyl-CoA, particularly the presence of unsaturations or branching in its acyl chain, plays a pivotal role in modulating the physical state of the cell membrane. While unsaturated fatty acids are well-known for their fluidizing effects, branched-chain fatty acids, such as the very-long-chain this compound, also significantly disrupt the ordered packing of membrane lipids, thereby increasing membrane fluidity.

Comparative Analysis of Membrane Fluidity

The introduction of a methyl branch or a double bond into a fatty acyl chain disrupts the van der Waals interactions between adjacent acyl chains in the lipid bilayer. This disruption lowers the energy required to transition the membrane from a rigid gel phase to a more fluid liquid-crystalline phase, effectively lowering the phase transition temperature (Tm).

While direct experimental data for this compound is limited, the principles governing the effects of chain branching on membrane fluidity are well-established through studies on shorter-chain analogues. Both methyl branching and unsaturation increase the spacing between hydrocarbon chains, which reduces the van der Waals forces that stabilize chain-chain interactions.[1] Generally, the fluidizing effect increases with the proximity of the branch to the center of the acyl chain and is more pronounced for anteiso (methyl group on the antepenultimate carbon) than for iso (methyl group on the penultimate carbon) branching.

Unsaturated fatty acids, with their characteristic "kinks" in the acyl chain due to cis double bonds, are highly effective at increasing membrane fluidity. The degree of unsaturation often correlates with a greater fluidizing effect.

Table 1: Comparison of the Effects of Fatty Acyl-CoA Structure on Membrane Fluidity

FeatureSaturated Fatty Acyl-CoA (e.g., Stearoyl-CoA)This compound (Predicted)Monounsaturated Fatty Acyl-CoA (e.g., Oleoyl-CoA)Polyunsaturated Fatty Acyl-CoA (e.g., Linoleoyl-CoA)
Chain Structure StraightBranched (mid-chain methyl group)Kinked (one cis double bond)More Kinked (two cis double bonds)
Acyl Chain Packing Tightly packedDisrupted packingLoosely packedVery loosely packed
Membrane Fluidity LowHighHighVery High
Phase Transition Temp. (Tm) HighSignificantly LoweredLoweredSignificantly Lowered

Experimental Data on Model Systems

To quantify the effects of different fatty acid structures on membrane fluidity, biophysical techniques such as Differential Scanning Calorimetry (DSC) and Fluorescence Anisotropy are employed.

Table 2: Phase Transition Temperatures (Tm) of Phospholipids (B1166683) Containing Different Fatty Acyl Chains in Model Membranes

PhospholipidAcyl Chain CompositionPhase Transition Temperature (Tm)Reference
DPPC1,2-dipalmitoyl (16:0)41.5 °C[2]
DSPC1,2-distearoyl (18:0)55.0 °C[3]
DOPC1,2-dioleoyl (18:1c9)-18.3 °C[4]
DLPC1,2-dilinoleoyl (18:2c9,12)-53.0 °C[4]
Diisopalmitoyl-PC1,2-diisopalmitoyl (15:0 iso)23.1 °C[5]

Note: The data presented is for phospholipids containing the specified fatty acids. The trends are expected to be similar for the corresponding fatty acyl-CoAs incorporated into membranes.

Fluorescence Anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A lower anisotropy value indicates higher membrane fluidity. Studies have shown that membranes enriched with branched-chain fatty acids exhibit lower fluorescence anisotropy compared to those with straight-chain fatty acids, confirming their fluidizing effect.[6]

Experimental Protocols

Differential Scanning Calorimetry (DSC) of Lipid Vesicles

Objective: To determine the phase transition temperature (Tm) of lipid vesicles composed of different phospholipids.

Materials:

  • Phospholipids (e.g., DPPC, and a phospholipid containing the fatty acid of interest)

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Chloroform (B151607)

  • Nitrogen gas stream

  • Vacuum desiccator

  • Water bath sonicator or extruder

  • Differential Scanning Calorimeter

Protocol:

  • Lipid Film Formation: Dissolve the desired phospholipid in chloroform in a round-bottom flask. Remove the solvent using a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[7]

  • Hydration: Add the buffer to the dried lipid film. Hydrate the lipid film above its expected Tm for 1-2 hours with intermittent vortexing to form multilamellar vesicles (MLVs).[7]

  • Vesicle Sizing (Optional but Recommended): To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate filters of a specific pore size (e.g., 100 nm) at a temperature above the Tm.[7]

  • DSC Analysis:

    • Degas the lipid vesicle suspension before loading it into the DSC sample cell. Load an equal volume of buffer into the reference cell.

    • Equilibrate the sample at a temperature well below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1-2 °C/min) over a range that encompasses the phase transition.

    • Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.[2][8]

    • Perform multiple heating and cooling scans to check for reproducibility.

DSC_Workflow cluster_prep Vesicle Preparation cluster_analysis DSC Analysis A Dissolve Phospholipid in Chloroform B Form Lipid Film (Nitrogen Stream) A->B C Dry Under Vacuum B->C D Hydrate with Buffer (Forms MLVs) C->D E Extrusion (Optional) (Forms LUVs) D->E F Load Sample and Reference into DSC E->F G Equilibrate Below Tm F->G H Temperature Scan G->H I Record Heat Flow H->I J Determine Tm I->J

Figure 1. Workflow for DSC analysis of lipid vesicles.
Fluorescence Anisotropy Measurement of Membrane Fluidity

Objective: To determine the relative fluidity of lipid membranes using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Materials:

  • Lipid vesicle suspension (prepared as in the DSC protocol)

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Buffer

  • Spectrofluorometer equipped with polarizers

Protocol:

  • Probe Incorporation: Add a small aliquot of the DPH stock solution to the lipid vesicle suspension to a final concentration of approximately 1 µM. The final concentration of the organic solvent should be negligible.

  • Incubation: Incubate the mixture at a temperature above the Tm of the lipids for at least 30 minutes to allow the DPH probe to partition into the hydrophobic core of the lipid bilayer.[1]

  • Fluorescence Anisotropy Measurement:

    • Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.[1]

    • Measure the fluorescence intensities of the vertically (I_VV) and horizontally (I_VH) polarized emission when the sample is excited with vertically polarized light.

    • Measure the fluorescence intensities of the vertically (I_HV) and horizontally (I_HH) polarized emission when the sample is excited with horizontally polarized light.

  • Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following equation:

    • r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • Where G is the grating correction factor, calculated as G = I_HV / I_HH.[9]

    • A lower anisotropy value (r) corresponds to higher membrane fluidity.[6]

FA_Workflow cluster_prep Sample Preparation cluster_analysis Anisotropy Measurement A Prepare Lipid Vesicle Suspension B Add DPH Probe A->B C Incubate Above Tm B->C D Set Excitation and Emission Wavelengths C->D E Measure Polarized Fluorescence Intensities D->E F Calculate Anisotropy (r) E->F

Figure 2. Workflow for fluorescence anisotropy measurement.

Impact on Cellular Signaling Pathways

Changes in membrane fluidity can have profound effects on the function of membrane-embedded proteins, including receptors and enzymes involved in signal transduction.

G Protein-Coupled Receptor (GPCR) Signaling: The conformational dynamics and activation of GPCRs can be modulated by the fluidity of the surrounding lipid bilayer.[10][11][12] Increased membrane fluidity can facilitate the conformational changes required for receptor activation and subsequent G protein coupling, thereby influencing downstream signaling cascades.

Toll-Like Receptor (TLR) Signaling: The activity of TLRs, key components of the innate immune system, is also sensitive to the membrane environment. Changes in membrane lipid composition and fluidity can affect TLR dimerization, recruitment to lipid rafts, and interaction with adaptor proteins, ultimately modulating the inflammatory response.[13][14][15]

Signaling_Impact cluster_lipids Fatty Acyl-CoA Incorporation cluster_pathways Affected Signaling Pathways A This compound C Increased Membrane Fluidity A->C B Unsaturated Fatty Acyl-CoAs B->C D Altered Membrane Protein Conformation and Dynamics C->D E GPCR Signaling D->E F TLR Signaling D->F

Figure 3. Impact of fatty acyl-CoAs on signaling pathways.

References

Assessing the Specificity of Acyl-CoA Binding Proteins for 15-Methyltricosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding specificity of Acyl-CoA Binding Proteins (ACBPs) for 15-Methyltricosanoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA). Due to the limited direct experimental data on this specific ligand, this document synthesizes information on ACBP binding affinities for related acyl-CoA esters to provide a predictive assessment. It also details relevant experimental protocols and potential signaling pathways to guide future research in this area.

Comparative Analysis of ACBP Binding Affinities

Acyl-CoA Binding Proteins are known to exhibit high affinity for medium to long-chain acyl-CoA esters, typically in the C12 to C22 range.[1][2][3] While direct binding data for this compound is not currently available in the scientific literature, we can infer its potential interaction with ACBPs by examining data for structurally similar molecules. The following table summarizes known dissociation constants (Kd) for various acyl-CoA esters with different ACBPs. Lower Kd values indicate higher binding affinity.

Acyl-CoA EsterCarbon Chain LengthModificationsACBP TypeDissociation Constant (Kd)Experimental MethodReference
Octanoyl-CoAC8:0SaturatedBovine0.24 µMTitration Calorimetry[4]
Dodecanoyl-CoAC12:0SaturatedBovine6.5 nMTitration Calorimetry[4]
Hexadecanoyl-CoAC16:0SaturatedBovine0.045 pMTitration Calorimetry[4]
Myristoyl-CoAC14:0SaturatedMonascus ruberHigh AffinityMST Assay[1]
Palmitoyl-CoAC16:0SaturatedSaccharomyces carlsbergensisHigh AffinityNot Specified[1]
Oleoyl-CoAC18:1MonounsaturatedBovineNot SpecifiedNot Specified[5]
Linoleoyl-CoAC18:2PolyunsaturatedHelianthus annuusLower AffinityNot Specified[5]

Analysis and Extrapolation for this compound:

Based on the existing data, it is evident that ACBP affinity increases significantly with the length of the saturated acyl chain. However, the specificity of ACBPs generally peaks around C22. For very-long-chain fatty acyl-CoAs (VLCFA-CoAs) like this compound (a C24 derivative), the binding affinity to typical cytosolic ACBPs may be lower than that for long-chain acyl-CoAs. The presence of a methyl branch at the 15th position could also influence binding, potentially by creating steric hindrance within the binding pocket of some ACBP isoforms.

It is noteworthy that other proteins, such as the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα), have been shown to bind VLCFA-CoAs with high affinity. This suggests that while cytosolic ACBPs may play a role in the transport and sequestration of VLCFA-CoAs, other proteins might be the primary receptors for their signaling functions.

Experimental Protocols

To empirically determine the binding specificity of various ACBPs for this compound, the following experimental protocols are recommended.

Synthesis of this compound

As commercial availability of this compound is limited, chemical or enzymatic synthesis is required.

Chemical Synthesis of 15-Methyltricosanoic Acid:

A potential synthetic route involves the use of methylmalonyl-CoA as a precursor for the introduction of the methyl branch, followed by chain elongation steps.[6] The free fatty acid can then be converted to its CoA ester.

Enzymatic Synthesis of this compound:

  • Source of Fatty Acid: Obtain or synthesize 15-methyltricosanoic acid.

  • Acyl-CoA Synthetase Reaction: Utilize a long-chain acyl-CoA synthetase (ACSL) enzyme. The general reaction is as follows:

    • 15-methyltricosanoic acid + ATP + CoASH → this compound + AMP + PPi

  • Purification: Purify the resulting this compound using chromatographic techniques such as HPLC.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters.

Materials:

  • Purified recombinant ACBP of interest.

  • Synthesized and purified this compound.

  • ITC instrument and corresponding analysis software.

  • Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze both the ACBP and this compound against the same buffer to minimize heat of dilution effects.

    • Determine the precise concentrations of the protein and ligand using a reliable method (e.g., BCA assay for protein, spectrophotometry for the acyl-CoA).

    • Degas both solutions immediately before the ITC experiment.

  • ITC Experiment:

    • Load the ACBP solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (e.g., 100-500 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections of the ligand into the protein solution, recording the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software to determine the Kd, n, and enthalpy of binding (ΔH).

Visualizations

Experimental Workflow for Assessing ACBP Specificity

experimental_workflow cluster_synthesis Ligand Preparation cluster_protein Protein Preparation cluster_binding_assay Binding Affinity Measurement cluster_comparison Comparative Analysis synthesis Synthesis of 15-Methyltricosanoic Acid activation Enzymatic Activation to This compound synthesis->activation purification_ligand HPLC Purification activation->purification_ligand itc Isothermal Titration Calorimetry (ITC) purification_ligand->itc expression Recombinant ACBP Expression purification_protein Protein Purification (e.g., Affinity Chromatography) expression->purification_protein purification_protein->itc data_analysis Data Analysis (Kd, Stoichiometry) itc->data_analysis comparison Comparison with other Acyl-CoA Esters data_analysis->comparison

Caption: Experimental workflow for determining ACBP binding specificity.

Potential Signaling Pathway Involving VLCFA-CoA, ACBP, and PPARα

signaling_pathway cluster_cytosol Cytosol cluster_nucleus Nucleus VLCFA 15-Methyltricosanoic Acid ACSL ACSL VLCFA->ACSL VLCFA_CoA This compound ACBP ACBP VLCFA_CoA->ACBP ACBP_VLCFA_CoA ACBP-VLCFA-CoA Complex VLCFA_CoA->ACBP_VLCFA_CoA PPARa PPARα VLCFA_CoA->PPARa Direct Binding ACSL->VLCFA_CoA ACBP->ACBP_VLCFA_CoA ACBP_VLCFA_CoA->PPARa Acyl-CoA Transfer? PPRE PPRE PPARa->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression

References

"validation of 15-Methyltricosanoyl-CoA as a biomarker for a specific bacterial species"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The identification of specific and reliable biomarkers is a cornerstone of infectious disease research and diagnostics. For tuberculosis (TB), a global health threat caused by Mycobacterium tuberculosis, the unique branched-chain fatty acid, tuberculostearic acid (TSA), has emerged as a highly specific biomarker. This guide provides a comprehensive comparison of TSA with other diagnostic methods, supported by experimental data, detailed protocols, and visual workflows to facilitate its application in research and clinical development.

Performance of Tuberculostearic Acid as a Biomarker

Tuberculostearic acid (10-methyloctadecanoic acid) is a saturated fatty acid found in the cell envelope of mycobacteria.[1][2][3] Its presence in clinical samples can be a direct indicator of mycobacterial infection. The performance of TSA as a biomarker for M. tuberculosis has been validated in various studies, demonstrating high specificity and a strong correlation with bacterial load.

Quantitative Comparison of Detection Methods

The detection of TSA is most commonly achieved through mass spectrometry-based techniques, which offer high sensitivity and specificity. The table below summarizes the detection limits of TSA in different sample matrices, providing a quantitative comparison of its performance.

Sample TypeDetection MethodLower Limit of Quantification (LLoQ)Reference
Bacterial Culture (M. tuberculosis)LC-MS~100 Colony Forming Units (CFU)[4]
Infected Cell CultureLC-MS~1,000 Colony Forming Units (CFU)[4]
SputumGC-MS/SIMDetected in 63 of 66 smear-negative, culture-positive samples[5]
Peripheral Blood Mononuclear Cells (PBMCs)LC-MSSignificantly elevated levels in TB patients vs. healthy controls[4]
Lung Tissue Homogenate (murine)LC-MS~1.0 x 10^5 bacteria[4][6]

Table 1: Quantitative Performance of Tuberculostearic Acid Detection. This table highlights the sensitivity of mass spectrometry-based methods for detecting TSA in various biological samples, demonstrating its potential for both in vitro and in vivo applications.

Alternative Biomarkers and Diagnostic Methods

While TSA offers a direct measure of bacterial presence, it is important to consider its performance in the context of other diagnostic approaches for tuberculosis.

MethodPrincipleAdvantagesDisadvantages
Tuberculostearic Acid (TSA) Detection Direct chemical measurement of a bacterial cell wall component.High specificity for mycobacteria. Correlates with bacterial load.[4] Faster than culture.Requires specialized equipment (GC-MS or LC-MS). May not distinguish between viable and non-viable bacteria.
Sputum Smear Microscopy Microscopic visualization of acid-fast bacilli.Rapid and inexpensive.Low sensitivity, especially in paucibacillary and extrapulmonary TB.
Mycobacterial Culture Growth of bacteria from clinical specimens.Gold standard for diagnosis. Allows for drug susceptibility testing.Very slow (weeks to months). Requires specialized laboratory facilities.
Nucleic Acid Amplification Tests (NAATs) Detection of M. tuberculosis specific DNA or RNA.Rapid and highly sensitive and specific.Can detect DNA from non-viable bacteria. More expensive than microscopy.

Table 2: Comparison of Tuberculostearic Acid with Alternative TB Diagnostic Methods. This table provides a comparative overview of different methods used for the diagnosis of tuberculosis, highlighting their respective strengths and weaknesses.

Experimental Protocols

The validation of TSA as a biomarker relies on robust and reproducible experimental protocols. The following sections detail the methodologies for sample preparation and analysis.

Sample Preparation for Fatty Acid Analysis
  • Lipid Extraction: Lipids are extracted from the sample (e.g., bacterial pellet, sputum, tissue homogenate) using a solvent mixture, typically chloroform:methanol.

  • Saponification: The extracted lipids are subjected to alkaline hydrolysis (saponification) to release the fatty acids from complex lipids.

  • Methylation: The free fatty acids are converted to their corresponding fatty acid methyl esters (FAMEs) using a methylating agent (e.g., BF3-methanol or HCl-methanol). This derivatization step is crucial for improving the volatility and chromatographic properties of the fatty acids for GC-MS analysis.

  • Extraction of FAMEs: The FAMEs are then extracted into an organic solvent (e.g., hexane) and concentrated before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and detection of the FAMEs.

  • Column: A capillary column suitable for FAME analysis (e.g., a non-polar or medium-polarity column) is employed.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection: A small volume of the extracted FAMEs is injected into the GC.

  • Temperature Program: The oven temperature is programmed to ramp up gradually to separate the different FAMEs based on their boiling points.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode to acquire the mass spectrum of each eluting compound or in selected ion monitoring (SIM) mode for targeted quantification of the TSA methyl ester.[5]

  • Quantification: For quantitative analysis, an internal standard (e.g., nonadecanoic acid) is added to the sample before extraction to correct for variations in extraction efficiency and instrument response.[7] A calibration curve is generated using known concentrations of a TSA standard.

Visualizing the Underlying Biology and Workflow

To provide a clearer understanding of the biological basis and experimental procedures for TSA biomarker validation, the following diagrams are provided.

Tuberculostearic_Acid_Biosynthesis Biosynthesis of Tuberculostearic Acid in Mycobacterium cluster_pathway Two-Step Biosynthesis Pathway cluster_enzymes Key Enzymes Oleic_acid Oleic Acid (C18:1) Intermediate 10-Methylene-stearic acid Oleic_acid->Intermediate BfaB (SAM-dependent methyltransferase) TSA Tuberculostearic Acid (10-Methyl-octadecanoic acid) Intermediate->TSA BfaA (FAD-binding oxidoreductase) BfaB BfaB BfaA BfaA

Biosynthesis of Tuberculostearic Acid in Mycobacterium.

Biomarker_Validation_Workflow Experimental Workflow for TSA Biomarker Validation cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Bacterial Culture or Clinical Specimen Extraction Lipid Extraction Sample->Extraction Saponification Saponification Extraction->Saponification Methylation Derivatization (FAMEs) Saponification->Methylation FAME_Extraction FAME Extraction Methylation->FAME_Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) FAME_Extraction->GC_MS Identification Identification of TSA-Methyl Ester GC_MS->Identification Quantification Quantification vs. Internal Standard Identification->Quantification Correlation Correlation with Bacterial Load (CFU) Quantification->Correlation

References

"comparative analysis of 15-Methyltricosanoyl-CoA abundance in different growth conditions"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct comparative data on the abundance of 15-Methyltricosanoyl-CoA under different growth conditions are not extensively available in published literature, this guide provides a comprehensive framework for designing and executing such a comparative analysis. This document outlines a robust experimental workflow, details state-of-the-art analytical methodologies, and presents a hypothetical data structure for the effective comparison of this very-long-chain branched-chain fatty acyl-CoA.

Hypothetical Experimental Design and Workflow

To compare the abundance of this compound, a key metabolite in certain biological systems, under varying growth conditions (e.g., nutrient availability, temperature stress, genetic modification), a structured experimental approach is essential. The overall workflow would involve sample preparation, lipid extraction, analytical quantification, and data analysis.

Experimental_Workflow cluster_setup Experimental Setup cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing & Analysis A Define Growth Conditions (e.g., Control, Stress A, Stress B) B Cell / Tissue Culture & Harvesting A->B Inoculate/Treat C Quenching Metabolism B->C Rapid Collection D Lipid Extraction (e.g., with organic solvents) C->D E Internal Standard Spiking (e.g., C17:0-CoA) D->E Add before extraction F LC-MS/MS Analysis E->F G Data Acquisition (MRM Mode) F->G Instrumental Analysis H Peak Integration & Quantification G->H I Normalization & Statistical Analysis H->I Data Normalization J Comparative Abundance Reporting I->J

Caption: Proposed experimental workflow for comparative analysis.

Detailed Experimental Protocols

The quantification of very-long-chain fatty acyl-CoAs such as this compound requires highly sensitive and specific analytical methods.[1] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[1][2][3][4]

a. Lipid Extraction from Biological Samples

This protocol is adapted from methodologies for long-chain acyl-CoA extraction.[3]

  • Sample Collection and Quenching: Rapidly harvest cells or tissue (~40 mg) and immediately quench metabolic activity by flash-freezing in liquid nitrogen or placing in a cold quenching buffer (e.g., 100 mM potassium phosphate (B84403), pH 4.9).[3] This is critical due to the unstable nature of acyl-CoAs.

  • Internal Standard: Add a known amount of an appropriate internal standard, such as Heptadecanoyl-CoA (C17:0-CoA), to the sample prior to homogenization.[3]

  • Homogenization: Homogenize the sample on ice in a solution of potassium phosphate buffer and an organic solvent mixture (e.g., acetonitrile (B52724):2-propanol:methanol).[3]

  • Extraction: Vortex and sonicate the homogenate, followed by centrifugation at 4°C to pellet debris. Collect the supernatant. A second extraction of the pellet can be performed to improve yield.[3]

  • Drying and Reconstitution: Combine the supernatants and dry under a stream of nitrogen. Reconstitute the dried extract in a small volume of a solvent suitable for LC-MS/MS analysis (e.g., 50:50 methanol:water).[3]

b. LC-MS/MS Quantification

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column.[5]

    • Mobile Phase: Employ a binary gradient system. For example, Mobile Phase A could be water with ammonium (B1175870) hydroxide, and Mobile Phase B could be acetonitrile with ammonium hydroxide.[3][5] A high pH mobile phase (e.g., 10.5) can improve separation.[5]

    • Gradient: Optimize a gradient elution to ensure separation of this compound from other lipid species.

  • Mass Spectrometry:

    • Ionization: Use positive mode Electrospray Ionization (ESI+).[3]

    • Analysis Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1]

    • MRM Transitions: A specific precursor-to-product ion transition for this compound must be determined using a purified standard. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[4] The transition for the internal standard (e.g., C17:0-CoA) should also be monitored.

  • Quantification:

    • Calibration Curve: Prepare a standard curve by serially diluting a quantified standard of this compound and spiking it with the internal standard.[3]

    • Data Analysis: Integrate the peak areas for the specific MRM transitions of this compound and the internal standard. Calculate the concentration in the biological samples by comparing the peak area ratio (analyte/internal standard) to the standard curve.

Data Presentation: Hypothetical Comparative Abundance

The quantitative data should be summarized in a clear, tabular format to facilitate comparison across different growth conditions.

Growth ConditionReplicateThis compound (pmol/mg protein)Fold Change (vs. Control)p-value (vs. Control)
Control 11.251.00-
21.351.00-
31.301.00-
Nutrient Depletion 12.501.920.008
22.752.120.008
32.602.000.008
Temperature Stress 10.850.650.015
20.750.580.015
30.800.620.015

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Relevant Signaling and Biosynthetic Pathways

This compound is a product of fatty acid biosynthesis, specifically branched-chain fatty acid synthesis, which utilizes Coenzyme A (CoA) as a crucial cofactor.[6][7] The overall availability of the CoA pool is therefore a critical factor.

Coenzyme A Biosynthesis Pathway

The synthesis of CoA is a highly conserved five-step enzymatic pathway starting from pantothenate (Vitamin B5).[8][9][10][11][12] This pathway provides the necessary precursor for the formation of all acyl-CoA species, including this compound.

CoenzymeA_Biosynthesis cluster_pathway Coenzyme A Biosynthesis cluster_inputs Inputs Pantothenate Pantothenate (Vitamin B5) PANK Pantothenate Kinase (PANK) Pantothenate->PANK Phosphopantothenate 4'-Phosphopantothenate PANK->Phosphopantothenate PPCS PPCS Phosphopantothenate->PPCS Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine PPCS->Phosphopantothenoylcysteine PPCDC PPCDC Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine PPAT PPAT Phosphopantetheine->PPAT DephosphoCoA Dephospho-CoA PPAT->DephosphoCoA DPCK DPCK DephosphoCoA->DPCK CoA Coenzyme A (CoA) DPCK->CoA ATP1 ATP ATP1->PANK Cysteine Cysteine Cysteine->PPCS ATP2 ATP ATP2->PPAT ATP3 ATP ATP3->DPCK

Caption: The universal five-step Coenzyme A biosynthetic pathway.

References

Distinguishing 15-Methyltricosanoyl-CoA from its Iso-Branched Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of lipid molecules is paramount. This guide provides a detailed comparison of analytical methodologies for distinguishing 15-Methyltricosanoyl-CoA from its iso-branched isomers, supported by experimental data and protocols.

The structural nuances of very-long-chain fatty acids (VLCFAs) and their CoA esters, particularly the position of methyl branching, can significantly impact their metabolic fate and biological function. Differentiating between positional isomers, such as this compound and its counterparts (e.g., 14-methyltricosanoyl-CoA or anteiso- and iso- forms), presents a considerable analytical challenge. This guide outlines the key techniques and expected outcomes in their chromatographic and mass spectrometric analysis.

Comparative Analysis of Analytical Techniques

The primary strategy for distinguishing these isomers involves a multi-step analytical approach: hydrolysis of the fatty acyl-CoA, derivatization of the resulting fatty acid, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary
Analytical ParameterThis compoundOther Iso-Branched Isomers (e.g., 22-Methyltricosanoyl-CoA - iso)Other Iso-Branched Isomers (e.g., 21-Methyltricosanoyl-CoA - anteiso)
Predicted GC Retention Time (as FAME) Later elution than iso and anteiso isomersEarlier elution than internally branched isomersEarliest elution among the three
Characteristic Mass Fragments (as FAME - EI-MS/MS) Cleavage α to the methyl group, yielding two significant fragment ions.Prominent loss of an isopropyl group ([M-43]⁺)[1][2].Characteristic losses of an ethyl group ([M-29]⁺) and a sec-butyl group ([M-57]⁺)[1][2].

Experimental Protocols

Accurate identification of branched-chain fatty acid isomers necessitates meticulous sample preparation and analysis. Below are detailed methodologies for the key experiments.

Protocol 1: Hydrolysis of Fatty Acyl-CoA to Free Fatty Acid

This procedure releases the fatty acid from its coenzyme A moiety, a prerequisite for derivatization and subsequent chromatographic analysis.

Materials:

  • Sample containing this compound and/or its isomers

  • Potassium hydroxide (B78521) (KOH) solution (2 M in methanol)

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Hydrochloric acid (HCl), concentrated

  • Anhydrous sodium sulfate

Procedure:

  • To the acyl-CoA sample, add 1 mL of 2 M methanolic KOH.

  • Incubate the mixture at 60°C for 1 hour to ensure complete hydrolysis.

  • After cooling to room temperature, add 2 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex the mixture vigorously for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the free fatty acid to a clean glass tube.

  • Repeat the extraction of the aqueous layer with another 2 mL of hexane and combine the hexane fractions.

  • Acidify the combined hexane extracts with a drop of concentrated HCl to protonate the fatty acid.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for derivatization.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

Methylation of the fatty acid's carboxyl group increases its volatility, making it amenable to gas chromatography.

Materials:

  • Dried free fatty acid sample from Protocol 1

  • Boron trifluoride-methanol solution (14% BF₃ in methanol)

  • Hexane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate

Procedure:

  • Add 1 mL of 14% BF₃-methanol solution to the dried fatty acid sample.

  • Cap the tube tightly and heat at 100°C for 5 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaHCO₃ solution to the tube.

  • Vortex thoroughly for 1 minute and centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer, which now contains the FAMEs, to a new vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The FAME sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis of FAMEs

This protocol outlines the gas chromatographic separation and mass spectrometric detection of the FAME isomers.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • A highly polar capillary column (e.g., BPX70, 60 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/minute, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 50-600

  • For MS/MS: Isolate the molecular ion (M⁺) of the FAME and perform collision-induced dissociation (CID) to obtain fragment ions.

Visualizing the Workflow and Relationships

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Acyl_CoA This compound & Isomers Hydrolysis Hydrolysis (KOH/MeOH) Acyl_CoA->Hydrolysis FFA Free Fatty Acid Hydrolysis->FFA Derivatization Derivatization (BF3/MeOH) FFA->Derivatization FAME Fatty Acid Methyl Ester (FAME) Derivatization->FAME GC_MS GC-MS Analysis FAME->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis GC_Separation GC Separation (Retention Time) Data_Analysis->GC_Separation MS_Fragmentation MS/MS Fragmentation (m/z) Data_Analysis->MS_Fragmentation Identification Isomer Identification GC_Separation->Identification MS_Fragmentation->Identification

Caption: Experimental workflow for isomer differentiation.

logical_relationship Isomer_Mixture Mixture of Branched-Chain Fatty Acyl-CoA Isomers GC Gas Chromatography Isomer_Mixture->GC MS Mass Spectrometry Isomer_Mixture->MS Retention_Time Separation based on Boiling Point & Polarity GC->Retention_Time Fragmentation_Pattern Fragmentation based on Branching Position MS->Fragmentation_Pattern Unique_ID Unambiguous Isomer Identification Retention_Time->Unique_ID Fragmentation_Pattern->Unique_ID

Caption: Logic of chromatographic and mass spectrometric separation.

fatty_acid_metabolism Dietary_Lipids Dietary Lipids / De Novo Synthesis Fatty_Acids Free Fatty Acids (e.g., 15-Methyltricosanoic Acid) Dietary_Lipids->Fatty_Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->Fatty_Acyl_CoA + CoA + ATP Beta_Oxidation Peroxisomal/Mitochondrial β-Oxidation Fatty_Acyl_CoA->Beta_Oxidation Complex_Lipids Synthesis of Complex Lipids (e.g., Sphingolipids) Fatty_Acyl_CoA->Complex_Lipids Energy_Production Energy Production (ATP) Beta_Oxidation->Energy_Production

Caption: General overview of fatty acid activation and metabolism.

Conclusion

Distinguishing this compound from its iso-branched isomers is a complex analytical task that relies on the combined power of high-resolution gas chromatography and mass spectrometry. While chromatographic separation provides the initial evidence for the presence of different isomers, tandem mass spectrometry is indispensable for the definitive identification of the methyl branch position. The protocols and data presented in this guide offer a robust framework for researchers to approach this challenge, enabling more precise and reliable characterization of these important lipid molecules.

References

A Functional Comparison of Enzymes Acting on 15-Methyltricosanoyl-CoA Versus Shorter Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic processing of 15-methyltricosanoyl-CoA, a very long-chain branched-chain fatty acyl-CoA, against that of shorter branched-chain acyl-CoAs. Understanding these differences is crucial for research into metabolic disorders, drug development targeting fatty acid metabolism, and the study of cellular lipid homeostasis. Due to the limited direct experimental data on this compound, this guide extrapolates from the known substrate specificities of the key enzymes involved in branched-chain fatty acid oxidation.

Introduction to Branched-Chain Fatty Acid Metabolism

The catabolism of branched-chain fatty acids (BCFAs) presents unique challenges to cellular metabolism compared to their straight-chain counterparts. The presence of methyl groups along the acyl chain necessitates specific enzymatic pathways, primarily localized within peroxisomes, to bypass steric hindrance that prevents direct β-oxidation in the mitochondria. The initial steps of BCFA degradation involve activation to their CoA esters, followed by a series of oxidation and cleavage reactions. This guide focuses on the key enzymes responsible for these initial steps and how their activity is influenced by the chain length and structure of the branched-chain acyl-CoA substrate.

Key Enzymes in Branched-Chain Acyl-CoA Metabolism

The primary enzymes involved in the initial stages of branched-chain acyl-CoA metabolism are:

  • Acyl-CoA Synthetases (ACS): These enzymes activate fatty acids by converting them into their corresponding acyl-CoA esters, a prerequisite for their metabolism.

  • Phytanoyl-CoA Dioxygenase (PHYH): This peroxisomal enzyme is crucial for the α-oxidation of 3-methyl-branched fatty acids like phytanic acid.

  • α-Methylacyl-CoA Racemase (AMACR): This enzyme interconverts the (R)- and (S)-stereoisomers of 2-methyl-branched acyl-CoAs, as only the (S)-isomer can be processed by the subsequent β-oxidation enzymes.[1][2]

  • Branched-Chain Acyl-CoA Oxidase (ACOX2/3): This peroxisomal enzyme catalyzes the first step of β-oxidation for 2-methyl-branched acyl-CoAs.[3]

  • Acyl-CoA Dehydrogenases (ACADs): This family of enzymes, with varying chain-length specificities, is involved in the first step of mitochondrial β-oxidation.[4]

Comparative Enzymatic Activity: this compound vs. Shorter Chains

Direct kinetic data for the enzymatic processing of this compound is scarce in the literature. However, based on the known properties of the enzymes involved in very long-chain and branched-chain fatty acid metabolism, we can infer and compare their expected activities.

Data Presentation

The following tables summarize the substrate specificities and expected relative activities of the key enzymes on very long-chain branched-chain acyl-CoAs (represented by this compound) and shorter-chain branched-chain acyl-CoAs (such as phytanoyl-CoA and pristanoyl-CoA).

Table 1: Acyl-CoA Synthetase (ACS) Substrate Specificity

SubstrateEnzyme FamilyExpected Relative ActivityNotes
15-Methyltricosanoic AcidVery Long-Chain Acyl-CoA Synthetases (SLC27A family)HighThese enzymes are specialized for fatty acids with chain lengths greater than C22.[5]
Phytanic Acid (C20)Long-Chain Acyl-CoA Synthetases (ACSL) / Very Long-Chain Acyl-CoA SynthetasesHighEfficiently activated by peroxisomal and mitochondrial ACS isoforms.
Pristanic Acid (C19)Long-Chain Acyl-CoA Synthetases (ACSL) / Very Long-Chain Acyl-CoA SynthetasesHighEfficiently activated prior to peroxisomal β-oxidation.

Table 2: Peroxisomal Enzyme Substrate Specificity

SubstrateEnzymeExpected Relative ActivityNotes
This compoundBranched-Chain Acyl-CoA Oxidase (ACOX2/3)Moderate to LowActivity is expected to be lower for very long-chain substrates compared to medium and long-chain branched acyl-CoAs. The bulky chain may hinder optimal binding.[3]
Phytanoyl-CoA (3-methyl)Phytanoyl-CoA Dioxygenase (PHYH)HighThis is the primary substrate for PHYH, initiating α-oxidation.[6]
Pristanoyl-CoA (2-methyl)α-Methylacyl-CoA Racemase (AMACR) & Branched-Chain Acyl-CoA Oxidase (ACOX2/3)HighPristanoyl-CoA is a key substrate for the peroxisomal β-oxidation pathway involving these enzymes.[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Acyl-CoA Synthetase (ACS) Activity Assay

This assay measures the formation of acyl-CoA from a fatty acid and Coenzyme A.

Principle: The production of acyl-CoA is coupled to a subsequent reaction that generates a detectable signal, such as the generation of H₂O₂ by acyl-CoA oxidase, which can be measured fluorometrically.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 5 mM ATP, 1 mM DTT)

  • Coenzyme A (CoA)

  • Fatty acid substrate (e.g., 15-methyltricosanoic acid, phytanic acid)

  • Acyl-CoA Synthetase (purified or in cell lysate)

  • Acyl-CoA Oxidase

  • Horseradish Peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex Red or a suitable alternative)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, CoA, and the fatty acid substrate.

  • Add the enzyme source (purified ACS or cell lysate) to initiate the reaction.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by heat inactivation or addition of a specific inhibitor).

  • In a separate well, prepare a detection mixture containing acyl-CoA oxidase, HRP, and the fluorometric probe in a suitable buffer.

  • Add an aliquot of the completed ACS reaction to the detection mixture.

  • Incubate at room temperature, protected from light, for 15-30 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Quantify the amount of acyl-CoA produced by comparing the fluorescence signal to a standard curve generated with known concentrations of H₂O₂.

This protocol is a general guideline and may require optimization based on the specific enzyme and substrate being tested. Refer to kits like Abcam's Acyl-CoA Synthetase Assay Kit (ab273315) for specific component concentrations.[9]

Phytanoyl-CoA Dioxygenase (PHYH) Activity Assay

This assay measures the hydroxylation of phytanoyl-CoA.

Principle: The activity of PHYH is determined by measuring the consumption of the co-substrate 2-oxoglutarate or the formation of the hydroxylated product. A common method involves monitoring the decarboxylation of [1-¹⁴C]2-oxoglutarate.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Phytanoyl-CoA

  • [1-¹⁴C]2-oxoglutarate

  • FeSO₄

  • Ascorbate

  • Catalase

  • Purified PHYH or cell homogenate

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture in a sealed vial containing Assay Buffer, phytanoyl-CoA, [1-¹⁴C]2-oxoglutarate, FeSO₄, ascorbate, and catalase.

  • Initiate the reaction by adding the enzyme source.

  • Incubate at 37°C with shaking for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Capture the released ¹⁴CO₂ on a filter paper soaked in a CO₂ trapping agent (e.g., NaOH) placed in a center well within the sealed vial.

  • Transfer the filter paper to a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of ¹⁴CO₂ produced.

For a detailed protocol, refer to Jansen et al. (1998) Characterization of phytanoyl-Coenzyme A hydroxylase in human liver and activity measurements in patients with peroxisomal disorders.[6]

α-Methylacyl-CoA Racemase (AMACR) Assay

This is a coupled assay to measure the racemization of a 2-(R)-methylacyl-CoA to its 2-(S)-isomer.

Principle: The formation of the 2-(S)-methylacyl-CoA isomer is coupled to its oxidation by a stereospecific acyl-CoA oxidase, and the resulting H₂O₂ production is measured.

Materials:

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • 2-(R)-methyl-branched acyl-CoA substrate (e.g., 2R-methyl-pentadecanoyl-CoA)

  • Purified pristanoyl-CoA oxidase (which is specific for the S-isomer)

  • Horseradish Peroxidase (HRP)

  • A suitable chromogenic or fluorogenic HRP substrate (e.g., 3,3',5,5'-tetramethylbenzidine (B1203034) - TMB, or Amplex Red)

  • Enzyme source (purified AMACR or cell lysate)

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, the 2-(R)-methylacyl-CoA substrate, pristanoyl-CoA oxidase, HRP, and the HRP substrate.

  • Initiate the reaction by adding the AMACR-containing sample.

  • Monitor the change in absorbance or fluorescence over time in a continuous kinetic assay at a fixed temperature (e.g., 37°C).

  • The rate of change in signal is proportional to the AMACR activity.

For a detailed protocol, see Van Veldhoven et al. (1997) 2-methylacyl racemase: a coupled assay based on the use of pristanoyl-CoA oxidase/peroxidase and reinvestigation of its subcellular distribution in rat and human liver.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway for branched-chain fatty acids and a typical experimental workflow for analyzing enzyme activity.

Branched_Chain_Fatty_Acid_Metabolism BCFA Branched-Chain Fatty Acid (e.g., 15-Methyltricosanoic Acid) Acyl_CoA Branched-Chain Acyl-CoA BCFA->Acyl_CoA ATP, CoA Phytanic_Acid Phytanic Acid (3-methyl) Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA ACS Pristanic_Acid Pristanic Acid (2-methyl) Pristanoyl_CoA Pristanoyl-CoA (2R-isomer) Pristanic_Acid->Pristanoyl_CoA ACS Peroxisomal_Beta_Ox Peroxisomal β-Oxidation Acyl_CoA->Peroxisomal_Beta_Ox For very long chains ACS Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH Hydroxyphytanoyl_CoA->Pristanic_Acid Lyase S_Pristanoyl_CoA (2S)-Pristanoyl-CoA Pristanoyl_CoA->S_Pristanoyl_CoA AMACR S_Pristanoyl_CoA->Peroxisomal_Beta_Ox ACOX2/3 Short_Chain_Acyl_CoAs Shorter-Chain Acyl-CoAs Peroxisomal_Beta_Ox->Short_Chain_Acyl_CoAs Chain Shortening Mitochondrial_Beta_Ox Mitochondrial β-Oxidation Short_Chain_Acyl_CoAs->Mitochondrial_Beta_Ox Transport PHYH Phytanoyl-CoA Dioxygenase (PHYH) Lyase 2-Hydroxyacyl-CoA Lyase AMACR α-Methylacyl-CoA Racemase (AMACR) ACOX Branched-Chain Acyl-CoA Oxidase (ACOX2/3)

Caption: Metabolic pathway for branched-chain fatty acids.

Experimental_Workflow Sample Sample Preparation (e.g., Cell Lysate, Purified Enzyme) Assay Enzyme Assay (e.g., Spectrophotometric, Fluorometric) Sample->Assay Substrate_Prep Substrate Preparation (e.g., this compound, Shorter Branched-Chain Acyl-CoAs) Substrate_Prep->Assay Data_Acquisition Data Acquisition (e.g., Plate Reader, Scintillation Counter) Assay->Data_Acquisition Data_Analysis Data Analysis (e.g., Kinetic Parameter Calculation Km, Vmax) Data_Acquisition->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: General experimental workflow for enzyme analysis.

Conclusion

The enzymatic processing of the very long-chain branched-chain acyl-CoA, this compound, is predicted to follow the general pathway of peroxisomal β-oxidation established for other branched-chain fatty acids. However, the initial activation and subsequent oxidation steps are likely to be handled by enzymes with a preference for very long-chain substrates, such as specific isoforms of Acyl-CoA Synthetases and potentially with lower efficiency by branched-chain acyl-CoA oxidases compared to their activity on shorter-chain substrates. In contrast, shorter branched-chain acyl-CoAs like phytanoyl-CoA and pristanoyl-CoA are efficiently metabolized by a well-characterized set of enzymes including PHYH, AMACR, and ACOX2/3. Further research with synthesized this compound is required to determine the precise kinetic parameters of the enzymes involved in its metabolism and to validate the inferences made in this guide.

References

Safety Operating Guide

Navigating the Safe Disposal of 15-Methyltricosanoyl-CoA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of specialized biochemicals like 15-Methyltricosanoyl-CoA is a critical component of maintaining a safe and compliant research environment. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling and disposing of this long-chain fatty acyl-CoA derivative is paramount to ensuring both personal and environmental safety. This guide provides essential, step-by-step instructions for the responsible management of this compound waste.

Immediate Safety and Handling Precautions

Core Principle: Always consult the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal instructions.[1] If an SDS is unavailable, treat the substance as hazardous.

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A lab coat

Some related chemical compounds can cause skin and eye irritation, and may lead to allergic skin reactions or respiratory irritation.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically to ensure compliance with all relevant regulations.

  • Waste Identification and Segregation: Classify waste containing this compound as chemical waste. It is imperative to segregate this waste from other laboratory waste streams such as biological, radioactive, or general trash.[1][4] Do not mix different types of chemical waste.[1] For instance, aqueous waste should be collected separately from organic solvent waste.[4]

  • Containerization and Labeling:

    • Collect waste in a dependable container that is compatible with its contents.[4] If possible, use the original container, ensuring the label is intact and legible.[4]

    • If not using the original container, use a new, appropriate container and label it clearly with its contents, including the full chemical name ("this compound") and any solvents or other chemicals present in the mixture.

    • Keep the waste container securely capped when not in use.[4]

  • Consult Institutional and Local Regulations: All laboratory waste disposal must adhere to local, state, and federal regulations.[1] Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on specific disposal requirements and procedures.[1]

  • Arrange for Waste Pickup: Once the waste container is appropriately filled and labeled, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for collection.[1]

  • Disposal of Contaminated Materials and Empty Containers:

    • Any PPE that has come into contact with this compound should be disposed of as chemical-contaminated waste.[1]

    • Empty containers that previously held the compound should not be reused.[1] Follow institutional guidelines for the disposal of empty hazardous material containers, which may require triple rinsing with an appropriate solvent.[4] The rinsate must be collected and handled as hazardous waste.[4]

Summary of Laboratory Waste Disposal

The following table provides a general overview of common laboratory waste streams and their typical disposal routes.

Waste TypeExamplesTypical Disposal Route
Chemical Waste This compound, organic solvents, reaction mixtures, contaminated materialsSegregated, labeled containers for pickup by EHS or a licensed contractor.[1][4][5]
Biological Waste Cell cultures, microbial stocks, tissuesAutoclaving or other decontamination methods followed by disposal in designated biohazardous waste containers.
Sharps Waste Needles, scalpels, contaminated glassPuncture-resistant sharps containers.
General Waste Non-contaminated paper towels, packagingStandard municipal trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe sds Consult SDS (If available) ppe->sds classify Classify as Hazardous Chemical Waste sds->classify segregate Segregate from Other Waste Streams classify->segregate container Use Compatible, Labeled Container segregate->container store Store Securely (Capped Container) container->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.